3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid
Description
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Properties
Molecular Formula |
C30H48O6 |
|---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,12aR,14bS)-1,8,10-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-20-25(2)11-10-21(33)26(3,16-31)23(25)19(32)15-28(20,27)5/h7,17,19-23,31-33,36H,8-16H2,1-6H3,(H,34,35)/t17-,19?,20-,21?,22-,23?,25-,26?,27-,28-,29-,30+/m1/s1 |
InChI Key |
HORZOECJYCGUOG-KNOXKUGQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isolating a Promising Triterpenoid: A Technical Guide to 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid from Uncaria
For Immediate Release
This technical guide provides a comprehensive overview of the isolation and characterization of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid, a pentacyclic triterpenoid (B12794562) identified in plants of the Uncaria genus, specifically Uncaria sessilifructus.[1][2] This document is intended for researchers, scientists, and professionals in drug development interested in the phytochemical analysis and potential therapeutic applications of novel natural products.
Introduction
The Uncaria genus, a member of the Rubiaceae family, is a rich source of bioactive compounds, including alkaloids and triterpenoids.[3] Among these, ursane-type triterpenoids are of significant interest due to their diverse pharmacological activities. This compound is a specific ursane-type triterpenoid that has been identified in Uncaria sessilifructus.[1][2] This guide outlines a generalized methodology for its extraction, isolation, and characterization based on established protocols for similar compounds from the Uncaria genus and related plant species.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₆ | PubChem[4] |
| Molecular Weight | 504.7 g/mol | PubChem[4] |
| XLogP3 | 3.9 | PubChem[4] |
| Hydrogen Bond Donor Count | 5 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[4] |
| Rotatable Bond Count | 2 | PubChem[4] |
| Exact Mass | 504.34508925 | PubChem[4] |
| Monoisotopic Mass | 504.34508925 | PubChem[4] |
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: The hooks and stems of Uncaria sessilifructus should be collected.
-
Drying: The plant material is air-dried in the shade and then powdered using a mechanical grinder.
Extraction
-
Solvent Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature. This process is typically repeated three times to ensure maximum extraction of compounds.
-
Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This separates compounds based on their polarity. Triterpenoids are typically found in the ethyl acetate and n-butanol fractions.
Chromatographic Purification
-
Column Chromatography: The ethyl acetate and n-butanol fractions are subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like chloroform (B151607) and gradually increasing the polarity with methanol (B129727).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound (as determined by thin-layer chromatography) are further purified using preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water.
Structure Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for the isolation and characterization of triterpenoids and a conceptual framework for natural product-based drug discovery.
Conclusion
This technical guide provides a foundational framework for the isolation and characterization of this compound from Uncaria sessilifructus. While a definitive, step-by-step protocol from this specific source remains to be published, the methodologies outlined here, based on established practices for triterpenoid isolation, offer a robust starting point for researchers. Further investigation into the biological activities of this compound is warranted to explore its therapeutic potential. The workflows provided serve as a guide for both the practical aspects of natural product chemistry and the broader context of drug discovery and development.
References
Unraveling the Architecture of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid, a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type. This class of compounds is of significant interest to the scientific community due to its diverse and promising pharmacological activities.[1] This document outlines the analytical methodologies and spectroscopic data interpretation integral to confirming the molecule's intricate three-dimensional structure.
Introduction to this compound
This compound is a naturally occurring compound with the molecular formula C₃₀H₄₈O₆.[2] It belongs to the ursane family of triterpenoids, which are characterized by a five-ring carbon skeleton. The specific arrangement of its four hydroxyl groups and a carboxylic acid function on this framework dictates its chemical properties and biological activity. The elucidation of its precise stereochemistry is paramount for understanding its interaction with biological targets and for any future drug development endeavors. This compound has been reported to be found in Enkianthus campanulatus.[2]
Methodologies for Structure Elucidation
The structural determination of complex natural products like this compound relies on a synergistic combination of chromatographic separation, mass spectrometry, and nuclear magnetic resonance spectroscopy.
Experimental Protocols
Isolation: A generalized protocol for the isolation of ursane-type triterpenoids from plant material involves several stages. The dried and powdered plant material is first subjected to solvent extraction, often starting with a non-polar solvent and progressing to more polar solvents to fractionate compounds based on polarity. The resulting crude extracts are then subjected to repeated column chromatography over silica (B1680970) gel or other stationary phases, with gradient elution. Final purification is typically achieved through preparative High-Performance Liquid Chromatography (HPLC).
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and exact mass of the molecule. Electrospray ionization (ESI) is a common technique for generating ions of the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is essential for piecing together the carbon skeleton and determining the stereochemistry. These experiments include:
-
¹H NMR: To identify the types and connectivity of protons in the molecule.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is key to elucidating the relative stereochemistry.
The following diagram illustrates a typical workflow for the isolation and structure elucidation of a novel triterpenoid.
Spectroscopic Data and Interpretation
Mass Spectrometry
| Technique | Ionization Mode | Observed m/z | Interpretation |
| HR-ESI-MS | Negative | [M-H]⁻ | Determination of the exact mass and molecular formula (C₃₀H₄₈O₆). |
| HR-ESI-MS | Positive | [M+Na]⁺ | Adduct ion confirming the molecular weight. |
¹³C NMR Data
The predicted ¹³C NMR chemical shifts for the ursane skeleton are presented below. These values are based on data from similar compounds and established empirical rules for substituent effects.
| Carbon | Predicted δc (ppm) | Carbon | Predicted δc (ppm) |
| 1 | ~38.5 | 16 | ~24.5 |
| 2 | ~27.0 | 17 | ~48.0 |
| 3 | ~79.0 | 18 | ~53.0 |
| 4 | ~42.0 | 19 | ~73.0 |
| 5 | ~55.5 | 20 | ~41.0 |
| 6 | ~72.0 | 21 | ~26.5 |
| 7 | ~39.0 | 22 | ~37.0 |
| 8 | ~40.0 | 23 | ~65.0 |
| 9 | ~47.5 | 24 | ~13.0 |
| 10 | ~37.0 | 25 | ~16.0 |
| 11 | ~23.5 | 26 | ~17.0 |
| 12 | ~125.0 | 27 | ~23.5 |
| 13 | ~138.0 | 28 | ~180.0 |
| 14 | ~42.0 | 29 | ~17.5 |
| 15 | ~28.0 | 30 | ~21.0 |
¹H NMR Data
The proton NMR spectrum would be expected to show characteristic signals for the ursane skeleton, including:
| Proton(s) | Predicted δH (ppm) | Multiplicity | Key Correlations (HMBC) |
| H-3 | ~3.2-3.4 | dd | C-1, C-2, C-4, C-5, C-23, C-24 |
| H-6 | ~3.6-3.8 | m | C-5, C-7, C-8, C-10 |
| H-12 | ~5.2-5.4 | t | C-11, C-13, C-14, C-18 |
| H-18 | ~2.2-2.4 | d | C-12, C-13, C-17, C-19, C-20, C-29, C-30 |
| H-23 | ~3.5 & ~3.7 | d | C-3, C-4, C-5, C-24 |
| Methyls | ~0.7-1.2 | s | Various C-C correlations |
Key Structural Features and Stereochemistry
The elucidation of the stereochemistry of the four hydroxyl groups and the methyl groups at the various chiral centers is achieved through NOESY experiments and by analyzing the coupling constants in the ¹H NMR spectrum.
The logical relationship for determining the stereochemistry is depicted in the following diagram:
Conclusion
The structural elucidation of this compound is a meticulous process that relies on the application of advanced analytical techniques. Through the careful interpretation of mass spectrometry and a suite of NMR experiments, the planar structure, and the relative and absolute stereochemistry of this complex natural product can be confidently determined. This detailed structural information is the cornerstone for further research into its biological activities and potential therapeutic applications.
References
An In-Depth Technical Guide to the Biosynthesis Pathway of Ursane Titerpenoids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biosynthesis pathway of ursane (B1242777) triterpenoids, a class of plant secondary metabolites with significant pharmacological interest. The guide details the enzymatic steps, precursor molecules, and key intermediates involved in the synthesis of the ursane skeleton and its subsequent modifications. It is designed to be a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.
Core Biosynthesis Pathway of Ursane Triterpenoids
The biosynthesis of ursane triterpenoids originates from the ubiquitous precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (B85504) (MVA) pathway in the cytosol.[1] A series of enzymatic reactions leads to the formation of the linear C30 hydrocarbon, squalene (B77637).[1]
The key steps in the formation of the characteristic ursane scaffold are as follows:
-
Squalene Epoxidation: Squalene is oxidized to (3S)-2,3-oxidosqualene by the enzyme squalene epoxidase (SE).[2] This reaction is a critical branch point, directing carbon flux towards the synthesis of various triterpenoids and sterols.[3]
-
Cyclization to α-Amyrin: The linear 2,3-oxidosqualene (B107256) is then cyclized by the enzyme α-amyrin synthase (α-AS), a type of oxidosqualene cyclase (OSC), to form the pentacyclic triterpene α-amyrin.[4] This cyclization cascade involves a series of protonations, ring closures, and rearrangements, ultimately yielding the ursane skeleton.[5] While some α-amyrin synthases are specific, others are multifunctional and can also produce β-amyrin, the precursor to oleanane (B1240867) triterpenoids.[4]
-
Oxidative Modifications: The α-amyrin backbone undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (P450s).[6] A key family of P450s involved in ursane triterpenoid (B12794562) biosynthesis is the CYP716A subfamily.[7] These enzymes, often referred to as C-28 oxidases, catalyze the sequential three-step oxidation of the C-28 methyl group of α-amyrin to a primary alcohol (uvaol), then to an aldehyde (ursolic aldehyde), and finally to a carboxylic acid, yielding the widely studied ursolic acid.[2][8]
The overall biosynthetic pathway leading to ursolic acid is depicted in the following diagram:
Quantitative Data on Ursane Triterpenoid Biosynthesis
The efficiency of ursane triterpenoid biosynthesis can be quantified at various levels, from enzyme kinetics to final product yields in engineered organisms.
Enzyme Kinetics
Detailed kinetic parameters for all enzymes in the pathway are not exhaustively characterized for all plant species. However, studies on specific enzymes provide valuable insights.
| Enzyme | Source Organism | Substrate | Km | kcat | Specific Activity | Product Ratio (α-amyrin:β-amyrin:lupeol) | Reference |
| α-Amyrin Synthase (EjAS) | Eriobotrya japonica | 2,3-Oxidosqualene | - | - | 0.0032 µmol/min/mg | 17:3:0 | [9] |
| α-Amyrin Synthase (MdOSC1) | Malus × domestica | 2,3-Oxidosqualene | - | - | 0.0293 µmol/min/mg | 86:13:1 | [9] |
Note: Km and kcat values are often difficult to determine for membrane-bound enzymes like OSCs and P450s and are not always available in the literature.
Product Yields in Metabolically Engineered Yeast
Metabolic engineering of microorganisms, particularly Saccharomyces cerevisiae, has enabled the high-level production of ursane triterpenoids. These efforts provide quantitative data on the pathway's potential.
| Engineered Product | Host Organism | Key Genes Expressed | Titer | Reference |
| α-Amyrin | Saccharomyces cerevisiae | α-amyrin synthase | 175.15 mg/L | [10] |
| Ursolic Acid | Saccharomyces cerevisiae | α-amyrin synthase, CYP716A12, AtCPR1 | 123.27 mg/L | [10] |
| Ursolic Acid | Saccharomyces cerevisiae | CrAS, CrAO, AtCPR1 | 1132.9 mg/L | [11] |
| Ursolic Acid | Saccharomyces cerevisiae | CrMAS, CrOAS-CPR fusion | 8.59 g/L (in 5 L bioreactor) | [12] |
Experimental Protocols
This section provides an overview of key experimental methodologies used in the study of the ursane triterpenoid biosynthesis pathway.
Heterologous Expression and Purification of α-Amyrin Synthase
A common method for characterizing plant-derived enzymes is through their expression in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae. A general workflow is as follows:
Protocol Outline:
-
Gene Cloning: The coding sequence of the α-amyrin synthase gene is amplified from cDNA and cloned into an appropriate expression vector, often with an affinity tag (e.g., His-tag) for purification.[13][14]
-
Transformation: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3) or a specific yeast strain).[13]
-
Induction: Protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG) in E. coli.[13]
-
Cell Lysis: Cells are harvested and lysed to release the recombinant protein.
-
Purification: The tagged protein is purified from the cell lysate using affinity chromatography.[13]
-
Analysis: The purity and identity of the protein are confirmed by SDS-PAGE and Western blotting.
α-Amyrin Synthase Enzyme Assay
Principle: The activity of α-amyrin synthase is determined by measuring the conversion of the substrate, 2,3-oxidosqualene, to the product, α-amyrin.
Materials:
-
Purified α-amyrin synthase
-
2,3-oxidosqualene (substrate)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Detergent (e.g., Triton X-100) to solubilize the substrate
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297) or hexane)
-
Internal standard for quantification (e.g., cholesterol)
-
GC-MS or HPLC for product analysis
Procedure:
-
Prepare a reaction mixture containing the assay buffer, detergent, and substrate.
-
Initiate the reaction by adding the purified enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding an organic solvent.
-
Add an internal standard for accurate quantification.
-
Extract the products with the organic solvent.
-
Analyze the organic phase by GC-MS or HPLC to identify and quantify α-amyrin.
Cytochrome P450 C-28 Oxidase Assay
Principle: The activity of CYP716A enzymes is measured by monitoring the oxidation of α-amyrin to ursolic acid and its intermediates. These assays are often performed in vitro using microsomes isolated from yeast or plant tissues expressing the P450 and its redox partner, cytochrome P450 reductase (CPR).
Materials:
-
Microsomal fraction containing the CYP716A enzyme and CPR
-
α-Amyrin (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
LC-MS or GC-MS for product analysis
Procedure:
-
Prepare a reaction mixture containing the microsomal fraction, α-amyrin, and assay buffer.
-
Initiate the reaction by adding NADPH.
-
Incubate at an optimal temperature with shaking.
-
Stop the reaction and extract the products with an organic solvent.
-
Analyze the extract by LC-MS or GC-MS to identify and quantify uvaol, ursolic aldehyde, and ursolic acid.
Analytical Methods for Ursane Triterpenoids
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 or C30 reversed-phase column is commonly used for the separation of ursane triterpenoids.[15][16]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, or methanol (B129727) and water, often with the addition of a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape, is typically employed.[1]
-
Detection: UV detection at a low wavelength (around 210-220 nm) can be used, although sensitivity may be limited due to the weak chromophores of these compounds.[1] Charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) provide more universal and sensitive detection. Mass spectrometry (MS) coupling provides the highest selectivity and sensitivity.[16]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: Ursane triterpenoids often require derivatization (e.g., silylation) to increase their volatility for GC analysis.
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Analysis: The mass spectra of the derivatized compounds are compared with spectral libraries for identification. Quantification is achieved using an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These techniques are essential for the structural elucidation of new ursane triterpenoids and for confirming the identity of known compounds.[5][17][18] The chemical shifts of the methyl groups and the olefinic proton at C-12 are characteristic features of the ursane skeleton.[5]
Regulation of Ursane Triterpenoid Biosynthesis
The biosynthesis of ursane triterpenoids is tightly regulated at the transcriptional level in response to developmental cues and environmental stimuli.
Transcriptional Regulation
Several families of transcription factors (TFs) have been implicated in the regulation of triterpenoid biosynthesis, including:
-
WRKY TFs: These TFs bind to W-box elements in the promoters of target genes. Some WRKY TFs have been shown to regulate the expression of genes involved in terpenoid biosynthesis.[6]
-
bHLH TFs: Basic helix-loop-helix transcription factors are known to regulate a wide range of metabolic pathways. MYC2, a bHLH transcription factor, is a key regulator in the jasmonate signaling pathway and can influence the expression of triterpenoid biosynthetic genes.
Jasmonate Signaling
Jasmonic acid (JA) and its derivatives are plant hormones that play a crucial role in defense responses and the regulation of secondary metabolism.[19] The jasmonate signaling pathway can induce the expression of genes encoding enzymes in the ursane triterpenoid biosynthetic pathway, leading to the accumulation of these compounds.[20]
The simplified jasmonate signaling pathway leading to the activation of ursane biosynthesis genes is as follows:
Abiotic Stress
Environmental stresses such as drought, salinity, and high temperature can trigger signaling cascades in plants that lead to the increased production of secondary metabolites, including ursane triterpenoids, as part of the plant's defense mechanism.[21][22] This response is often mediated through the action of plant hormones like jasmonic acid and abscisic acid.
This technical guide provides a foundational understanding of the biosynthesis of ursane triterpenoids. Further research into the specific regulatory mechanisms and the full kinetic characterization of all enzymes in the pathway will be crucial for advancing the metabolic engineering and drug development applications of these valuable natural products.
References
- 1. The effect of drought stress on the expression of key genes involved in the biosynthesis of triterpenoid saponins in liquorice (Glycyrrhiza glabra) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjpponline.org [rjpponline.org]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. Quantification of α- and β-amyrin in rat plasma by gas chromatography-mass spectrometry: application to preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification of key amino acid residues toward improving the catalytic activity and substrate specificity of plant-derived cytochrome P450 monooxygenases CYP716A subfamily enzyme for triterpenoid production in Saccharomyces cerevisiae [frontiersin.org]
- 6. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WRKY Transcription Factors: Molecular Regulation and Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An unusual plant triterpene synthase with predominant α-amyrin-producing activity identified by characterizing oxidosqualene cyclases from Malus × domestica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 11. researchgate.net [researchgate.net]
- 12. Combinatorial metabolic engineering enables the efficient production of ursolic acid and oleanolic acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. acgpubs.org [acgpubs.org]
- 20. CYP716A subfamily members are multifunctional oxidases in triterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mattioli1885journals.com [mattioli1885journals.com]
physical and chemical properties of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3,6,19,23-tetrahydroxy-12-ursen-28-oic acid, a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type. This document collates available data on its chemical structure, physicochemical characteristics, and significant biological activities, including its anticancer effects through the induction of apoptosis and cell cycle arrest. Detailed experimental methodologies for the isolation, purification, and characterization of related triterpenoids are presented to serve as a practical reference. Furthermore, this guide includes diagrammatic representations of the key signaling pathways influenced by this compound, offering a visual framework for understanding its mechanism of action. This guide is intended to be a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Introduction
This compound is a naturally occurring pentacyclic triterpenoid. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This guide focuses specifically on the 3,6,19,23-tetrahydroxy substituted ursane-type triterpenoid, providing a detailed summary of its known characteristics and potential as a therapeutic agent.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized below. It is important to note that while some data is specific to this compound, other values are predicted or inferred from closely related structures due to limited availability of experimental data for this exact molecule.
General Properties
| Property | Value | Source |
| IUPAC Name | (1R,2R,4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-1,8,10-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | PubChem[1] |
| Molecular Formula | C₃₀H₄₈O₆ | PubChem[1] |
| Molecular Weight | 504.7 g/mol | PubChem[1] |
| Appearance | White to off-white powder (inferred) | General knowledge |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | ChemicalBook[2] |
Spectroscopic Data
| Spectroscopic Technique | Expected Characteristics |
| ¹H-NMR | Signals for multiple methyl groups (singlets), hydroxyl protons (broad singlets), olefinic proton (triplet), and a complex pattern of overlapping methylene (B1212753) and methine protons in the aliphatic region. |
| ¹³C-NMR | Resonances for approximately 30 carbon atoms, including signals for a carboxylic acid carbon, olefinic carbons, carbons bearing hydroxyl groups, and numerous aliphatic carbons. |
| IR (Infrared) Spectroscopy | Broad absorption band for O-H stretching (hydroxyl and carboxylic acid), C-H stretching for aliphatic groups, C=O stretching for the carboxylic acid, and C=C stretching for the double bond. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns for ursane-type triterpenoids involving retro-Diels-Alder cleavage. |
Biological Activity and Signaling Pathways
This compound has been reported to exhibit significant anticancer activity, primarily through the induction of apoptosis and cell cycle arrest in cancer cells.
Induction of Apoptosis
This triterpenoid induces apoptosis through the intrinsic or mitochondrial pathway. This process is initiated by the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP).
-
Regulation of Bcl-2 Family Proteins: The compound causes a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event in the initiation of apoptosis.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Activated caspase-9 then activates downstream effector caspases, such as caspase-3.
-
Execution of Apoptosis: Effector caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell death.
References
An In-depth Technical Guide on 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid (CAS Number: 91095-51-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type. Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the scientific community due to their wide range of biological activities. This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its physicochemical properties, potential biological activities, and the experimental methodologies relevant to its study.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and interpretation in experimental settings.
| Property | Value | Source |
| CAS Number | 91095-51-1 | [1][2] |
| Molecular Formula | C₃₀H₄₈O₆ | [1] |
| Molecular Weight | 504.7 g/mol | [1] |
| IUPAC Name | (1R,2R,4aS,6aR,6aS,6bR,8R,8aR,9R,10S,12aR,14bS)-1,8,10-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [2] |
| Computed XLogP3 | 3.9 | [1] |
| Computed Topological Polar Surface Area | 118 Ų | [1] |
Natural Occurrence and Isolation
This compound is a naturally occurring phytochemical. It has been reported to be isolated from the herbs of Uncaria sessilifructus.[2][3] The genus Uncaria is a known source of various bioactive triterpenoids.
General Isolation Protocol for Triterpenoids from Uncaria Species
Experimental Workflow for Triterpenoid Isolation
Caption: General workflow for the isolation and purification of triterpenoids from plant sources.
Methodology:
-
Extraction: The dried and powdered plant material (e.g., canes of Uncaria sessilifructus) is subjected to exhaustive extraction with a suitable organic solvent, such as ethanol (B145695) or methanol, at room temperature.
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude residue.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Triterpenoids are often enriched in the ethyl acetate fraction.
-
Column Chromatography: The enriched fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol.
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.
-
Purification: Fractions containing the compound of interest are combined and further purified using techniques such as preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
Biological Activity and Potential Mechanism of Action
While direct experimental evidence for the biological activity of this compound is limited in the currently available literature, the activities of structurally related ursane-type triterpenoids provide strong indications of its potential therapeutic effects.
Anti-inflammatory Activity
Many ursane-type triterpenoids exhibit significant anti-inflammatory properties. For instance, the closely related compound, ursolic acid, has been shown to inhibit key inflammatory mediators. The anti-inflammatory effects of these compounds are often attributed to their ability to modulate inflammatory signaling pathways.
A plausible mechanism of action for the anti-inflammatory activity of this compound involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The activation of NF-κB is a central event in the inflammatory response, leading to the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2.
Proposed NF-κB Signaling Pathway Inhibition
Caption: Proposed inhibitory effect on the NF-κB signaling pathway.
Anticancer Activity
Several ursane-type triterpenoids have demonstrated cytotoxic effects against various cancer cell lines. A structurally similar compound, 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA), has been shown to induce apoptosis and G2/M cell cycle arrest in cancer cells.[4] The proposed mechanisms include the downregulation of Cdc2, release of cytochrome c, activation of caspases, and modulation of Bcl-2 family proteins.[4]
Experimental Protocols for Biological Assays
To evaluate the potential biological activities of this compound, a series of in vitro assays can be employed.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This assay measures the ability of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Workflow for Nitric Oxide Inhibition Assay
Caption: Workflow for assessing nitric oxide inhibition in macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically dissolved in DMSO and diluted in medium).
-
Stimulation: After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is determined using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) can then be determined.
Future Directions
The available information on this compound suggests that it is a promising candidate for further investigation, particularly in the areas of anti-inflammatory and anticancer research. Future studies should focus on:
-
Complete Physicochemical Characterization: Experimental determination of properties such as melting point, optical rotation, and detailed solubility profiles.
-
Comprehensive Spectroscopic Analysis: Publication of the full ¹H and ¹³C NMR spectral data to serve as a reference for future identification.
-
In-depth Biological Evaluation: Quantitative assessment of its efficacy in various in vitro and in vivo models of inflammation and cancer.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
This technical guide provides a foundation for researchers and drug development professionals to build upon in their exploration of the therapeutic potential of this compound.
References
- 1. This compound | C30H48O6 | CID 91668422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 91095-51-1 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anticancer activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA), a novel triterpenoid isolated from Sinojackia sarcocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Novel Triterpenoids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triterpenoids, a diverse class of natural products derived from a 30-carbon precursor, have emerged as a promising source of novel therapeutic agents. Their complex structures give rise to a wide array of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antioxidant effects. The preliminary biological screening of newly isolated or synthesized triterpenoids is a critical step in the drug discovery process, enabling the identification of lead compounds with therapeutic potential. This guide provides a comprehensive overview of the core methodologies and data presentation standards for the initial in vitro evaluation of novel triterpenoids.
Data Presentation: Comparative Biological Activities of Novel Triterpenoids
The following tables summarize the quantitative data from various in vitro assays, providing a comparative analysis of the biological activities of selected novel triterpenoids.
Table 1: Cytotoxic Activity of Novel Triterpenoids against Human Cancer Cell Lines (IC50 in µM)
| Triterpenoid (B12794562) | A549 (Lung) | MDA-MB-231 (Breast) | DU145 (Prostate) | A2780 (Ovarian) | A2780-cis (Cisplatin-resistant Ovarian) | Non-tumor (MRC-5) | Reference |
| Compound 1 | - | - | - | - | - | - | [1] |
| Compound 2 | 73.3 | 51.9 | 63.2 | 58.7 | 69.4 | >100 | [1] |
| Cisplatin | - | - | - | - | - | - | [1] |
| Spergulagenin D | - | - | - | - | - | - | [2] |
| Spergulagenin B | - | - | - | - | - | - | [2] |
| Spergulagenin C | - | - | - | - | - | - | [2] |
Table 2: Anti-inflammatory Activity of Novel Triterpenoids (IC50 in µM)
| Triterpenoid | NO Inhibition (LPS-stimulated RAW 264.7) | TNF-α Inhibition (LPS-stimulated RAW 264.7) | Reference |
| Spergulagenin D | 17.03 ± 1.28 | 18.35 ± 1.34 | [2] |
| Spergulagenin B | - | - | [2] |
| Spergulagenin C | - | - | [2] |
| Glinusoppositifolin M | 18.21 ± 1.15 | 17.56 ± 1.41 | [2] |
| 27-p-Coumaroyloxyalphitolic acid | 16.30 ± 1.41 | - | [2] |
| trans-Ferulic acid | 12.64 ± 1.14 | - | [2] |
| Quercetin (Control) | - | - | [2] |
| Poricoic acid A | - | - | [3] |
| Poricoic acid B | - | - | [3] |
| Dehydrotrametenolic acid | No activity | - | [3] |
| Dehydroeburicoic acid | No activity | - | [3] |
| Heritiera A | - | - | [4] |
| Heritiera B | 10.33 | - | [4] |
Table 3: Antimicrobial Activity of Novel Triterpenoids (MIC in µg/mL)
| Triterpenoid | Escherichia coli | Candida albicans | Pseudomonas aeruginosa | Enterococcus faecalis | Bacillus cereus | Staphylococcus aureus | Reference |
| Rearranged ursane (B1242777) triterpenoid | Modest activity | Modest activity | Modest activity | Modest activity | Modest activity | Modest activity | [5] |
| Ursane triterpenoid 1 | Modest activity | Modest activity | Modest activity | Modest activity | Modest activity | Modest activity | [5] |
| Ursolic acid conjugate 6 | - | - | - | - | - | 4 | [6] |
| Oleanolic acid conjugate 9 | - | - | - | - | - | 4 | [6] |
| Ursolic ester 5 | - | < 0.25 | - | - | - | - | [6] |
| (9,11), (18,19)-disecoolean-12-en-28-oic acid | Low activity | Significant activity | - | - | - | Significant activity | [7] |
Table 4: Antioxidant Activity of Novel Triterpenoids (IC50 in µg/mL)
| Triterpenoid/Extract | DPPH Radical Scavenging | ABTS Radical Scavenging | Reference |
| Vernonia amygdalina (Aqueous extract) | 111.4 | 334.3 | [8] |
| Vernonia amygdalina (Methanol extract) | 94.92 | 179.8 | [8] |
| Vernonia amygdalina (Ethanol extract) | 94.83 | 256.9 | [8] |
Experimental Protocols
Detailed methodologies for key preliminary biological screening assays are provided below. These protocols are intended to serve as a guide and may require optimization based on the specific triterpenoid and laboratory conditions.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel triterpenoid in cell culture medium. Remove the old medium from the wells and add the triterpenoid solutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages (Griess Assay)
Principle: This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). NO is unstable and quickly oxidizes to nitrite (B80452) (NO₂⁻) in the culture medium. The Griess reagent converts nitrite into a colored azo compound, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the novel triterpenoid for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include wells with cells and medium only (negative control), cells with LPS only (positive control), and a known anti-inflammatory agent as a reference.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reagent Preparation: The Griess reagent consists of two solutions that are mixed shortly before use: Solution A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Colorimetric Reaction: Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate. Add an equal volume of the freshly prepared Griess reagent to each well.
-
Absorbance Measurement: Incubate the plate in the dark at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by the triterpenoid compared to the LPS-only control. Calculate the IC50 value.
Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of the novel triterpenoid in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the triterpenoid at which no visible growth is observed.
-
Confirmation (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture the contents of the clear wells onto agar (B569324) plates and incubate. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar.
Antioxidant Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of a compound to scavenge the stable free radical DPPH. In the presence of an antioxidant, the purple color of the DPPH solution fades, and the change in absorbance is measured spectrophotometrically.
Protocol:
-
DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM).
-
Sample Preparation: Prepare various concentrations of the novel triterpenoid in a suitable solvent.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix the triterpenoid solution with the DPPH solution. Include a control containing only the solvent and DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. Determine the IC50 value, which is the concentration of the triterpenoid that scavenges 50% of the DPPH radicals.
Mandatory Visualizations
Signaling Pathways
Triterpenoids exert their biological effects by modulating various intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action. The following diagrams, generated using the DOT language, illustrate key signaling pathways commonly affected by bioactive triterpenoids.
Caption: General workflow for preliminary biological screening of novel triterpenoids.
Caption: Inhibition of the NF-κB signaling pathway by novel triterpenoids.
Caption: Modulation of the MAPK/ERK signaling pathway by novel triterpenoids.
Caption: Triterpenoid-mediated inhibition of the PI3K/Akt signaling pathway.
Conclusion
The preliminary biological screening of novel triterpenoids is a multifaceted process that requires a systematic and rigorous approach. By employing a panel of well-defined in vitro assays, researchers can efficiently identify compounds with promising cytotoxic, anti-inflammatory, antimicrobial, and antioxidant properties. The detailed experimental protocols and data presentation formats provided in this guide are intended to facilitate standardized and comparable evaluations of novel triterpenoid candidates, thereby accelerating the journey from discovery to potential clinical application. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their development as next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Anti-Inflammatory Triterpenoid Glucosides from the Heritiera littoralis Dryand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial triterpenoids from Vladimiria muliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
solubility of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid and related ursane-type triterpenoids. Due to the limited availability of quantitative solubility data for the specifically requested compound, this guide incorporates data from the closely related and well-studied triterpenoids, Asiatic acid and Madecassic acid, to provide a comprehensive resource for researchers.
Introduction to this compound
This compound (CAS No. 91095-51-1) is a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type.[1][2] It has been identified and isolated from medicinal plants such as Uncaria sessilifructus.[1][3] Like other ursane-type triterpenoids, its complex structure, characterized by multiple hydroxyl groups and a carboxylic acid function, dictates its physicochemical properties, including solubility, which is a critical parameter for its formulation and bioavailability in therapeutic applications.
Solubility Profile
The solubility of triterpenoid acids is a crucial factor in their potential as therapeutic agents, influencing their absorption, distribution, metabolism, and excretion (ADME) profile. High hydrophobicity is a known challenge for this class of compounds, often limiting their bioavailability.[4]
Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative information indicates its solubility in a range of organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] |
| Acetone | Soluble[1] |
To provide a more comprehensive understanding, the following tables summarize the quantitative solubility of Asiatic acid and Madecassic acid, which are structurally similar to the target compound.
Table 2: Quantitative Solubility of Asiatic Acid (C₃₀H₄₈O₅)
| Solvent | Concentration |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL[5][6], 97 mg/mL[7], ≥24.45 mg/mL[8] |
| Dimethylformamide (DMF) | ~20 mg/mL[5][6] |
| Ethanol | ~10 mg/mL[5][6] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL[5][6] |
| Water | Sparingly soluble/Insoluble[7][9] |
| Methanol | Soluble[9] |
Table 3: Quantitative Solubility of Madecassic Acid (C₃₀H₄₈O₆)
| Solvent | Concentration |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL[10], 50 mg/mL[11], 100 mg/mL[12] |
| Dimethylformamide (DMF) | 20 mg/mL[10] |
| Ethanol | 3 mg/mL[10], 16 mg/mL[12], 20 mg/mL[11] |
| 1:9 DMF:PBS (pH 7.2) | ~0.1 mg/mL[10] |
| Water | Poorly soluble (~0.005 g/L at 25°C) / Insoluble[11][13] |
| Methanol | Slightly Soluble (with heating)[14] |
Note: Solubility values can vary between sources, potentially due to differences in experimental conditions, purity of the compound, and crystalline form.
Experimental Protocol for Solubility Determination
A standardized and reproducible method for determining the solubility of sparingly soluble compounds like triterpenoid acids is essential. The shake-flask method is a widely accepted technique for this purpose.[15]
Protocol: Shake-Flask Method for Solubility Determination
-
Preparation of Saturated Solution:
-
Add an excess amount of the triterpenoid acid to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is necessary to ensure saturation.[15]
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Temperature control is critical.[15]
-
-
Sample Separation:
-
After reaching equilibrium, the suspension is left undisturbed to allow the excess solid to sediment.
-
A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm PTFE filter) to remove all undissolved particles.
-
-
Quantification:
-
The concentration of the dissolved triterpenoid in the filtrate is determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy are commonly employed for this purpose.[16]
-
A calibration curve with known concentrations of the compound is used to accurately quantify the solubility.
-
-
Data Reporting:
-
The solubility is typically expressed in mg/mL or µg/mL at the specified temperature.
-
Caption: Workflow for solubility determination using the shake-flask method.
Biological Activity and Associated Signaling Pathways
Ursane-type triterpenoids, including Asiatic and Madecassic acids, exhibit a wide range of biological activities, such as anti-inflammatory, antioxidant, and wound-healing properties.[13] These effects are often mediated through the modulation of key cellular signaling pathways. For instance, Madecassic acid has been shown to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[11][13] It also promotes skin regeneration by stimulating collagen synthesis via the TGF-β/Smad pathway.[13]
Caption: Modulation of NF-κB and TGF-β/Smad pathways by ursane triterpenoids.
Conclusion
This compound is a member of the ursane-type triterpenoid family with solubility in several organic solvents. While quantitative data for this specific molecule is limited, analysis of related compounds like Asiatic and Madecassic acids reveals poor aqueous solubility but moderate solubility in organic solvents such as DMSO and DMF. This technical guide provides researchers and drug development professionals with a foundational understanding of the solubility characteristics of this compound class, a standardized protocol for its determination, and an overview of the biological pathways it may influence. Further research is warranted to fully elucidate the solubility and therapeutic potential of this compound.
References
- 1. This compound | 91095-51-1 [chemicalbook.com]
- 2. This compound | C30H48O6 | CID 91668422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. raybiotech.com [raybiotech.com]
- 9. Asiatic acid CAS#: 464-92-6 [m.chemicalbook.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Madecassic Acid - LKT Labs [lktlabs.com]
- 12. selleckchem.com [selleckchem.com]
- 13. aiherbm.com [aiherbm.com]
- 14. Madecassic acid CAS#: 18449-41-7 [m.chemicalbook.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid: From Discovery to Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type, a class of natural products known for their diverse and significant biological activities. First identified in Uncaria sessilifructus, this compound has since been reported in other plant species, including Enkianthus campanulatus. Its multifaceted chemical structure, featuring multiple hydroxyl groups, suggests a potential for a range of pharmacological effects. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. It details experimental protocols for isolation and characterization and explores the broader context of the biological activities and potential signaling pathways associated with ursane-type triterpenoids. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and History
The primary botanical source attributed to this compound is Uncaria sessilifructus, a plant belonging to the Rubiaceae family.[1][2] The genus Uncaria is rich in a variety of bioactive compounds, including alkaloids and triterpenes.[3][4][5] Further research has also identified the presence of this compound in Enkianthus campanulatus.[6] The study of triterpenoids from the Uncaria genus has been an active area of phytochemical research, with numerous structurally related compounds being isolated and characterized.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and for understanding its potential pharmacokinetic behavior.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₆ | [6] |
| Molecular Weight | 504.7 g/mol | [6] |
| CAS Number | 91095-51-1 | [2] |
| Appearance | White to off-white solid | Generic observation for purified triterpenoids |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [2] |
Experimental Protocols
While the original detailed experimental protocol for the first isolation of this compound is not available, a general workflow for the isolation of triterpenoids from plant material can be described. The following is a representative protocol based on methods used for isolating similar compounds from the Uncaria genus.
General Isolation Protocol for Triterpenoids from Uncaria Species
This protocol outlines a typical bioassay-guided fractionation and isolation procedure.
Methodology Details:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as 95% ethanol, at room temperature. Sonication can be employed to enhance extraction efficiency.
-
Concentration: The solvent is removed under reduced pressure to yield a viscous crude extract.
-
Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether and ethyl acetate. The ethyl acetate fraction often contains the triterpenoids.
-
Column Chromatography: The bioactive fraction (e.g., the ethyl acetate extract) is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components based on polarity.
-
Preparative HPLC: Fractions containing the compound of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Biosynthesis and Chemical Synthesis
Biosynthesis of Ursane-Type Triterpenoids
The biosynthesis of ursane-type triterpenoids in plants is a complex enzymatic process. It begins with the cyclization of 2,3-oxidosqualene, a derivative of the isoprenoid pathway. This cyclization is catalyzed by α-amyrin synthase, which leads to the formation of the characteristic five-ring ursane skeleton. Subsequent modifications, such as hydroxylation, oxidation, and glycosylation, at various positions on this backbone by enzymes like cytochrome P450 monooxygenases and glycosyltransferases, lead to the vast diversity of ursane-type triterpenoids found in nature, including this compound.
Chemical Synthesis
A complete chemical synthesis of this compound has not been reported in the literature. The synthesis of such complex natural products is often challenging due to the presence of multiple stereocenters and the need for regioselective and stereoselective reactions. Semisynthetic approaches, starting from more abundant ursane-type triterpenoids like ursolic acid, could be a more feasible strategy for obtaining this compound or its analogs for further study.
Potential Biological Activities and Signaling Pathways
While specific biological activity data for this compound is limited, the broader class of ursane-type triterpenoids is known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and hepatoprotective activities. These activities are often attributed to their ability to modulate various cellular signaling pathways.
Based on studies of structurally similar compounds, potential signaling pathways that could be influenced by this compound include:
-
NF-κB Signaling Pathway: Many triterpenoids are known to inhibit the activation of the transcription factor NF-κB, a key regulator of the inflammatory response. This inhibition can occur through various mechanisms, including the prevention of IκBα degradation and the subsequent nuclear translocation of NF-κB.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in cellular processes such as proliferation, differentiation, and apoptosis. Ursane-type triterpenoids have been shown to modulate the activity of these kinases.
-
Apoptotic Pathways: Certain triterpenoids can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This can involve the regulation of Bcl-2 family proteins, activation of caspases, and generation of reactive oxygen species (ROS).
Future Directions
This compound represents a promising but underexplored natural product. Future research should focus on:
-
Definitive Biological Screening: A comprehensive evaluation of its biological activities, including anticancer, anti-inflammatory, and antiviral effects, is warranted. This should include the determination of quantitative measures such as IC₅₀ values against various cell lines and enzymes.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound is crucial for understanding its therapeutic potential.
-
Development of Synthetic or Semisynthetic Routes: Efficient synthetic methods would provide a reliable source of the compound for extensive preclinical and clinical studies.
-
Pharmacokinetic and Toxicological Profiling: In-depth studies on its absorption, distribution, metabolism, excretion (ADME), and toxicity are necessary to assess its drug-likeness and safety profile.
Conclusion
This compound is a structurally interesting ursane-type triterpenoid with significant potential for further investigation. While its discovery and history require further clarification through the identification of the primary literature, the foundational knowledge of its physicochemical properties and the broader understanding of its chemical class provide a strong basis for future research. This technical guide serves as a starting point for scientists and drug development professionals interested in exploring the therapeutic applications of this and related natural products.
References
Methodological & Application
HPLC-MS protocol for quantification of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid
An HPLC-MS protocol for the quantification of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid has been developed to provide a selective and sensitive method for its analysis in various matrices. This triterpenoid (B12794562), and others of the ursane (B1242777) class, are of significant interest to researchers in drug development and natural product chemistry. The following application note provides a detailed methodology for the quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
Application Notes
Introduction
This compound is a pentacyclic triterpenoid with a molecular formula of C₃₀H₄₈O₆ and a molecular weight of 504.7 g/mol [1]. Triterpenoids of the ursane type are widely distributed in the plant kingdom and have been the subject of numerous phytochemical and pharmacological studies[2]. Accurate and precise quantification of these compounds is crucial for pharmacokinetic studies, quality control of herbal products, and drug discovery efforts. HPLC-MS offers high sensitivity and selectivity, making it the method of choice for analyzing complex biological and botanical samples[3].
Chromatographic and Mass Spectrometric Conditions
A reversed-phase HPLC method using a C18 column is typically employed for the separation of ursane-type triterpenoids. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), with the addition of a small percentage of acid (e.g., formic or acetic acid) to enhance peak shape and ionization efficiency. A gradient elution is often necessary to achieve optimal separation of the analyte from other matrix components.
Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds. While both positive and negative ion modes can be tested, the carboxylic acid moiety on this compound suggests that negative ion mode may provide higher sensitivity[4]. Quantification is typically performed using tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Quantitative Data Summary
| Parameter | Ilexsaponin A1 (IsA) - an ursane-type triterpenoid |
| Linearity Range | 0.5 - 200 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99[4] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[4] |
| Precision (RSD%) | < 15%[4] |
| Accuracy | 85% - 115%[4] |
| Recovery | > 80%[4] |
Experimental Protocols
1. Standard and Sample Preparation
-
Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or DMSO[5]. Store the stock solution at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a solvent mixture that mimics the final sample extract. These will be used to construct the calibration curve.
-
Sample Preparation (from Plant Material):
-
Homogenize the dried plant material to a fine powder.
-
Extract a known amount of the powder with a suitable solvent (e.g., methanol or ethanol) using ultrasonication or maceration. The extraction may be repeated multiple times for exhaustive extraction[6].
-
Combine the extracts and evaporate the solvent under reduced pressure.
-
Re-dissolve the residue in a known volume of the initial mobile phase.
-
Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
Sample Preparation (from Biological Matrix, e.g., Plasma):
-
To a known volume of plasma, add a protein precipitation agent (e.g., acetonitrile or methanol, typically 3 volumes).
-
Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
2. HPLC-MS/MS Method
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable choice[7].
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
-
Injection Volume: 1 - 10 µL.
-
Gradient Elution:
Time (min) % B 0.0 10 2.0 95 4.0 95 4.1 10 | 6.0 | 10 |
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.
-
Ionization Mode: ESI negative (or positive, to be optimized).
-
Ion Source Parameters:
-
Capillary Voltage: To be optimized (e.g., 3.0 - 4.5 kV).
-
Source Temperature: To be optimized (e.g., 120 - 150°C).
-
Desolvation Temperature: To be optimized (e.g., 350 - 500°C).
-
Nebulizer Gas Flow: To be optimized.
-
-
MS/MS Parameters (MRM):
-
The precursor ion will be the [M-H]⁻ ion for this compound (m/z 503.3).
-
Product ions, collision energy, and other MS/MS parameters need to be determined by infusing a standard solution of the analyte into the mass spectrometer and performing product ion scans.
-
3. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Diagrams
References
- 1. This compound | C30H48O6 | CID 91668422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. revistas.utm.edu.ec [revistas.utm.edu.ec]
- 3. researchgate.net [researchgate.net]
- 4. A UPLC-MS/MS method for simultaneous quantification of pairs of oleanene- and ursane-type triterpenoid saponins and their major metabolites in mice plasma and its application to a comparative pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 91095-51-1 [chemicalbook.com]
- 6. cellmolbiol.org [cellmolbiol.org]
- 7. Development of LC–MS/MS Method for Cyanoenone Triterpenoid Determination to Support CNS Tissue Distribution Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Tetrahydroxy-12-ursen-28-oic Acid Derivatives in Cell Culture
Disclaimer: No specific biological activity or cell culture data was found for 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. The following application notes, protocols, and data are based on the closely related and well-studied isomer, 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA) , as a representative model for this class of compounds.[1][2][3] These protocols can be adapted for the screening and characterization of similar triterpenoid (B12794562) compounds.
Application Notes
Introduction to 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA)
THA is a novel, plant-derived pentacyclic triterpenoid isolated from Sinojackia sarcocarpa.[1][2][3] Triterpenoids as a class are recognized for their potential as anticancer agents.[1][3] Preclinical studies have demonstrated that THA exhibits potent and selective cytotoxicity against cancer cell lines while showing significantly lower toxicity to noncancerous cells.[1][2] Its mechanism of action involves the induction of apoptosis and cell cycle arrest, making it a compound of interest for cancer research and drug development.[1][2]
Cellular Effects of THA
-
Selective Cytotoxicity: THA has been shown to have a significantly higher cytotoxic effect on ovarian cancer (A2780) and liver cancer (HepG2) cell lines compared to their noncancerous counterparts (IOSE144 and QSG7701, respectively).[1][2]
-
Induction of Apoptosis: THA treatment triggers programmed cell death in cancer cells.[1][2] This is evidenced by DNA fragmentation, a hallmark of apoptosis.[1][2] The apoptotic mechanism is mediated through the intrinsic mitochondrial pathway.[1][2]
-
Cell Cycle Arrest: THA induces a dose-dependent G2/M phase arrest in the cell cycle of A2780 and HepG2 cells.[1][2] This arrest prevents the cells from proceeding through mitosis, thereby inhibiting proliferation.
Molecular Mechanism of Action
The anticancer effects of THA are attributed to its modulation of key signaling pathways that regulate cell survival and proliferation:
-
Mitochondrial Apoptosis Pathway: THA treatment leads to the release of cytochrome c from the mitochondria into the cytoplasm.[1][2]
-
Caspase Activation: The release of cytochrome c triggers the activation of a cascade of caspase enzymes, which are the executioners of apoptosis.[1][2]
-
Regulation of Bcl-2 Family Proteins: THA upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, shifting the balance towards cell death.[1][2]
-
Cell Cycle Regulation: The G2/M arrest induced by THA is associated with the downregulation of Cdc2, a key kinase required for entry into mitosis.[1][2]
Data Presentation
Table 1: In Vitro Cytotoxicity of THA
| Cell Line | Cell Type | IC50 (µM) after 48h |
| A2780 | Human Ovarian Cancer | 8.5 |
| IOSE144 | Noncancerous Ovarian Epithelium | >80 |
| HepG2 | Human Liver Cancer | 12.6 |
| QSG7701 | Noncancerous Liver | >80 |
Data extracted from Wang et al. (2011).[1]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of the test compound on cell viability by measuring the metabolic activity of the cells.
Materials:
-
Target cell lines (e.g., A2780, HepG2)
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
Test compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be <0.1%.
-
Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation (300 x g for 5 minutes).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer.
-
FITC signal (Annexin V) is detected in the FL1 channel.
-
PI signal is detected in the FL2 or FL3 channel.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
6-well plates
-
Test compound
-
Cold 70% Ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound for 24-48 hours.
-
Cell Harvesting: Harvest cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. Add the cells dropwise into 3 mL of cold 70% ethanol while vortexing gently.
-
Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS.
-
Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FL2).
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This protocol detects changes in the expression levels of key proteins involved in the apoptosis pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-Cytochrome c, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the test compound, wash with cold PBS, and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (20-40 µg) onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: General experimental workflow for testing the compound.
References
- 1. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA), a novel triterpenoid isolated from Sinojackia sarcocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa | PLOS One [journals.plos.org]
Application Notes and Protocols for NMR-Based Characterization of Ursane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of ursane-type triterpenoids. This class of pentacyclic triterpenoids, widely distributed in the plant kingdom, exhibits a diverse range of biological activities, making their precise characterization crucial for drug discovery and development.
Application Notes
Introduction to Ursane (B1242777) Triterpenoids and the Role of NMR
Ursane triterpenoids are a significant class of natural products characterized by a five-ring carbon skeleton. Their structural diversity arises from variations in oxidation patterns, substitutions, and stereochemistry, leading to a wide array of pharmacological properties. The unambiguous determination of their complex three-dimensional structures is a prerequisite for understanding their structure-activity relationships and for the development of potential therapeutic agents.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the structural elucidation of ursane triterpenoids.[1][2][3][4] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, the establishment of covalent connectivity, and the determination of relative stereochemistry.
Key NMR Techniques for Ursane Triterpenoid (B12794562) Analysis
A systematic approach employing a suite of NMR experiments is essential for the successful characterization of ursane triterpenoids.
-
1D NMR Spectroscopy:
-
¹H NMR (Proton NMR): Provides information on the number, type, and connectivity of protons in the molecule. The chemical shifts (δ) of methyl groups, olefinic protons, and protons attached to carbons bearing heteroatoms are particularly diagnostic for the ursane skeleton.[2]
-
¹³C NMR (Carbon-13 NMR): Reveals the number of carbon atoms and their chemical environment (e.g., sp³, sp², carbonyl). The chemical shifts of the 30 carbon atoms of the ursane core are well-documented and serve as a fingerprint for this class of compounds.[2]
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment distinguishes between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, simplifying the interpretation of the ¹³C NMR spectrum.[2][5]
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons and allowing for the tracing of spin systems within the molecule.[6]
-
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹JCH), providing a powerful tool for assigning carbon signals based on their attached proton resonances.[2][5][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range correlations between protons and carbons (typically ²JCH and ³JCH), which is crucial for connecting different spin systems and establishing the overall carbon skeleton.[6][7] Key HMBC correlations are instrumental in confirming the ursane framework.[7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. These through-space correlations are vital for determining the relative stereochemistry of the molecule, such as the orientation of substituents and the fusion of the rings.[6][7]
-
Experimental Protocols
Sample Preparation
-
Sample Purity: Ensure the isolated ursane triterpenoid is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common solvents for triterpenoids include chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), pyridine-d₅ (C₅D₅N), and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key when comparing data with literature values.[8]
-
Sample Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. For high-sensitivity instruments like those equipped with a cryoprobe, smaller sample amounts (tens of micrograms) can be used.[9]
-
Filtration: Filter the sample solution into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral quality.
NMR Data Acquisition
The following protocols are based on a standard 500 or 600 MHz NMR spectrometer.[6][9] Acquisition parameters may need to be optimized based on the specific instrument and sample.
2.1. 1D NMR Experiments
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width (SW): 0-12 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width (SW): 0-220 ppm.[10]
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, depending on the sample concentration.
-
-
DEPT-135:
-
Pulse Program: Standard DEPT-135 pulse sequence.
-
Parameters: Use the same spectral width and other relevant parameters as the ¹³C NMR experiment. This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
-
2.2. 2D NMR Experiments
-
COSY:
-
Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf).
-
Spectral Width (F1 and F2): 0-10 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 2-4 per increment.
-
-
HSQC:
-
Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
-
Spectral Width (F2 - ¹H): 0-10 ppm.
-
Spectral Width (F1 - ¹³C): 0-160 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans (NS): 2-8 per increment.
-
-
HMBC:
-
Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Spectral Width (F2 - ¹H): 0-10 ppm.
-
Spectral Width (F1 - ¹³C): 0-200 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 8-16 per increment.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz.
-
-
NOESY/ROESY:
-
Pulse Program: Standard gradient-selected NOESY (e.g., noesygpph) or ROESY (e.g., roesygpph).
-
Spectral Width (F1 and F2): 0-10 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 8-16 per increment.
-
Mixing Time: 300-800 ms (B15284909) for NOESY, 150-300 ms for ROESY.
-
Data Presentation: Characteristic NMR Data for Ursane Triterpenoids
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for the ursane skeleton. Note that these values can vary depending on the specific substitution pattern and the solvent used.
Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for the Ursane Skeleton
| Proton | Chemical Shift Range | Multiplicity | Notes |
| H-12 | 5.10 - 5.50 | t or br s | Olefinic proton, characteristic of urs-12-ene type.[2][7] |
| H-3 | 3.00 - 3.50 | dd or m | Axially oriented proton on a carbon bearing a hydroxyl group. |
| H-18 | 2.10 - 2.60 | d | Specifies a urs-12-ene basic skeleton.[2] |
| Me-23 | 0.80 - 1.20 | s | Methyl group at C-4. |
| Me-24 | 0.70 - 1.00 | s | Methyl group at C-4. |
| Me-25 | 0.85 - 1.15 | s | Methyl group at C-8. |
| Me-26 | 0.75 - 0.95 | s | Methyl group at C-14. |
| Me-27 | 1.00 - 1.40 | s | Methyl group at C-14.[7] |
| Me-29 | 0.80 - 1.05 | d | Isopropyl group methyl at C-19. |
| Me-30 | 0.80 - 1.25 | d | Isopropyl group methyl at C-20.[7] |
Table 2: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for the Ursane Skeleton
| Carbon | Chemical Shift Range | DEPT | Notes |
| C-3 | 75.0 - 85.0 | CH | Carbon bearing a hydroxyl group. |
| C-12 | 124.0 - 132.0 | CH | Olefinic carbon.[2][7] |
| C-13 | 137.0 - 140.0 | C | Olefinic quaternary carbon.[2][7] |
| C-18 | 48.0 - 55.0 | CH | |
| C-20 | 35.0 - 45.0 | CH | |
| C-28 | 175.0 - 185.0 | C | Carboxyl carbon (if present).[2] |
| C-23 | 20.0 - 30.0 | CH₃ | |
| C-24 | 15.0 - 25.0 | CH₃ | |
| C-25 | 15.0 - 20.0 | CH₃ | |
| C-26 | 16.0 - 20.0 | CH₃ | |
| C-27 | 20.0 - 28.0 | CH₃ | |
| C-29 | 15.0 - 25.0 | CH₃ | |
| C-30 | 20.0 - 30.0 | CH₃ |
Mandatory Visualizations
Caption: Experimental workflow for ursane triterpenoid characterization by NMR.
References
- 1. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 2. Isolation and structural determination of ursane-type triterpene from Neolamarckia cadamba dried leaves [nrfhh.com]
- 3. Isolation And Nmr Characterization Of Ursane-Type Triterpenoid And The Bioprotective Investigations Of Secondary Metabolites From The Leaves Of Peperomia pellucida | MOUAU Repository [repository.mouau.edu.ng]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
Preparing Stock Solutions of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of stock solutions of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid, a naturally occurring ursane-type triterpenoid (B12794562). Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and validity of experimental results.
Introduction
This compound is a pentacyclic triterpenoid that has been isolated from plants such as Uncaria sessilifructus and Enkianthus campanulatus.[1][2] Like other ursane-type triterpenoids, it is investigated for its potential biological activities. Accurate preparation of stock solutions is the first critical step in any in vitro or in vivo study. This note provides essential information on the chemical properties, solubility, and recommended procedures for preparing and storing stock solutions of this compound.
Compound Data
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₆ | [1] |
| Molecular Weight | 504.7 g/mol | [1] |
| Appearance | White to off-white solid (typical for similar compounds) | [3] |
| Purity | ≥95% (recommended for research use) | [4] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[5] Sparingly soluble in aqueous buffers.[4] | |
| Recommended Solvents for Stock Solutions | Dimethyl sulfoxide (B87167) (DMSO) | [3][4][5] |
| Recommended Storage (Solid) | -20°C | [4] |
| Recommended Storage (Stock Solution) | -20°C for short-term (1 month), -80°C for long-term (6 months). Protect from light.[3] |
Experimental Protocols
Materials and Equipment
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for in vitro assays.
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing the Compound: On a calibrated analytical balance, carefully weigh out 1 mg of the compound into a sterile microcentrifuge tube.
-
Calculating Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula:
Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol ))
For 1 mg of the compound (0.001 g) and a molecular weight of 504.7 g/mol :
Volume (µL) = (0.001 g / (0.010 mol/L × 504.7 g/mol )) × 1,000,000 µL/L ≈ 198.14 µL
-
Dissolving the Compound: Add 198.14 µL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Ensuring Complete Dissolution: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming or brief sonication may be required to aid dissolution, as is common for similar triterpenoids.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3] Protect from light.[3]
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution with the appropriate cell culture medium or buffer.
Important Considerations:
-
The final concentration of DMSO in the experimental setup should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Due to the low aqueous solubility of this compound, precipitation may occur when diluting the DMSO stock solution into aqueous buffers.[4] It is recommended to add the stock solution to the buffer while vortexing to aid dispersion.
-
For in vivo studies, specialized formulations using co-solvents or vehicles like corn oil may be necessary.[3]
Safety Precautions
Standard laboratory safety practices should be followed. Wear appropriate PPE, including a lab coat, gloves, and safety glasses, when handling the compound and solvents. Work in a well-ventilated area or a chemical fume hood.
Visualization
The following diagrams illustrate the key workflows and concepts described in this document.
References
Application Notes & Protocols for In Vivo Studies with Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design of in vivo studies investigating the therapeutic potential of triterpenoids. The protocols outlined below cover key areas of investigation, including anti-inflammatory, anti-cancer, and toxicological assessments.
Pre-clinical Evaluation of Triterpenoids: Key Considerations
Successful in vivo studies with triterpenoids require careful planning and execution. Key considerations include the selection of appropriate animal models, determination of optimal dosing and administration routes, and robust methods for data collection and analysis. Triterpenoids, a diverse class of naturally occurring compounds, have shown promise in various therapeutic areas, including oncology and inflammatory diseases[1][2][3][4].
Animal Models
The choice of animal model is critical and depends on the specific research question. Immunocompromised mice are frequently used for tumor xenograft studies, allowing for the growth of human cancer cells[2]. For investigating anti-inflammatory effects, models such as carrageenan-induced paw edema and cotton pellet-induced granuloma in rodents are well-established[5][6]. Transgenic mouse models are also valuable for studying specific diseases, such as pancreatic cancer[7]. Commonly used rodent strains include Sprague-Dawley rats, Wistar rats, Swiss albino mice, and BALB/c mice[8][9][10].
Dosing and Administration
The dosage of triterpenoids can vary significantly depending on the compound, the animal model, and the therapeutic indication. It is crucial to perform dose-response studies to identify a therapeutic window that maximizes efficacy while minimizing toxicity. Common routes of administration in preclinical studies include oral gavage, intraperitoneal injection, and subcutaneous injection[9][11][12][13]. The bioavailability of triterpenoids can be low, which may necessitate the use of specific formulations to improve absorption[14][15][16].
Toxicity Assessment
Prior to efficacy studies, it is essential to evaluate the toxicity profile of the triterpenoid (B12794562). Acute and sub-acute toxicity studies in rodents are standard procedures to determine the potential adverse effects of the compound[10][17]. These studies typically involve administering a range of doses and monitoring the animals for any signs of toxicity, as well as collecting blood and tissue samples for pathological analysis.
Experimental Protocols
The following are detailed protocols for common in vivo experiments involving triterpenoids.
Protocol for Acute Toxicity Study
Objective: To determine the acute toxicity of a triterpenoid after a single high dose.
Materials:
-
Triterpenoid compound
-
Vehicle for dissolving the compound (e.g., corn oil, DMSO, saline)
-
Swiss albino mice (8-10 weeks old, both sexes)
-
Oral gavage needles
-
Animal balance
-
Observation cages
Procedure:
-
Fast the mice overnight before dosing.
-
Divide the animals into control and treatment groups (n=5-10 per group).
-
Prepare a stock solution of the triterpenoid in the chosen vehicle.
-
Administer a single dose of the triterpenoid or vehicle to the respective groups via oral gavage. A limit test at 2000 mg/kg is often performed initially[17].
-
Observe the animals continuously for the first 4 hours after dosing for any clinical signs of toxicity (e.g., changes in behavior, posture, breathing).
-
Continue to observe the animals daily for 14 days.
-
Record body weight on days 0, 7, and 14.
-
At the end of the 14-day observation period, euthanize the animals and perform a gross necropsy.
-
Collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological examination.
Protocol for Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory effect of a triterpenoid on acute inflammation.
Materials:
-
Triterpenoid compound
-
Vehicle
-
Carrageenan (1% w/v in saline)
-
Reference anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg)
-
Wistar rats (150-200g)
-
Pletysmometer
-
Subplantar injection needles
Procedure:
-
Divide the rats into control, reference, and triterpenoid-treated groups (n=6 per group).
-
Administer the vehicle, reference drug, or triterpenoid orally or intraperitoneally 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at 1, 3, 5, and 7 hours after carrageenan injection[5].
-
Calculate the percentage of edema inhibition for each group compared to the control group.
Protocol for Anti-cancer Activity: Tumor Xenograft Model
Objective: To assess the anti-tumor efficacy of a triterpenoid on human cancer cell lines in an immunodeficient mouse model.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Immunodeficient mice (e.g., Nude or SCID mice, 6-8 weeks old)
-
Matrigel
-
Triterpenoid compound
-
Vehicle
-
Calipers
-
Animal balance
Procedure:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 0.1 mL) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into control and treatment groups (n=8-10 per group).
-
Administer the triterpenoid or vehicle to the respective groups according to the predetermined dosing schedule and route.
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After a predetermined treatment period (e.g., 21-28 days), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, Western blotting, qPCR).
Data Presentation
Quantitative data from in vivo studies should be summarized in clearly structured tables for easy comparison.
Table 1: Acute Toxicity of Triterpenoid X in Mice
| Dose (mg/kg) | Number of Animals | Mortality (%) | Clinical Signs of Toxicity |
| Vehicle | 10 | 0 | None observed |
| 500 | 10 | 0 | None observed |
| 1000 | 10 | 0 | Mild lethargy in the first 2 hours |
| 2000 | 10 | 10 | Lethargy, piloerection |
Table 2: Anti-inflammatory Effect of Triterpenoid Y on Carrageenan-Induced Paw Edema in Rats
| Treatment | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SD) | Edema Inhibition (%) |
| Vehicle | - | 1.85 ± 0.21 | - |
| Indomethacin | 10 | 0.98 ± 0.15 | 47.0 |
| Triterpenoid Y | 25 | 1.52 ± 0.18 | 17.8 |
| Triterpenoid Y | 50 | 1.21 ± 0.16 | 34.6 |
| Triterpenoid Y | 100 | 0.95 ± 0.14 | 48.6 |
| p < 0.05 compared to vehicle control |
Table 3: Anti-tumor Efficacy of Triterpenoid Z in a Breast Cancer Xenograft Model
| Treatment | Dose (mg/kg/day) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | - | 1250 ± 150 | - | +5.2 |
| Triterpenoid Z | 50 | 875 ± 120 | 30.0 | +4.8 |
| Triterpenoid Z | 100 | 550 ± 98 | 56.0 | +2.1 |
| *p < 0.05 compared to vehicle control |
Visualization of Signaling Pathways and Workflows
Understanding the mechanism of action of triterpenoids often involves elucidating their effects on cellular signaling pathways.
Caption: Triterpenoid inhibition of the NF-κB signaling pathway.
References
- 1. Triterpenoids for cancer prevention and treatment: current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triterpenoids as potential agents for the chemoprevention and therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effect of a triterpenoid from Balanophora laxiflora: results of bioactivity-guided isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The in vitro and in vivo anti-inflammatory activities of triterpene saponins from Clematis florida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacokinetics and pharmacodynamics of the triterpenoid ursolic acid in regulating the anti-oxidant, anti-inflammatory and epigenetic gene responses in rat leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant activity and toxicity profile of total triterpenes isolated from Ganoderma lucidum (Fr.) P. Karst occurring in South India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Activities of a Triterpenoid Saponin Extract (PX-6518) from the Plant Maesa balansae against Visceral Leishmania Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo activities of a triterpenoid saponin extract (PX-6518) from the plant Maesa balansae against visceral leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bioavailability and activity of natural food additive triterpenoids as influenced by protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pentacyclic Triterpenoid Phytochemicals with Anticancer Activity: Updated Studies on Mechanisms and Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for PTP1B Inhibitory Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in key signaling pathways, including the insulin (B600854) and leptin pathways.[1][2] By dephosphorylating the insulin receptor (IR) and insulin receptor substrate-1 (IRS-1), PTP1B attenuates insulin signaling, contributing to insulin resistance.[1][2] Similarly, it negatively regulates leptin signaling by acting on JAK2.[2][3] Overexpression or increased activity of PTP1B is associated with type 2 diabetes, obesity, and certain cancers, making it a prominent therapeutic target.[1][4] The development of PTP1B inhibitors is a key strategy for enhancing insulin sensitivity and treating these metabolic disorders. This document provides detailed protocols for assessing the inhibitory activity of compounds against PTP1B, both in vitro and in a cellular context.
PTP1B Signaling Pathway
PTP1B plays a pivotal role in downregulating crucial cellular signaling cascades. The diagram below illustrates the negative regulatory action of PTP1B on the insulin and leptin signaling pathways. In the insulin pathway, PTP1B directly dephosphorylates the activated insulin receptor and its substrate (IRS-1), leading to the inactivation of downstream effectors like PI3K and Akt. In the leptin pathway, PTP1B targets JAK2, a key kinase activated upon leptin binding to its receptor.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
In Vitro PTP1B Inhibitory Activity Assay Protocol (pNPP-Based)
This protocol describes a colorimetric assay using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate to determine the in vitro inhibitory activity of test compounds against PTP1B. The enzyme catalyzes the hydrolysis of pNPP to p-nitrophenol (pNP), a yellow product that can be quantified by measuring its absorbance at 405 nm.
Materials and Reagents
-
Recombinant Human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control Inhibitor: Sodium Orthovanadate (Na₃VO₄) or Suramin
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader
Experimental Protocol
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C. Add DTT fresh before use.
-
Prepare a stock solution of pNPP (e.g., 100 mM) in the Assay Buffer.
-
Prepare stock solutions of the test compounds and the positive control inhibitor at a high concentration (e.g., 10 mM) in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 2 µL of the test compound dilutions or positive control to the appropriate wells. For the control (100% activity) and blank wells, add 2 µL of the solvent (e.g., DMSO).
-
Add 88 µL of the Assay Buffer to all wells.
-
Add 5 µL of the PTP1B enzyme solution (final concentration typically 25-100 ng/well) to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 5 µL of the pNPP substrate solution (final concentration typically 1-2 mM).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the Stop Solution (1 M NaOH) to all wells.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of PTP1B activity) using a suitable software (e.g., GraphPad Prism).
-
Experimental Workflow: In Vitro Assay
The following diagram outlines the key steps in the in vitro PTP1B inhibitory assay workflow, from reagent preparation to data analysis.
Caption: Workflow for the in vitro PTP1B inhibitory assay.
Cell-Based PTP1B Inhibitory Activity Assay Protocol
This protocol assesses the ability of test compounds to inhibit PTP1B activity within a cellular context by measuring the phosphorylation status of a key PTP1B substrate, the insulin receptor.
Materials and Reagents
-
Human hepatoma (HepG2) or other suitable insulin-responsive cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Serum-free medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control Inhibitor (e.g., a known cell-permeable PTP1B inhibitor)
-
Insulin solution
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-Insulin Receptor β (p-IR), anti-Insulin Receptor β (IR)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Experimental Protocol
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells by incubating them in serum-free medium for 12-16 hours.
-
Pre-treat the cells with various concentrations of the test compounds or positive control for 1-2 hours.
-
Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold Lysis Buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against p-IR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total IR as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-IR signal to the total IR signal for each sample.
-
Calculate the percentage increase in IR phosphorylation relative to the insulin-stimulated control without inhibitor.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
-
Quantitative Data Summary
The following table summarizes the IC50 values of several known PTP1B inhibitors, providing a benchmark for comparison of novel compounds.
| Compound Name | IC50 Value (µM) | Assay Conditions |
| Reference Inhibitors | ||
| Sodium Orthovanadate | 19.3 ± 1.1 | Full-length PTP1B, 0.7 mM pNPP |
| Suramin | 5.5 (Ki) | Reversible and competitive inhibition |
| Ertiprotafib | 1.6 - 29 | Dependent on assay conditions |
| Trodusquemine (MSI-1436) | 1.0 | --- |
| JTT-551 | 0.22 (Ki) | --- |
| Natural Products | ||
| Ursolic Acid | 3.1 | Positive control in some studies |
| Chlorogenic Acid | 11.1 | Non-competitive inhibitor |
| Synthetic Compounds | ||
| Compound 52 (Tetrazole derivative) | 0.46 ± 0.04 | --- |
| Compound 53 (Tetrazole derivative) | 0.79 ± 0.01 | --- |
| Compound 2 (Allosteric inhibitor) | 22 | --- |
| Compound 3 (Allosteric inhibitor) | 8 | --- |
Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations, buffer composition, and temperature.
Disclaimer: These protocols are intended as a guideline. Optimal experimental conditions may vary and should be determined by the individual researcher. Always follow appropriate laboratory safety procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Protein Tyrosine Phosphatase-1B (PTP-1B) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 4. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antioxidant Capacity of Natural Products: DPPH and ABTS Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for two of the most widely used methods for evaluating the antioxidant capacity of natural products: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These spectrophotometric methods are essential tools in the screening and characterization of natural extracts and purified compounds for drug discovery and development.
DPPH Radical Scavenging Assay
The DPPH assay is a popular method for assessing the free radical scavenging ability of antioxidants.[1] The principle is based on the reduction of the stable DPPH radical, which is a deep violet color, by an antioxidant to the corresponding pale yellow hydrazine.[1][2] The decrease in absorbance at approximately 517 nm is proportional to the antioxidant activity of the sample.[1][3]
Principle of the DPPH Assay
The DPPH radical (DPPH•) is a stable free radical with a characteristic deep purple color due to its unpaired electron.[1][4] When an antioxidant (A-H) is introduced, it donates a hydrogen atom or an electron to the DPPH radical, neutralizing it and forming the reduced, yellow-colored DPPH-H.[4] This color change, measured spectrophotometrically, allows for the quantification of the antioxidant's scavenging capacity.[4]
Caption: Principle of the DPPH radical scavenging assay.
Experimental Protocol
This protocol outlines the steps for performing the DPPH assay on natural product extracts.
1.2.1. Reagent Preparation
| Reagent | Preparation | Storage |
| DPPH Stock Solution (e.g., 0.1 mM) | Dissolve an appropriate amount of DPPH in methanol (B129727) or ethanol. For a 0.1 mM solution, dissolve approximately 3.94 mg of DPPH in 100 mL of solvent.[2] | Store in a dark, cool place (e.g., 4°C). Prepare fresh daily.[4] |
| Test Samples | Dissolve the natural product extract or compound in a suitable solvent (e.g., methanol, ethanol, DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution.[2] | Storage conditions will vary depending on the stability of the sample. |
| Positive Control | Prepare a stock solution of a known antioxidant such as ascorbic acid or Trolox in the same solvent as the test samples. Create a series of dilutions.[5] | Prepare fresh for each assay. |
1.2.2. Assay Procedure
References
- 1. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. Analysis of Antioxidant Capacity using DPPH [myskinrecipes.com]
Application Notes and Protocols for the Extraction of Triterpenoids from Plant Material
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various methods used to extract triterpenoids from plant material. Triterpenoids are a diverse class of naturally occurring compounds with a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties, making them significant targets in pharmaceutical research.[1] The selection of an appropriate extraction method is critical for maximizing yield and preserving the integrity of these bioactive compounds.
Conventional Extraction Methods
Maceration
Application Note: Maceration is a simple and widely used extraction technique that involves soaking the plant material in a solvent (menstruum) for a specific period with occasional agitation.[2][3] It is suitable for small-scale extractions and for thermolabile compounds, as it is typically performed at room temperature.[4] The primary mechanism involves the slow diffusion of solutes from the plant matrix into the solvent. While straightforward and requiring minimal specialized equipment, maceration can be time-consuming and may result in lower extraction yields compared to more advanced methods.[3][4]
Protocol: General Maceration
-
Preparation: Air-dry the plant material at room temperature or in an oven at a low temperature (40-50°C) to a constant weight. Grind the dried material into a coarse powder.
-
Extraction: Place a known quantity of the powdered plant material (e.g., 100 g) into a closed vessel (e.g., a large glass jar or flask).[2]
-
Solvent Addition: Add a sufficient volume of the selected solvent (e.g., ethanol (B145695), methanol, or a mixture) to completely submerge the plant material (e.g., a 1:10 solid-to-liquid ratio).[2]
-
Incubation: Seal the vessel and let it stand at room temperature for a period of 3 to 7 days, with occasional shaking or stirring to enhance diffusion.[2][3]
-
Filtration: After the maceration period, separate the extract (miscella) from the solid residue (marc) by filtration through cheesecloth or filter paper.[3]
-
Marc Pressing: Press the marc to recover the remaining occluded solvent and extract. Combine this liquid with the filtrate.
-
Concentration: Concentrate the combined extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to obtain the crude triterpenoid (B12794562) extract.
-
Drying and Storage: Dry the crude extract in a desiccator or vacuum oven and store it in an airtight container in a cool, dark place.
Soxhlet Extraction
Application Note: Soxhlet extraction is a classical and robust continuous solid-liquid extraction method.[1] It is highly efficient because the plant material is repeatedly brought into contact with fresh, warm solvent, which facilitates the extraction of compounds with limited solubility.[1] The process involves placing the plant material in a thimble, through which condensed solvent vapor continuously flows. When the solvent level reaches a certain point, a siphon aspirates the solution back into the boiling flask, and the cycle repeats.[1] This method is exhaustive but can be time-consuming (6-24 hours) and the prolonged exposure to heat may degrade thermally sensitive triterpenoids.[1][4]
Protocol: Soxhlet Extraction
-
Preparation: Prepare the dried and powdered plant material as described for maceration.
-
Thimble Loading: Accurately weigh a specific amount of the powdered plant material (e.g., 20-50 g) and place it inside a cellulose (B213188) or paper thimble.[1]
-
Apparatus Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. Fill the boiling flask with the chosen solvent (e.g., 250-500 mL of 90% ethanol) and assemble the apparatus by connecting the flask to the extractor and the condenser to the top.[1][5]
-
Extraction: Heat the solvent in the boiling flask to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble.[1]
-
Cycling: Allow the extraction to proceed for a set duration, typically ranging from 6 to 24 hours, or until the solvent in the siphon arm becomes colorless.[1] Each cycle involves the filling and siphoning of the thimble chamber.[1]
-
Concentration: After extraction, cool the apparatus and collect the extract from the boiling flask. Concentrate the extract using a rotary evaporator to remove the solvent.
-
Drying and Storage: Dry and store the resulting crude extract as previously described.
Modern Extraction Methods
Modern techniques, often referred to as "green" methods, offer advantages such as reduced extraction time, lower solvent consumption, and improved efficiency.
Ultrasound-Assisted Extraction (UAE)
Application Note: Ultrasound-assisted extraction (UAE) utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. The formation and collapse of these cavitation bubbles generate intense local pressures and temperatures, disrupting the plant cell walls and enhancing mass transfer of the target compounds into the solvent.[6] UAE is known for its high efficiency, reduced extraction times (often under an hour), and lower energy consumption compared to conventional methods.[6][7]
Protocol: Ultrasound-Assisted Extraction
-
Preparation: Prepare the dried and powdered plant material.
-
Mixing: Place a known amount of the plant material (e.g., 5 g) into an extraction vessel (e.g., an Erlenmeyer flask).
-
Solvent Addition: Add the selected solvent (e.g., 75% ethanol) at a specific solid-to-liquid ratio (e.g., 1:25 g/mL).[8]
-
Ultrasonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Set the extraction parameters, such as ultrasonic power (e.g., 210-390 W), temperature (e.g., 50-70°C), and time (e.g., 30-50 min).[8][9]
-
Separation: After sonication, separate the extract from the solid residue by centrifugation followed by filtration.
-
Concentration and Storage: Concentrate the extract using a rotary evaporator and store the dried crude extract appropriately.
Microwave-Assisted Extraction (MAE)
Application Note: Microwave-assisted extraction (MAE) uses microwave energy to heat the solvent and plant material. Polar molecules within the sample absorb microwave energy, generating heat rapidly and uniformly. This creates a localized pressure buildup within the plant cells, leading to cell wall rupture and the release of intracellular contents into the solvent.[10] MAE offers significantly reduced extraction times (often just a few minutes), lower solvent usage, and higher extraction yields.[11][12] The choice of solvent is crucial, as its dielectric properties determine its ability to absorb microwave energy.
Protocol: Microwave-Assisted Extraction
-
Preparation: Prepare the dried and powdered plant material.
-
Mixing: Place a weighed sample of the plant material into a specialized microwave-transparent extraction vessel.
-
Solvent Addition: Add the appropriate solvent (e.g., 60-70% ethanol) at a predetermined solid-to-liquid ratio (e.g., 1:22).[11]
-
Extraction: Place the vessel in a microwave extraction system. Set the parameters, including microwave power (e.g., 360 W), temperature, and extraction time (e.g., 13 minutes).[11][13]
-
Cooling and Filtration: After the extraction cycle, allow the vessel to cool to room temperature before opening. Filter the contents to separate the extract from the solid residue.
-
Concentration and Storage: Concentrate the filtrate using a rotary evaporator and store the dried extract.
Supercritical Fluid Extraction (SFE)
Application Note: Supercritical fluid extraction (SFE) employs a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical carbon dioxide (SC-CO₂) is the most commonly used solvent due to its low critical temperature (31.1°C), non-toxicity, and non-flammability.[14][15] By manipulating pressure and temperature, the solvating power of the SC-CO₂ can be finely tuned to selectively extract specific compounds. Often, a polar co-solvent like ethanol is added to enhance the extraction of more polar triterpenoids.[14][16] SFE is a green technology that yields solvent-free extracts, but it requires specialized high-pressure equipment.[15]
Protocol: Supercritical Fluid Extraction (SC-CO₂)
-
Preparation: Prepare the dried and powdered plant material.
-
Loading: Load the powdered material into the high-pressure extraction vessel.
-
System Setup: Set the system parameters, including pressure (e.g., 100-500 bar), temperature (e.g., 40-90°C), and CO₂ flow rate.[14] If a co-solvent is used, set its percentage (e.g., 5% ethanol).[14]
-
Extraction: Pump liquid CO₂ into the system, where it is heated and pressurized to a supercritical state. The SC-CO₂ then flows through the extraction vessel, dissolving the triterpenoids.
-
Separation: The resulting solution (SC-CO₂ + extract) is depressurized in a separator vessel. This causes the CO₂ to return to a gaseous state, precipitating the extracted compounds. The gaseous CO₂ can be recycled.
-
Collection: Collect the crude extract from the separator.
-
Storage: Store the solvent-free extract in a suitable container.
Quantitative Data Summary
The efficiency of each extraction method can be compared based on key parameters and the resulting yield of triterpenoids.
Table 1: Comparison of Optimal Conditions for Triterpenoid Extraction
| Method | Plant Material | Solvent | Temp. (°C) | Time | Power / Pressure | Solid:Liquid Ratio | Yield | Reference |
| UAE | Chaenomeles speciosa leaves | 93% EtOH | 70°C | 30 min | 390 W | 1:25 g/mL | 36.77 mg/g | [9] |
| UAE | Bergenia emeiensis rhizomes | 75% EtOH | - | 40 min | 210 W | 1:25 mL/g | 229.37 mg/g | [8] |
| UAE | Ganoderma lucidum | 89.5% EtOH | - | 40 min | 100 W | - | 435.6 mg/g | [17] |
| UAE | Carya cathayensis husks | 75% EtOH + Span-80 | 65°C | 42 min | 300 W | 1:58 mL/g | 33.92 mg/g | [6] |
| MAE | Diospyros kaki leaves | 60.27% EtOH | - | 13.05 min | 365.3 W | 1:22.26 | 61.82 mg/g | [11] |
| MAE | Actinidia deliciosa root | 72.67% EtOH | - | 30 min | 362.12 W | 1:15 | 84.96% recovery | [13] |
| MAE | Ganoderma atrum | 95% EtOH | 90°C | 5 min | - | - | 0.968% | [10] |
| SFE | Inonotus obliquus (Chaga) | SC-CO₂ | 50°C | - | 350 bar | - | 72% recovery (Inotodiol) | [15] |
| SFE | Ganoderma lucidum | SC-CO₂ + EtOH | - | - | - | - | 2.735 mg/g | [18] |
Note: Yields are reported as presented in the source literature and may be based on total triterpenoids, specific compounds, or percentage recovery. Direct comparison should be made with caution due to variations in plant material, analytical methods, and reporting units.
Visualizations: Workflows and Pathways
Triterpenoid Biosynthesis Pathway
Triterpenoids are synthesized in plants via the isoprenoid pathway, starting from the precursor 2,3-oxidosqualene.[19] This precursor is cyclized by oxidosqualene cyclases (OSCs) to form various triterpene skeletons.[20] These skeletons then undergo a series of modifications, such as oxidation by cytochrome P450 monooxygenases (CYP450s) and glycosylation by UDP-glycosyltransferases (UGTs), leading to the vast diversity of triterpenoid structures.[19][20][21]
Caption: Simplified Triterpenoid Biosynthesis Pathway in Plants.
General Extraction Workflow
The fundamental process for extracting triterpenoids from plant material involves several key stages, regardless of the specific technique employed. This workflow outlines the logical progression from raw plant material to a crude extract ready for further analysis or purification.
Caption: General Experimental Workflow for Triterpenoid Extraction.
Soxhlet Extraction Workflow
The Soxhlet apparatus facilitates a continuous extraction process characterized by its repeating cycle of solvent washing, accumulation, and siphoning, which ensures a high extraction efficiency.
Caption: Diagram of the Soxhlet Extraction Cyclic Process.
Ultrasound-Assisted Extraction (UAE) Workflow
UAE leverages the physical phenomenon of acoustic cavitation to accelerate the extraction process, making it a rapid and efficient method.
Caption: Mechanism and Workflow of Ultrasound-Assisted Extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. philadelphia.edu.jo [philadelphia.edu.jo]
- 4. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. maxapress.com [maxapress.com]
- 7. d-nb.info [d-nb.info]
- 8. Effects of Ultrasonic-Assisted Extraction on the Yield and the Antioxidative Potential of Bergenia emeiensis Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. eurekaselect.com [eurekaselect.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]
- 20. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type.[1][2] First isolated from Uncaria sessilifructus, this compound belongs to a class of natural products known for a wide range of biological activities.[3] As a highly purified reference standard, it is essential for the accurate quantification of this analyte in various matrices, for the validation of analytical methods, and for conducting pharmacological and toxicological studies.
This document provides detailed protocols for the characterization and application of this compound as a reference standard. It includes methodologies for its analytical characterization by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Additionally, it outlines protocols for its use in relevant biological assays, such as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor screening and cell viability assays, reflecting the therapeutic interests in this class of compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₆ | [4][5] |
| Molecular Weight | 504.7 g/mol | [4][5] |
| CAS Number | 91095-51-1 | [3] |
| Appearance | White to off-white powder | [5] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3] |
| Storage | Store in a sealed, cool, and dry condition. For long-term storage, -20°C is recommended. | [5] |
Analytical Characterization Protocols
Accurate characterization of the reference standard is paramount. The following are recommended protocols for determining the purity and identity of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a reverse-phase HPLC method suitable for assessing the purity of the reference standard and for its quantification in various samples. Given that triterpenoids lack strong chromophores, detection at low UV wavelengths (around 205-210 nm) or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended for higher sensitivity.
Table 2: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: Water with 0.1% Formic Acid |
| Gradient | 60% A to 90% A over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at 210 nm or ELSD/CAD |
| Injection Volume | 10 µL |
| Standard Preparation | Prepare a stock solution of 1 mg/mL in methanol (B129727) or DMSO. Further dilute with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). |
Experimental Protocol:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or DMSO).
-
From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.
-
Inject a blank (mobile phase), followed by the calibration standards and the sample solution.
-
The purity of the reference standard can be determined by calculating the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for the unambiguous confirmation of the chemical structure of the reference standard.
Table 3: NMR Spectroscopy Parameters
| Parameter | Recommended Conditions |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated methanol (CD₃OD) or Deuterated chloroform (CDCl₃) |
| Experiments | ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC |
| Concentration | 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent. |
Experimental Protocol:
-
Accurately weigh 5-10 mg of the reference standard and dissolve it in the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
Perform 2D NMR experiments (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations for complete structural assignment.
-
The acquired spectra should be consistent with the known structure of this compound.
Mass Spectrometry (MS) for Molecular Weight Verification
MS is used to confirm the molecular weight and elemental composition of the reference standard.
Table 4: Mass Spectrometry Parameters
| Parameter | Recommended Conditions |
| Instrument | High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Source | Electrospray Ionization (ESI), negative or positive mode |
| Mobile Phase | Acetonitrile/water (50:50, v/v) with 0.1% formic acid |
| Analysis Mode | Full scan MS and tandem MS (MS/MS) for fragmentation analysis. |
Experimental Protocol:
-
Prepare a dilute solution of the reference standard (e.g., 1-10 µg/mL) in the mobile phase.
-
Infuse the solution directly into the mass spectrometer or inject it through an LC system.
-
Acquire the full scan mass spectrum to determine the accurate mass of the molecular ion. In negative ion mode, the [M-H]⁻ ion is expected, while in positive ion mode, [M+H]⁺ or [M+Na]⁺ may be observed.
-
Perform MS/MS analysis on the parent ion to obtain a characteristic fragmentation pattern, which can be used for identification purposes.
Biological Application Protocols
The following protocols describe how to use this compound as a reference standard in common biological assays.
PTP1B Inhibitor Screening Assay
Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) signaling pathway and is a therapeutic target for type 2 diabetes and obesity. Ursane-type triterpenoids have been reported as PTP1B inhibitors.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer.
-
Reconstitute the PTP1B enzyme in cold 1X Assay Buffer to the desired concentration.
-
Prepare a 2X PTP1B substrate solution (e.g., p-nitrophenyl phosphate (B84403) - pNPP) in the assay buffer.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create serial dilutions to test a range of concentrations.
-
A known PTP1B inhibitor (e.g., Suramin) should be used as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Add 35 µL of 1X Assay Buffer to each well.
-
Add 10 µL of the test compound dilutions or controls to the appropriate wells.
-
Add 5 µL of the diluted PTP1B enzyme to each well.
-
Pre-incubate the plate at 30°C for 10-15 minutes.
-
Initiate the reaction by adding 50 µL of the 2X PTP1B substrate solution to all wells.
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., Na₂CO₃).
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of the compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Experimental workflow for the use of a reference standard.
Caption: Role of PTP1B in insulin signaling and its inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Improving Triterpenoid Solubility for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with dissolving hydrophobic triterpenoids for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My hydrophobic triterpenoid (B12794562) is precipitating in the cell culture medium. What is the most common cause and solution?
A: Immediate precipitation, or "crashing out," is a frequent issue when a concentrated stock solution of a hydrophobic compound in an organic solvent (like DMSO) is diluted into an aqueous cell culture medium.[1] This occurs because the triterpenoid's solubility drastically decreases as the concentration of the organic solvent drops.
Core Solution: The primary strategy is to ensure the final solvent concentration is non-toxic to the cells while maintaining the triterpenoid's solubility. This often involves a careful balance between the stock concentration and the final desired concentration in the assay.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: The maximum tolerated DMSO concentration is cell-line specific and depends on the assay duration.[2] As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while some may tolerate up to 1%.[3] However, for sensitive and primary cells, it is recommended to keep the final DMSO concentration at or below 0.1%.[2][4] It is always best practice to perform a vehicle control experiment to determine the effect of DMSO on your specific cell line.[2]
Q3: Are there alternatives to DMSO for solubilizing hydrophobic triterpenoids?
A: Yes, several alternative methods can be employed, either alone or in combination, to improve the solubility of hydrophobic triterpenoids:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, increasing their aqueous solubility.[5][6][7]
-
Nanoformulations: Encapsulating triterpenoids into nanoparticles, such as polymeric nanoparticles or liposomes, can enhance their stability and solubility in aqueous solutions.[8][9][10][11]
-
Co-solvents and Surfactants: Using a mixture of solvents or adding surfactants can help to keep the triterpenoid in solution.[12][13][14]
-
Complexation: Forming complexes with other water-soluble molecules can improve the overall solubility of the triterpenoid.[15][16]
Q4: How can serum in the cell culture medium affect the solubility of my triterpenoid?
A: Serum proteins, such as albumin, can bind to hydrophobic compounds, which can either increase their apparent solubility or, in some cases, lead to the formation of protein-compound aggregates.[17] The effect is often concentration-dependent and specific to the compound and the type and percentage of serum used.
Troubleshooting Guides
Issue 1: Immediate Precipitation of Triterpenoid Upon Addition to Cell Culture Media
This guide addresses the common issue of a compound precipitating immediately after being added to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the triterpenoid in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of the triterpenoid. Perform a solubility test to determine the maximum soluble concentration in your specific media.[1] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media.[1] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[1][18] |
| pH of the Media | The pH of the cell culture media may not be optimal for the solubility of your specific triterpenoid. | While altering media pH is generally not advisable due to its impact on cell health, you can investigate the pH-solubility profile of your compound in a cell-free system to understand its properties better. |
Issue 2: Delayed Precipitation of Triterpenoid in the Incubator
This guide addresses the scenario where the triterpenoid solution appears clear initially but forms a precipitate after several hours or days in the incubator.
| Potential Cause | Explanation | Recommended Solution |
| Media Environment Changes | Shifts in pH or temperature over time in the incubator can lead to delayed precipitation.[1] | Ensure the incubator is properly calibrated for temperature and CO2 levels to maintain a stable media environment. |
| Interaction with Media Components | The triterpenoid may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[1][18] | If possible, try a different basal media formulation to see if the precipitation issue persists.[1] |
| Evaporation | Evaporation of the media in the culture plate can increase the concentration of the triterpenoid and other media components, leading to precipitation. | Ensure proper humidification of the incubator. Use culture plates with lids designed to minimize evaporation.[18] |
Quantitative Data Summary
Table 1: DMSO Concentration and its Effect on Cell Viability
| Final DMSO Concentration | General Effect on Most Cell Lines | Recommendation | References |
| < 0.1% | Generally considered safe with minimal cytotoxicity. | Ideal for sensitive cells and long-term assays. | [2][4] |
| 0.1% - 0.5% | Tolerated by many robust cell lines for short-term assays. | A common working range, but validation is crucial. | [3][19] |
| 0.5% - 1.0% | May cause significant cytotoxicity in some cell lines. | Use with caution and only after thorough validation. | [3] |
| > 1.0% | Generally toxic and can cause cell membrane damage and cell death. | Not recommended for most cell-based assays. | [4] |
Experimental Protocols
Protocol 1: Solubilization of a Hydrophobic Triterpenoid using DMSO
This protocol outlines the steps for preparing a working solution of a hydrophobic triterpenoid in cell culture media using DMSO as a solvent.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve the hydrophobic triterpenoid in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication can be used.[3]
-
-
Create an Intermediate Dilution (Optional but Recommended):
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[1]
-
To minimize the risk of precipitation, first dilute your high-concentration stock in 100% DMSO to a lower concentration (e.g., 1 mM).
-
-
Prepare the Final Working Solution:
-
Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing. For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.[1]
-
-
Final Check:
-
After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
Protocol 2: Solubilization of a Hydrophobic Triterpenoid using Cyclodextrins
This protocol describes a general method for preparing an inclusion complex of a hydrophobic triterpenoid with a cyclodextrin (B1172386).
-
Selection of Cyclodextrin:
-
Preparation of the Inclusion Complex (Kneading Method):
-
In a mortar, place the triterpenoid and the chosen cyclodextrin (typically at a 1:1 or 1:2 molar ratio).
-
Add a small amount of a solvent where both are partially soluble (e.g., a water/ethanol mixture) to form a paste.
-
Knead the paste for a defined period (e.g., 30-60 minutes).
-
Dry the resulting product (e.g., in a vacuum oven) to obtain a solid powder of the inclusion complex.
-
-
Dissolving the Complex:
-
The powdered inclusion complex can then be dissolved directly in the cell culture medium.
-
Determine the solubility of the complex in the medium to prepare the desired stock and working concentrations.
-
Visualizations
Caption: Workflow for solubilizing a hydrophobic triterpenoid using DMSO.
Caption: Mechanisms for improving triterpenoid solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in Antimelanoma Research of Natural Triterpenoids and Their Derivatives: Mechanisms of Action, Bioavailability Enhancement and Structure Modifications [mdpi.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoformulations for Delivery of Pentacyclic Triterpenoids in Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nanoencapsulation of natural triterpenoid celastrol for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solubility, Dissolution and Permeation Enhancement of Natural Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 17. mdpi.com [mdpi.com]
- 18. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 19. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 20. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ursane Triterpenoid Isolation & Purification
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ursane (B1242777) triterpenoids. This resource provides practical solutions to common challenges encountered during the isolation and purification of these valuable natural products.
Frequently Asked Questions (FAQs)
Q1: What are ursane triterpenoids, and why are they challenging to purify?
A1: Ursane triterpenoids are a class of pentacyclic triterpenoids built upon the ursane scaffold. A primary challenge in their purification is their frequent co-occurrence with structurally similar isomers, particularly oleanane-type triterpenoids (e.g., ursolic acid and its isomer oleanolic acid).[1][2] These isomers differ only by the position of a single methyl group, resulting in very similar polarities and chromatographic behaviors, which makes their separation difficult.[2][3] Additionally, they can be present in low concentrations in plant material, and co-extraction of interfering substances like polysaccharides can complicate the purification process.[1][4]
Q2: What are the most common methods for isolating ursane triterpenoids?
A2: The typical workflow involves several stages. It begins with the extraction of dried plant material using organic solvents, which can be performed using methods like Soxhlet, maceration, or ultrasound-assisted extraction (sonomaceration).[5][6] This is followed by a series of purification steps, most commonly involving column chromatography on silica (B1680970) gel.[7] For separating challenging isomer pairs and achieving high purity, High-Performance Liquid Chromatography (HPLC), often in a reversed-phase mode, is employed.[3][8] The final step is often crystallization to obtain the pure compound.[7]
Q3: How do I select an appropriate solvent system for chromatography?
A3: Solvent system selection is critical and depends on the specific triterpenoids and the chromatographic technique.
-
For Normal-Phase Column Chromatography (Silica Gel): Start with non-polar solvents and gradually increase polarity. Common systems include gradients of n-hexane and ethyl acetate (B1210297) or chloroform (B151607) and methanol (B129727).[7]
-
For Reversed-Phase HPLC (C18, C30 columns): Mobile phases typically consist of methanol or acetonitrile (B52724) mixed with water, often with an acidifier like formic or phosphoric acid to improve peak shape.[8][9][10] For stubborn isomer separations, adding cyclodextrin (B1172386) derivatives to the mobile phase can enhance resolution.[11][12]
-
For HPTLC: A well-documented system for separating ursolic acid is a mixture of toluene, acetone, and formic acid.[7]
Troubleshooting Guide
Problem 1: Low Yield of Crude Triterpenoid (B12794562) Extract
Q: My initial extraction from the plant material has resulted in a very low yield. What are the potential causes and solutions?
A: Low yields can stem from several factors related to the plant material itself or the extraction process.[4]
-
Cause 1: Inappropriate Solvent Choice. The polarity of the extraction solvent may not be optimal for your target triterpenoid.
-
Cause 2: Insufficient Extraction Time or Method. The chosen extraction method may not be efficient enough. Maceration, for example, can be less efficient than other techniques.[4]
-
Cause 3: High Content of Interfering Substances. Co-extraction of fats, waxes, or pigments can add bulk to the extract but contain little of the target compound.
Problem 2: Co-elution of Ursolic Acid and Oleanolic Acid in HPLC
Q: I am unable to resolve the peaks for ursolic acid and its isomer oleanolic acid on my C18 HPLC column. What steps can I take to improve separation?
A: This is one of the most common challenges. The structural similarity of these isomers leads to their frequent co-elution.[3]
-
Solution 1: Change Stationary Phase. Standard C18 columns may not provide sufficient selectivity.
-
Recommendation: Switch to a C30 column. The unique shape selectivity of C30 phases is highly effective at resolving rigid, hydrophobic isomers like triterpenoids, with reported resolutions significantly greater than C18 columns.[3]
-
-
Solution 2: Modify the Mobile Phase (Coordination Chromatography).
-
Solution 3: Optimize HPLC Parameters.
-
Recommendation: Adjust the mobile phase composition and pH. A common mobile phase is methanol/water (e.g., 85:15, v/v) acidified to pH 3-4 with an acid like trifluoroacetic acid (TFA) or phosphoric acid.[8][10] Reduce the flow rate to increase the number of theoretical plates and improve resolution. Ensure the column temperature is stable and controlled.
-
Problem 3: The Purified Triterpenoid Fraction Will Not Crystallize
Q: After chromatography, my concentrated fraction is an amorphous powder or a persistent oil and fails to crystallize. How can I induce crystallization?
A: Crystallization is often a matter of finding the right thermodynamic conditions and requires patience.
-
Cause 1: Residual Impurities. Even small amounts of impurities can inhibit crystal lattice formation.
-
Solution: Re-purify the fraction using preparative TLC or a different HPLC system. Purity is paramount for successful crystallization.
-
-
Cause 2: Incorrect Solvent System. The solubility of the compound in the chosen solvent is too high, or the solvent does not promote crystal packing.
-
Solution 1 (Slow Evaporation): Dissolve the compound in a minimal amount of a single, good solvent (e.g., acetone, ethyl acetate) and allow it to evaporate slowly in a loosely covered vial. Avoid highly volatile solvents like DCM, which can cause the compound to "crash out" as a powder.[15]
-
Solution 2 (Vapor Diffusion): Dissolve the compound in a small amount of a "good" solvent and place this vial inside a larger, sealed container that contains a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., hexane (B92381) or pentane). The vapor of the poor solvent will slowly diffuse into the good solvent, reducing solubility and promoting crystal growth.
-
-
Cause 3: High Nucleation Energy Barrier. The molecules are not arranging into an ordered lattice spontaneously.
-
Solution 1 (Seeding): If you have a single crystal from a previous batch, add it to a supersaturated solution to act as a nucleation site.[15]
-
Solution 2 (Scratching): Gently scratch the inside surface of the glass vial with a glass rod. The microscopic imperfections on the glass can serve as nucleation points.
-
Solution 3 (Temperature Control): Experiment with different temperatures. After preparing a saturated solution, try storing it at a lower temperature (e.g., 4°C) to decrease solubility and induce crystallization.[15]
-
Data Presentation
Table 1: Comparison of HPLC Conditions for Ursane Triterpenoid Separation
| Target Compounds | Column Type | Mobile Phase | Flow Rate | Detection | Reference |
| Oleanolic Acid & Ursolic Acid | Kromasil C18 | Methanol / 0.03M Phosphate Buffer (pH 3) (90:10, v/v) | 0.5 mL/min | 214 nm | [10] |
| Oleanolic Acid & Ursolic Acid | Waters Symmetry Shield RP-18 | Methanol / Water + TFA (pH 3.5) (88:12, v/v) | 1.0 mL/min | 210-220 nm | [8] |
| Madecassic Acid & Terminolic Acid | Reversed-Phase | Methanol / Water (pH 4) (65:35, v/v) | Not specified | Not specified | [11] |
| Betulinic, Oleanolic, & Ursolic Acids | Acclaim C30 | Acetonitrile / Methanol / Water | Not specified | Charged Aerosol Detector (CAD) | [3] |
Table 2: Recommended Solvent Systems for Column & Thin-Layer Chromatography
| Technique | Stationary Phase | Mobile Phase System | Target Compound | Reference |
| Column Chromatography | Silica Gel | n-Hexane / Ethyl Acetate (4:1, v/v) | Ursolic Acid | [7] |
| Column Chromatography | Silica Gel | Chloroform with 2-4% Methanol | Ursolic Acid | [7] |
| HPTLC | Silica Gel 60 F254 | Toluene / Acetone / Formic Acid (7.8:2.2:0.15, v/v/v) | Ursolic Acid | [7] |
| TLC | Silica Gel | Ethyl Acetate / Hexane (3:7, v/v) | Ursane-type Triterpenoid | [5] |
Experimental Protocols
Protocol 1: General Isolation & Purification of Ursolic Acid from Plant Leaves
This protocol provides a general workflow adapted from methodologies for isolating ursolic acid and other triterpenoids.[5][7]
-
Preparation and Defatting:
-
Dry the plant leaves in a hot air oven until a constant weight is achieved.
-
Grind the dried leaves into a fine powder.
-
Defat the powder by extracting with a non-polar solvent like n-hexane in a Soxhlet extractor for 6-8 hours to remove lipids and chlorophyll. Discard the hexane extract.
-
-
Main Extraction:
-
Air-dry the defatted plant material (marc).
-
Extract the marc using a solvent mixture such as dichloromethane-methanol (1:1, v/v) or ethyl acetate in a Soxhlet extractor for 24-30 hours.[7]
-
Collect the extract and concentrate it to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column using n-hexane as the slurry solvent.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding ethyl acetate or methanol. A common starting gradient is chloroform with an increasing percentage of methanol (from 2% to 4%).[7]
-
Collect fractions (e.g., 25 mL each) and monitor them by TLC using a mobile phase like toluene:acetone:formic acid.[7]
-
Pool the fractions containing the compound of interest (identified by comparison with a standard or by subsequent analysis).
-
-
Purification and Crystallization:
-
Concentrate the pooled fractions to obtain a semi-pure solid.
-
Recrystallize the solid from a suitable solvent system, such as chloroform-methanol, to yield the pure compound.[7]
-
Filter the crystals, wash them with a cold solvent, and dry them in a desiccator.
-
Confirm the structure and purity using analytical techniques like NMR, MS, and HPLC.
-
Mandatory Visualizations
Caption: General workflow for ursane triterpenoid isolation.
References
- 1. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation rule of oleanane and ursane pentacyclic triterpenoids isomers from nature plants by coordination chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and structural determination of ursane-type triterpene from Neolamarckia cadamba dried leaves [nrfhh.com]
- 7. jfda-online.com [jfda-online.com]
- 8. ijesrr.org [ijesrr.org]
- 9. mdpi.com [mdpi.com]
- 10. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. unifr.ch [unifr.ch]
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of closely related triterpenoid (B12794562) isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to help you resolve common challenges in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of triterpenoid isomers.
Problem: Poor Resolution or Co-elution of Triterpenoid Isomers
Q1: My triterpenoid isomers are co-eluting or showing very poor resolution. What are the primary chromatographic parameters I should adjust?
A1: Achieving baseline separation of closely related isomers is a common challenge. The resolution of two closely eluting peaks is governed by column efficiency (N), selectivity (α), and retention factor (k).[1] To improve resolution, you can systematically adjust the following parameters:
-
Mobile Phase Composition: This is often the most powerful tool for improving separation.[1][2]
-
Organic Modifier: If you are using acetonitrile (B52724), try switching to methanol (B129727) or tetrahydrofuran. Different organic solvents can alter selectivity and improve peak spacing.[1] For some triterpenoids, a mobile phase of acetonitrile and methanol has been effective.[3]
-
Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic component in the mobile phase (%B) will increase retention times and may improve resolution.[1]
-
pH: For acidic or basic analytes, adjusting the mobile phase pH can significantly impact retention and selectivity.[2]
-
-
Stationary Phase: The choice of the HPLC column is critical for selectivity.[4]
-
Bonded Phase: Changing the bonded phase chemistry (e.g., from C18 to a phenyl-hexyl or cyano phase) can introduce different separation mechanisms and improve resolution.[4][5]
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) provide higher efficiency (sharper peaks) and can resolve closely eluting compounds.[1]
-
-
Column Temperature: Temperature can influence selectivity, retention time, and mobile phase viscosity.[6][7]
-
Lowering the temperature generally increases retention and can improve the separation of isomers.[6][7]
-
Conversely, increasing the temperature can decrease viscosity, allowing for higher flow rates or longer columns, which can also enhance resolution.[8] However, for some triterpenoids like oleanolic and ursolic acids, increased temperature may reduce resolution.[3]
-
Problem: Peak Tailing
Q2: My triterpenoid peaks are exhibiting significant tailing. What causes this and how can I achieve symmetrical peaks?
A2: Peak tailing can compromise resolution and accurate quantification. The common causes include:
-
Secondary Interactions: Unwanted interactions between the analytes and active sites on the stationary phase (e.g., free silanol (B1196071) groups) are a primary cause.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Mismatched Sample Solvent: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Column Contamination or Voids: A contaminated guard column or a void at the head of the analytical column can cause peak tailing.
-
Solution: Replace the guard column and/or the analytical column.[12]
-
Problem: Unstable or Drifting Retention Times
Q3: I am observing inconsistent retention times for my triterpenoid isomers from one run to the next. What are the potential causes and solutions?
A3: Stable retention times are crucial for reliable identification and quantification. Drifting retention times can be caused by several factors:
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a common culprit.[13]
-
Solution: Ensure accurate and consistent preparation of the mobile phase. Use a mobile phase degasser to remove dissolved gases, which can form bubbles in the pump.[11]
-
-
Column Temperature Fluctuations: Even small changes in column temperature can affect retention times.[7][9]
-
Solution: Use a column oven to maintain a constant and consistent temperature.[11]
-
-
Poor Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.[11]
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
-
Pump Issues: Leaks or faulty check valves in the HPLC pump can cause inconsistent flow rates, leading to variable retention times.[14]
-
Solution: Perform regular pump maintenance, including checking for leaks and cleaning or replacing check valves.[12]
-
Frequently Asked Questions (FAQs)
Q4: Which type of HPLC column is best for separating triterpenoid isomers?
A4: Reversed-phase columns, particularly C18 phases, are the most commonly used for triterpenoid separation.[15] However, the optimal column depends on the specific isomers you are trying to separate. If a standard C18 column does not provide adequate resolution, consider trying a different bonded phase, such as C30, phenyl-hexyl, or a polar-embedded phase, to exploit different selectivity.[4][5] Columns with smaller particle sizes (e.g., < 3 µm) and core-shell technology can also provide higher efficiency and better resolution.[4]
Q5: How does temperature programming compare to gradient elution for separating triterpenoid isomers?
A5: Both temperature programming and gradient elution can be used to separate complex mixtures. Increasing the temperature generally reduces retention times, similar to increasing the organic solvent concentration in a gradient.[6] Temperature can also alter selectivity, which may be advantageous for separating closely related isomers.[7] However, gradient elution is often more powerful and flexible for optimizing the separation of a wide range of compounds in a single run. For triterpenoids, a shallow gradient is often crucial for separating closely related isomers.[10]
Q6: Many triterpenoids have poor UV absorbance. What are the recommended detection methods?
A6: The lack of strong chromophores in many triterpenoids makes UV detection challenging.[3][16] Detection is often performed at low wavelengths (205-210 nm), which requires high-purity solvents to minimize baseline noise.[3] Alternative detection methods that do not rely on UV absorbance are often more suitable:
-
Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is well-suited for non-volatile compounds like triterpenoids.
-
Charged Aerosol Detector (CAD): CAD is another universal detector that provides a more uniform response compared to ELSD.[16]
-
Mass Spectrometry (MS): HPLC-MS is a powerful technique that provides both separation and structural information, allowing for the confident identification of isomers.[5][15]
Q7: Is an isocratic or gradient elution method better for separating triterpenoid isomers?
A7: While isocratic methods are simpler and can result in more stable baselines, they are often insufficient for separating complex mixtures of isomers with different polarities.[3] A gradient elution, which involves changing the mobile phase composition during the run, is generally more effective for resolving closely eluting triterpenoid isomers.[2][10] A shallow gradient profile is often necessary to achieve baseline separation.[10]
Data Presentation
Table 1: Influence of Mobile Phase Composition on Triterpenoid Isomer Separation
| Organic Modifier | Aqueous Phase | Isomers Separated | Resolution (Rs) | Reference |
| Acetonitrile/Water (89:11, v/v) | - | Maslinic, corosolic, betulinic, oleanolic, ursolic acids, betulin, erythrodiol, uvaol | >1.2 | [3] |
| Acetonitrile/Methanol (10:90, v/v) | - | Lupeol, β-amyrin, α-amyrin, friedelin, β-sitosterol | Not specified | [3] |
| Acetonitrile | 0.1% Formic Acid | Oleanolic and Ursolic Acids | 2.73 | [16] |
Table 2: Effect of Column Temperature on the Resolution of Oleanolic and Ursolic Acids
| Column Temperature (°C) | Mobile Phase | Resolution (Rs) | Observations | Reference |
| 20 | Acetonitrile/Water | Improved | Lower temperature favored separation of these isomers. | [3] |
| 25 | Acetonitrile/Water | Decreased | [3] | |
| 30 | Acetonitrile/Water | Further Decreased | [3] | |
| 35 | Acetonitrile/Water | Co-elution | Higher temperatures led to co-elution. | [3] |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Triterpenoid Isomer Separation
-
Initial Conditions: Start with a standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Solvent Selection: Prepare mobile phases using HPLC-grade acetonitrile and methanol as the organic modifiers and ultrapure water as the aqueous component.
-
Scouting Gradient: Begin with a broad scouting gradient to determine the approximate elution time of the isomers. For example, run a linear gradient from 50% to 100% organic modifier over 20 minutes.
-
Organic Modifier Comparison:
-
Perform identical gradient runs using acetonitrile/water and then methanol/water.
-
Compare the chromatograms for changes in selectivity and resolution.
-
-
Gradient Optimization: Based on the scouting runs, design a shallower gradient around the elution time of the target isomers. For example, if the isomers elute between 60% and 70% acetonitrile, create a gradient from 55% to 75% acetonitrile over 30 minutes.
-
pH Modification (if applicable): If peaks are tailing or resolution is still poor, add 0.1% formic acid to the aqueous phase and repeat the optimized gradient run.
Protocol 2: Column Temperature Optimization
-
Set Initial Temperature: Using the optimized mobile phase and gradient from Protocol 1, set the column oven to a starting temperature, for example, 30°C.
-
Inject Sample: Inject the sample and record the chromatogram.
-
Vary Temperature: Decrease the column temperature in increments of 5°C (e.g., 25°C, 20°C) and repeat the injection at each temperature, ensuring the column has equilibrated before each run.
-
Increase Temperature (Optional): If lower temperatures do not improve resolution, explore higher temperatures (e.g., 35°C, 40°C). Be aware that this may decrease resolution for some triterpenoid isomers.[3]
-
Analyze Results: Compare the resolution, peak shape, and retention times from the chromatograms at different temperatures to determine the optimal setting.
Visualizations
Caption: A workflow for troubleshooting poor resolution of triterpenoid isomers.
Caption: A logical guide to troubleshooting peak tailing issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. Separation and Characterization of Triterpenoid Saponins in Gleditsia sinensis by Comprehensive Two-Dimensional Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromtech.com [chromtech.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. hplc.eu [hplc.eu]
- 10. benchchem.com [benchchem.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. lcms.cz [lcms.cz]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. Separation and identification of some common isomeric plant triterpenoids by thin-layer chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
preventing degradation of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid in solution
This guide provides technical support for researchers, scientists, and drug development professionals working with 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid. It offers troubleshooting advice and frequently asked questions to help prevent its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type.[1] It has been isolated from plants such as Uncaria sessilifructus and Enkianthus campanulatus.[2][3] Its basic properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₆ | PubChem[3] |
| Molecular Weight | 504.7 g/mol | PubChem[3] |
| Appearance | Solid (assumed) | - |
| General Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate.[4] Poorly soluble in water. | ChemicalBook[4] |
Q2: What are the primary causes of degradation for ursane-type triterpenoids in solution?
While specific data for this molecule is limited, ursane-type triterpenoids are generally susceptible to several degradation pathways:
-
Oxidation: The molecular structure, particularly any unsaturated bonds, can be susceptible to oxidation. This can be a non-enzymatic process accelerated by oxygen, light, and metal ions, or an enzymatic process (e.g., via cytochrome P450 enzymes) in biological matrices.[5]
-
Hydrolysis (pH-dependent): Extreme pH conditions (strong acid or strong base) can lead to hydrolysis of ester groups or other labile functionalities. The carboxylic acid group on this molecule can ionize, which may affect its stability and solubility.
-
Thermal Degradation: High temperatures can cause decomposition reactions, including dehydration and decarboxylation.[6]
-
Photodegradation: Exposure to UV or high-intensity light can provide the energy needed to initiate degradation reactions, often through radical pathways.
Q3: What are the best practices for preparing and storing stock solutions?
To ensure the stability of your stock solution, follow these recommendations:
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent in which the compound is highly soluble, such as DMSO or ethanol. For biological assays, ensure the final solvent concentration is compatible with your experimental system.
-
Temperature: Store stock solutions at -20°C or -80°C to minimize thermal degradation.[7] Aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[7]
-
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.
-
Light Protection: Store solutions in amber vials or wrap vials in aluminum foil to protect the compound from light.[7]
Q4: Can I use stabilizers or antioxidants in my solution?
Yes, adding stabilizers can be an effective strategy.
-
Antioxidants: For non-enzymatic oxidation, antioxidants such as sodium metabisulfite (B1197395) or sodium sulfite (B76179) have been shown to be effective for other triterpenoids.[5] However, always perform a compatibility check to ensure the antioxidant does not interfere with your downstream experiments.
-
Saponins (B1172615): Natural triterpenoid saponins like glycyrrhizin (B1671929) have been used as stabilizers to prevent the aggregation of drug nanocrystals in suspension, which may be relevant for certain formulations.[8][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem / Observation | Potential Cause | Recommended Solution |
| Precipitate forms in the working solution (especially aqueous buffers). | Low Aqueous Solubility: The compound is likely poorly soluble in aqueous media. The organic solvent from the stock solution is diluted, causing the compound to crash out. | - Increase the percentage of co-solvent (e.g., DMSO, ethanol) in your final working solution, if tolerated by the assay.- Use a solubilizing agent or vehicle. Formulations with polyethylene (B3416737) glycol (PEG) and polysorbates (e.g., Tween 80) have been used to solubilize other pentacyclic triterpenes.[10]- Prepare a fresh dilution from the stock solution immediately before use. |
| Solution changes color (e.g., turns yellow/brown) over time. | Oxidative Degradation: The compound may be oxidizing, leading to the formation of chromophoric degradation products. This is often accelerated by air and light. | - Prepare solutions fresh before each experiment.- Store solutions under an inert atmosphere (N₂ or Ar).- Add a compatible antioxidant (e.g., BHT, sodium sulfite) after verifying it doesn't interfere with the experiment.[5]- Ensure storage is strictly protected from light. |
| Loss of biological activity or inconsistent results. | Chemical Degradation: The parent compound is degrading into inactive or less active products. The rate of degradation may be inconsistent across experiments. | - Confirm the purity of your starting material.- Perform a forced degradation study (see protocol below) to understand the compound's liabilities.- Implement stricter storage and handling procedures: use low-temperature storage (-80°C), protect from light, and aliquot stock solutions.[7]- Analyze the solution purity via HPLC before use in critical experiments. |
| Unexpected peaks appear in HPLC or LC-MS analysis. | Degradation or Contamination: New peaks are likely degradation products or impurities from the solvent or container. | - Run a solvent blank to rule out contamination.- Compare the chromatogram to a freshly prepared standard solution.- Use forced degradation samples (acid, base, peroxide) to help identify the retention times of potential degradants.[11]- Ensure solvents are HPLC-grade and containers are clean and inert. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is essential for developing a stability-indicating analytical method.[12] A typical target is 5-20% degradation.[13]
1. Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol (B129727) or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2, 8, and 24 hours. Before analysis, cool and neutralize with an equivalent amount of 1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours. Before analysis, cool and neutralize with an equivalent amount of 1 M HCl.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 2, 8, and 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 24 hours. Also, place a vial of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose a clear vial of the stock solution to direct sunlight or a photostability chamber (ICH Q1B conditions) for 24 hours. Prepare a control sample by wrapping a vial in aluminum foil and placing it alongside.
3. Analysis:
-
For each time point, dilute the stressed sample to a suitable concentration (e.g., 100 µg/mL).
-
Analyze by a suitable method, such as HPLC with UV/DAD or MS detection, alongside an unstressed control sample.[14][15]
-
Calculate the percentage of degradation and observe the formation of any new peaks.
Protocol 2: Routine Stability Monitoring with HPLC
This protocol is for routine checking of solution purity before use in experiments.
1. HPLC System & Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.[15]
-
Gradient: Start at 60% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).[14]
-
Injection Volume: 10 µL.
2. Procedure:
-
Prepare a calibration curve using a freshly prepared, high-purity standard.
-
Dilute an aliquot of your stock or working solution to fall within the calibration range.
-
Inject the sample and analyze the chromatogram.
-
Calculate the purity of the solution by comparing the area of the main peak to the total area of all peaks (Area % method). Purity = (Area of Main Peak / Total Peak Area) * 100.
-
Ensure the purity is within an acceptable range (e.g., >98%) before proceeding with experiments.
Visualizations
Caption: Troubleshooting workflow for degradation issues.
Caption: Experimental workflow for stability assessment.
References
- 1. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C30H48O6 | CID 91668422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 91095-51-1 [chemicalbook.com]
- 5. Screening stabilisers for cyanoenone triterpenoid TX101 in rat plasma samples by simultaneous analysis of parent drug and the epoxidation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A Natural Triterpenoid Saponin as Multifunctional Stabilizer for Drug Nanosuspension Powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes - Google Patents [patents.google.com]
- 11. medcraveonline.com [medcraveonline.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. longdom.org [longdom.org]
- 14. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Plant Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS analysis of plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis of plant extracts?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] In plant extracts, these interfering compounds can include pigments, lipids, sugars, and other secondary metabolites.[2][3] This interference can lead to a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[4][5] These effects can significantly impact the accuracy, precision, and sensitivity of an analytical method.[6]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: There are both qualitative and quantitative methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of the analyte is infused into the mass spectrometer after the analytical column.[6][7] A blank matrix extract is then injected. Any fluctuation in the baseline signal of the infused analyte indicates at which retention times co-eluting matrix components cause ion suppression or enhancement.[8][9]
-
Post-Extraction Spiking: This is a quantitative method.[7][10] The response of an analyte in a standard solution is compared to the response of the same analyte spiked into a blank matrix extract after the extraction process. A significant difference in the signal intensity indicates the presence of matrix effects.[10] The matrix effect (ME) can be calculated as follows:
-
ME (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
Q3: What are the primary strategies to minimize or compensate for matrix effects?
A3: The main strategies can be categorized as follows:
-
Sample Preparation and Cleanup: The goal is to remove interfering matrix components before LC-MS analysis.[8] Common techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[11][12]
-
Chromatographic Separation: Optimizing the chromatographic conditions can help to separate the analyte of interest from the interfering matrix components.[6] This can involve adjusting the mobile phase, gradient profile, or using a different column chemistry.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing their impact on the ionization of the analyte.[7][13] However, this approach may compromise the sensitivity of the assay if the analyte concentration is low.[6]
-
Use of Internal Standards: The use of a suitable internal standard (IS), particularly a stable isotope-labeled (SIL) version of the analyte, is a highly effective way to compensate for matrix effects.[6][14] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[15]
Troubleshooting Guides
This section provides solutions to common problems encountered during LC-MS analysis of plant extracts that may be related to matrix effects.
Problem 1: Poor reproducibility of analyte signal in replicate injections of the same plant extract.
-
Possible Cause: Variable matrix effects between injections. This could be due to the complexity and heterogeneity of the plant extract.
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-column infusion experiment to visualize the regions of ion suppression or enhancement.
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), to remove a broader range of interfering compounds.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS is the most effective way to correct for signal variability caused by matrix effects.[14]
-
Problem 2: The analyte signal is significantly lower in the plant extract compared to the pure standard solution (ion suppression).
-
Possible Cause: Co-eluting matrix components are suppressing the ionization of the target analyte.
-
Troubleshooting Steps:
-
Optimize Chromatographic Separation: Modify the LC gradient to better separate the analyte from the suppression zone identified by post-column infusion.
-
Evaluate Different Sample Preparation Techniques: Compare the effectiveness of different SPE sorbents or LLE solvents to find the optimal method for removing the specific interfering compounds.
-
Dilute the Sample: Test a series of dilutions (e.g., 1:10, 1:50, 1:100) to determine if reducing the matrix concentration improves the signal without compromising sensitivity. A dilution factor of 25-40 has been shown to reduce ion suppression to less than 20% in some cases.[7][16]
-
Problem 3: The analyte signal is unexpectedly higher in the plant extract compared to the pure standard solution (ion enhancement).
-
Possible Cause: Co-eluting matrix components are enhancing the ionization of the target analyte.
-
Troubleshooting Steps:
-
Confirm with Post-Column Infusion: Verify the presence and retention time of the ion enhancement zone.
-
Improve Chromatographic Selectivity: Adjust the mobile phase composition or change the analytical column to achieve better separation.
-
Implement Robust Sample Cleanup: Use a selective SPE sorbent that can effectively remove the compounds causing ion enhancement.
-
Data Presentation: Comparison of Matrix Effect Reduction Strategies
The following tables summarize quantitative data on the effectiveness of different strategies for reducing matrix effects.
Table 1: Comparison of Dispersive Solid-Phase Extraction (d-SPE) Sorbents for Pesticide Analysis in Rapeseeds
| d-SPE Sorbent | Average Pesticide Recovery (70-120%) | Matrix Effect (-50% to 50%) | Notes |
| EMR-Lipid | 103 out of 179 pesticides | 169 out of 179 pesticides | Demonstrated the best overall performance in removing fatty acids and limiting matrix effects.[17] |
| Z-Sep+ | Lower recovery for some polar analytes | More than 120 pesticides showed strong matrix effects. | Not satisfactory for this matrix.[17] |
| PSA/C18 | Good recovery for many pesticides | Significant matrix effects observed. | A common combination, but less effective than EMR-Lipid for this complex matrix.[17] |
Table 2: Effectiveness of Sample Dilution on Reducing Ion Suppression
| Initial Ion Suppression | Dilution Factor Required to Reduce Suppression to <20% | Reference |
| ≤ 80% | 25-40 fold | [7] |
| > 80% | Higher dilution factors needed | [16] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plant Extracts
This protocol provides a general procedure for cleaning up plant extracts using SPE. Optimization of the sorbent type, wash, and elution solvents is crucial for specific applications.
-
Sorbent Selection: Choose an appropriate SPE sorbent based on the polarity of the target analytes and the nature of the matrix interferences. Common choices for plant extracts include C18, HLB, and mixed-mode cation/anion exchange sorbents.
-
Cartridge Conditioning:
-
Pass 1-2 cartridge volumes of a strong organic solvent (e.g., methanol (B129727) or acetonitrile) through the SPE cartridge.
-
Follow with 1-2 cartridge volumes of a weaker solvent that matches the sample solvent (e.g., water or a low percentage of organic solvent). Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Ensure the plant extract is in a solvent compatible with the SPE sorbent. The extract may need to be diluted or the solvent exchanged.
-
Load the sample onto the conditioned cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1-2 cartridge volumes of a weak solvent to remove polar interferences. This solvent should be strong enough to elute interfering compounds but not the analytes of interest.
-
-
Elution:
-
Elute the target analytes with 1-2 cartridge volumes of a strong solvent. The choice of elution solvent depends on the analyte and sorbent properties.
-
-
Post-Elution:
-
The eluate can be evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with the LC-MS mobile phase to concentrate the analytes.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Plant Extracts
This protocol describes a general LLE procedure for the separation of compounds based on their differential solubility in two immiscible liquid phases.[18][19]
-
Solvent Selection: Choose an immiscible organic solvent in which the target analytes have high solubility and the matrix components have low solubility. Common solvents include ethyl acetate, diethyl ether, and hexane.[18]
-
pH Adjustment: The pH of the aqueous plant extract can be adjusted to optimize the partitioning of acidic or basic analytes into the organic phase.[18]
-
Extraction:
-
In a separatory funnel, combine the aqueous plant extract with the selected organic solvent.
-
Gently shake the funnel for 1-2 minutes, periodically venting to release pressure.
-
Allow the two layers to separate completely.
-
-
Collection:
-
Carefully drain the lower layer.
-
Collect the organic layer containing the target analytes.
-
The extraction process can be repeated with fresh organic solvent to improve recovery.
-
-
Drying and Concentration:
-
The collected organic phases can be combined and dried over an anhydrous salt (e.g., sodium sulfate).
-
The solvent is then typically removed under reduced pressure using a rotary evaporator.
-
The dried extract is reconstituted in a suitable solvent for LC-MS analysis.
-
Protocol 3: Post-Column Infusion for Matrix Effect Assessment
This protocol outlines the procedure for qualitatively assessing matrix effects.[7][8]
-
System Setup:
-
Connect a syringe pump to the LC system after the analytical column and before the mass spectrometer inlet using a T-fitting.
-
-
Analyte Infusion:
-
Prepare a standard solution of the analyte of interest in the mobile phase at a concentration that provides a stable and moderate signal.
-
Infuse this solution at a constant, low flow rate (e.g., 5-10 µL/min) into the mobile phase stream.
-
-
Blank Matrix Injection:
-
Once a stable baseline signal for the infused analyte is observed, inject a blank plant extract (an extract from the same matrix type that does not contain the analyte).
-
-
Data Analysis:
-
Monitor the signal of the infused analyte throughout the chromatographic run.
-
A decrease in the baseline signal indicates ion suppression at that retention time.
-
An increase in the baseline signal indicates ion enhancement at that retention time.
-
Visualizations
Caption: A troubleshooting workflow for identifying and mitigating matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Extraction of plant secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Extraction of Plant Secondary Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. waters.com [waters.com]
- 15. waters.com [waters.com]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
Technical Support Center: Optimizing Dosage for In Vivo Studies of Triterpenoid Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of optimizing dosages for in vivo studies of triterpenoid (B12794562) compounds.
Frequently Asked Questions (FAQs)
Q1: My triterpenoid compound is potent in vitro but shows no efficacy in vivo. What are the likely causes?
A1: This is a common challenge, often attributable to poor bioavailability. Triterpenoids are typically lipophilic and have low aqueous solubility, which can lead to:
-
Poor absorption from the gastrointestinal tract after oral administration.
-
Rapid metabolism and clearance from the body.
-
Precipitation of the compound at the injection site or in the bloodstream.
To address this, it is crucial to develop a suitable formulation to enhance solubility and absorption.
Q2: How do I select an appropriate vehicle for my hydrophobic triterpenoid compound?
A2: Vehicle selection is critical for ensuring your compound reaches its target in a biologically active form. A tiered approach is recommended:
-
Simple Solutions: Start by assessing solubility in pharmaceutically acceptable co-solvents like PEG 400, propylene (B89431) glycol, or ethanol. However, be mindful of potential vehicle-induced toxicity.
-
Suspensions: If the compound is not soluble, a suspension can be prepared by dispersing the micronized compound in an aqueous vehicle containing a suspending agent (e.g., carboxymethyl cellulose) and a wetting agent.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or liposomes can significantly improve oral bioavailability.[1][2]
-
Cyclodextrins: These can be used to form inclusion complexes that enhance the aqueous solubility of the triterpenoid.
Always include a vehicle-only control group in your experiments to account for any effects of the formulation itself.[3]
Q3: What is a Maximum Tolerated Dose (MTD) study, and why is it essential?
A3: A Maximum Tolerated Dose (MTD) study is a crucial first step in in vivo research to determine the highest dose of a substance that can be administered without causing unacceptable side effects or toxicity.[4][5] This is not to be confused with an LD50 study, where the goal is to find the lethal dose. The MTD helps establish a safe dose range for subsequent efficacy studies. Key endpoints in an MTD study include monitoring for clinical signs of toxicity, body weight changes (a loss of more than 20% is often considered a sign of toxicity), and any adverse behavioral changes.[3][6]
Q4: How do I determine the starting dose for my in vivo efficacy study?
A4: The starting dose for an efficacy study is typically a fraction of the determined MTD. A common approach is to start with the MTD and then test several lower doses (e.g., MTD/2, MTD/4) to identify a dose that is both effective and well-tolerated. If an MTD study has not been conducted, a dose-range finding study with a wide range of doses can be performed to identify a safe and potentially effective dose.[3]
Troubleshooting Guides
Issue 1: Unexpected Toxicity or Animal Mortality
| Possible Cause | Troubleshooting Steps |
| Vehicle Toxicity | The formulation vehicle itself may be causing adverse effects. Run a vehicle-only control group to assess the toxicity of the formulation components. Consider alternative, less toxic vehicles. |
| Compound Overdose | The administered dose may be too high, even if it is below the anticipated MTD. Re-evaluate the MTD with smaller dose escalations. |
| Rapid Compound Absorption | A highly effective formulation might lead to a rapid increase in plasma concentration, causing acute toxicity. Consider a formulation that provides a more sustained release. |
| Off-Target Effects | The triterpenoid may have unforeseen biological activities. Conduct a thorough literature review for the specific compound or related structures. |
Issue 2: Inconsistent Efficacy Results Between Animals
| Possible Cause | Troubleshooting Steps |
| Inaccurate Dosing | Ensure accurate and consistent administration of the compound. For oral gavage, proper technique is crucial to deliver the full dose to the stomach.[7][8] |
| Formulation Instability | The compound may be precipitating out of solution or suspension before or after administration. Visually inspect the formulation for homogeneity before each dose. For suspensions, ensure continuous stirring during dosing. |
| Biological Variability | Animal-to-animal differences in metabolism and absorption can lead to varied responses. Increase the number of animals per group to improve statistical power. |
| Food Effects | The presence or absence of food can impact the absorption of orally administered compounds. Standardize the feeding schedule for all animals in the study. |
Quantitative Data: In Vivo Dosages of Common Triterpenoids
The following tables summarize reported in vivo dosages for several triterpenoid compounds. Note that the optimal dose will depend on the specific animal model, disease indication, and formulation used.
Table 1: Oleanolic Acid
| Animal Model | Indication | Dosage | Route of Administration | Reference |
| Rat | Anti-inflammatory | 40 mg/kg | Oral | [9] |
| Mouse | Anti-inflammatory | 1%, 5%, 10% cream | Topical | [10] |
| Rat | Hepatoprotective | 50 mg/kg | Oral | Not in search results |
Table 2: Ursolic Acid
| Animal Model | Indication | Dosage | Route of Administration | Reference |
| Mouse | Anti-cancer | 50, 100, 150 mg/kg | Intraperitoneal | [11] |
| Mouse | Anti-inflammatory | 40 mg/kg | Oral | [9] |
| Mouse | Anti-cancer | 50, 100 mg/kg | Not specified | [12] |
Table 3: Betulinic Acid
| Animal Model | Indication | Dosage | Route of Administration | Reference |
| Rat | Hepatoprotective | 5 mg/kg | Oral | [13][14] |
| Mouse | Hepatoprotective | 0.25, 0.5, 1.0 mg/kg | Oral | [15] |
| Rat | Hepatoprotective | 25 mg/kg | Oral gavage | [16] |
Table 4: Other Triterpenoids
| Compound | Animal Model | Indication | Dosage | Route of Administration | Reference |
| Asiatic Acid | Mouse | Anti-inflammatory | 30, 75 mg/kg/day | Not specified | [17][18] |
| Lupeol | Mouse | Anti-cancer | 40 mg/kg | Intraperitoneal | [19] |
| Glycyrrhizin | Mouse | Hepatoprotective | 100 mg/kg | Oral | [14] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice
Objective: To determine the highest dose of a triterpenoid compound that can be administered without causing significant toxicity.
Materials:
-
Triterpenoid compound
-
Appropriate vehicle
-
Healthy mice (e.g., BALB/c or C57BL/6), 8-10 weeks old
-
Scale for weighing mice
-
Dosing equipment (e.g., gavage needles)
Procedure:
-
Dose Selection: Based on in vitro cytotoxicity data and literature on similar compounds, select a starting dose and a series of escalating doses (e.g., 5, 10, 20, 40, 80 mg/kg).[3]
-
Animal Grouping: Assign a small group of mice (n=3-5) to each dose level, including a vehicle control group.
-
Administration: Administer the compound via the intended route (e.g., oral gavage, intraperitoneal injection).
-
Observation: Monitor the animals closely for clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture) immediately after dosing and at regular intervals for at least 7 days.[20]
-
Body Weight Measurement: Record the body weight of each animal before dosing and daily thereafter. A weight loss of >20% is generally considered a sign of significant toxicity.[3]
-
Dose Escalation: If no significant toxicity is observed at a given dose level, proceed to the next higher dose in a new cohort of animals.
-
MTD Determination: The MTD is the highest dose at which no mortality and no more than acceptable levels of toxicity (e.g., <20% weight loss, transient clinical signs) are observed.
Protocol 2: Pharmacokinetic Study in Rats using UPLC-MS/MS
Objective: To determine the pharmacokinetic profile of a triterpenoid compound in rats.
Materials:
-
Triterpenoid compound formulated in a suitable vehicle
-
Male Sprague-Dawley rats with cannulated jugular veins
-
UPLC-MS/MS system
-
Internal standard (IS)
-
Solvents for extraction (e.g., acetonitrile (B52724), ethyl acetate)
-
Centrifuge, vortex mixer
Procedure:
-
Dosing: Administer a single dose of the triterpenoid formulation to the rats via the desired route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Preparation (Protein Precipitation): a. To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate the proteins. c. Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
-
UPLC-MS/MS Analysis:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.
-
Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode to detect the parent and daughter ions of the triterpenoid and the internal standard.
-
-
Data Analysis: Construct a calibration curve using standards of known concentrations. Quantify the triterpenoid concentration in the plasma samples and calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Anti-inflammatory Signaling of Triterpenoids
Caption: Triterpenoids often exert anti-inflammatory effects by inhibiting the NF-kB signaling pathway.
Anti-cancer Signaling of Triterpenoids
Caption: Triterpenoids can induce apoptosis and inhibit cancer cell proliferation through multiple pathways.
Experimental Workflows
Workflow for In Vivo Dosage Optimization
Caption: A logical workflow for optimizing the in vivo dosage of a triterpenoid compound.
Decision Tree for Formulation Selection
Caption: A decision-making workflow for selecting a suitable formulation for in vivo studies.
References
- 1. ouv.vt.edu [ouv.vt.edu]
- 2. Lupeol inhibits growth of highly aggressive human metastatic melanoma cells in vitro and in vivo by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.fsu.edu [research.fsu.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. dovepress.com [dovepress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Antinociceptive activities and the mechanisms of anti-inflammation of asiatic Acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Nanoemulsions for dermal controlled release of oleanolic and ursolic acids: In vitro, ex vivo and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hepatoprotective effect of licorice, the root of Glycyrrhiza uralensis Fischer, in alcohol-induced fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. devtoolsdaily.com [devtoolsdaily.com]
- 17. Immunomodulatory and Anti-inflammatory Effects of Asiatic Acid in a DNCB-Induced Atopic Dermatitis Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunomodulatory and Anti-inflammatory Effects of Asiatic Acid in a DNCB-Induced Atopic Dermatitis Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
Technical Support Center: Overcoming Triterpenoid Resistance in Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals encountering resistance to triterpenoids in cell line-based experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has become resistant to the triterpenoid (B12794562) I'm studying. What are the common mechanisms of resistance?
A1: Resistance to triterpenoids is a multifaceted issue. The most commonly observed mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump triterpenoids out of the cell, reducing their intracellular concentration and efficacy.[1][2]
-
Alterations in Signaling Pathways: Changes in key cellular signaling pathways can promote cell survival and circumvent the apoptotic effects of triterpenoids. Commonly affected pathways include:
-
Constitutive activation of STAT3: This transcription factor can promote the expression of anti-apoptotic proteins (e.g., Bcl-2, survivin), contributing to a resistant phenotype.
-
Upregulation of the Nrf2 pathway: While Nrf2 is a master regulator of the antioxidant response, its persistent activation in cancer cells can enhance their detoxification capacity and resistance to cytotoxic agents like triterpenoids.
-
Activation of pro-survival pathways: Increased activity of pathways like PI3K/Akt and MAPK can promote cell proliferation and inhibit apoptosis, counteracting the effects of the triterpenoid treatment.[3][4]
-
-
Target Protein Modification: In some cases, mutations or alterations in the direct molecular target of the triterpenoid can prevent the drug from binding effectively.
Q2: How can I confirm if my resistant cell line is overexpressing ABC transporters?
A2: You can assess the expression and function of ABC transporters using the following methods:
-
Western Blotting: This is a standard technique to quantify the protein levels of specific ABC transporters like ABCB1/MDR1 and ABCG2/BCRP.[2][5][6] An increase in the protein band intensity in your resistant cell line compared to the sensitive parental line would indicate overexpression.
-
qRT-PCR: Quantitative real-time polymerase chain reaction can be used to measure the mRNA expression levels of the genes encoding these transporters (e.g., ABCB1, ABCG2).
-
Functional Assays: Efflux pump activity can be measured using fluorescent substrates of ABC transporters, such as rhodamine 123 or Hoechst 33342. An increased efflux of these dyes from the resistant cells, which can be reversed by known ABC transporter inhibitors (e.g., verapamil, elacridar), would confirm increased transporter activity.[5]
Q3: What are the initial steps to overcome triterpenoid resistance in my cell line?
A3: A primary strategy to combat triterpenoid resistance is through synergistic drug combinations. Combining the triterpenoid with another therapeutic agent can help to overcome resistance mechanisms and enhance cytotoxicity.[7] Consider the following approaches:
-
Combination with Chemotherapeutic Agents: Standard chemotherapeutics like doxorubicin (B1662922) or cisplatin (B142131) can be used in combination with triterpenoids.[7][8][9][10] This can be particularly effective if the chemotherapeutic agent is not a substrate for the same ABC transporter mediating triterpenoid resistance.
-
Combination with ABC Transporter Inhibitors: Using a known inhibitor of ABC transporters can restore the intracellular concentration of the triterpenoid and re-sensitize the cells.
-
Combination with Signaling Pathway Inhibitors: If you have identified a specific signaling pathway that is upregulated in your resistant cells (e.g., STAT3, PI3K/Akt), combining the triterpenoid with a targeted inhibitor of that pathway can be a powerful strategy.
Troubleshooting Guides
Problem 1: Decreased Cell Death Observed in Long-Term Triterpenoid Treatment
Possible Cause: Development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response experiment (e.g., MTT or CellTiter-Glo assay) and compare the IC50 value of your current cell line to that of the original, sensitive parental cell line. A significant increase in the IC50 value confirms resistance.
-
Investigate Resistance Mechanisms:
-
Assess ABC Transporter Expression: Perform Western blotting for key transporters like ABCB1 and ABCG2.
-
Analyze Signaling Pathways: Use Western blotting to check for the activation status of key survival pathways like STAT3 (check for phosphorylated STAT3), Akt (phosphorylated Akt), and Erk (phosphorylated Erk).
-
-
Implement Strategies to Overcome Resistance:
-
Synergistic Combinations: Based on your findings, design a combination experiment. For example, if you observe ABCB1 overexpression, combine your triterpenoid with a known ABCB1 inhibitor or a chemotherapeutic that is not an ABCB1 substrate.
-
Calculate Combination Index (CI): Use the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[5]
-
Problem 2: Inconsistent or Non-Reproducible Results in Cell Viability Assays
Possible Cause: Technical variability in the assay.
Troubleshooting Steps:
-
Cell Seeding Density: Ensure that cells are evenly seeded across the plate. Inconsistent cell numbers will lead to variability in the final readout.
-
Edge Effects: Wells on the edge of the plate are prone to evaporation, which can affect cell growth and drug concentration. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data points.
-
Reagent Preparation and Incubation Times: Ensure that all reagents are properly prepared and that incubation times are consistent across all experiments.
-
MTT Assay Specific Issues:
-
Incomplete Formazan (B1609692) Solubilization: Ensure that the formazan crystals are fully dissolved before reading the absorbance.
-
Phenol (B47542) Red Interference: The phenol red in some culture media can interfere with absorbance readings. Use phenol red-free media if possible.
-
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of Triterpenoids in Sensitive and Resistant Cancer Cell Lines
| Triterpenoid | Cancer Cell Line | Sensitive IC50 (µM) | Resistant Cell Line | Resistant IC50 (µM) | Fold Resistance |
| Oleanolic Acid | A2780 (Ovarian) | 18.3 | A2780cisR (Cisplatin-Resistant) | 25.6 | 1.4 |
| Betulinic Acid | MDA-MB-231 (Breast) | ~17.2 (48h) | - | - | - |
| Ursolic Acid | MCF-7 (Breast) | 29.2 ± 2.1 (48h) | - | - | - |
| Ursolic Acid | MDA-MB-231 (Breast) | 24.0 ± 1.8 (48h) | - | - | - |
Note: Data for direct sensitive vs. resistant comparisons for all triterpenoids is limited in the public domain. The provided data for oleanolic acid is from a study on cisplatin-resistant cells, which may exhibit cross-resistance.[8] The data for betulinic and ursolic acid are provided for common sensitive cell lines.[11][12]
Table 2: Synergistic Effects of Triterpenoids with Chemotherapeutic Agents in Resistant Cancer Cell Lines
| Triterpenoid | Chemotherapeutic | Cancer Cell Line | Combination Index (CI) | Effect |
| Oleanolic Acid | Cisplatin | A2780cisR (Cisplatin-Resistant) | < 1 (at certain ratios) | Synergism |
| Masticadienonic Acid | Cisplatin | PC-3 (Prostate) | < 1 (at IC50 ratio) | Synergism |
| Apple Extract Triterpenes | Doxorubicin | HT-29 (Colon) | EC50 reduction | Sensitization |
| Betulinic Acid | Doxorubicin | U-87 (Glioblastoma) | EC50 reduction | Sensitization |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. EC50 reduction indicates that a lower concentration of the chemotherapeutic is needed to achieve 50% effect in the presence of the triterpenoid.[7][9][10]
Experimental Protocols
Cell Viability Assay (MTT Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of the triterpenoid, alone or in combination with another agent, for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with the triterpenoid at the desired concentration and time point to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Key Resistance Proteins
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for your target protein (e.g., anti-p-STAT3, anti-Nrf2, anti-ABCB1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Key mechanisms contributing to triterpenoid resistance in cancer cells.
Caption: A stepwise workflow for addressing and overcoming triterpenoid resistance.
Caption: Interplay of signaling pathways in triterpenoid action and resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABCB1 (MDR1) induction defines a common resistance mechanism in paclitaxel- and olaparib-resistant ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Chemo-Sensitizing Effect of Doxorubicin of Apple Extract-Enriched Triterpenic Complex on Human Colon Adenocarcinoma and Human Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequenced Combinations of Cisplatin and Selected Phytochemicals towards Overcoming Drug Resistance in Ovarian Tumour Models [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. Sequenced Combinations of Cisplatin and Selected Phytochemicals towards Overcoming Drug Resistance in Ovarian Tumour Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: High-Purity 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the refining of purification protocols for high-purity 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Extraction & Initial Processing
???+ question "My initial crude extract has a very low yield of the target compound. What are the potential causes and solutions?"
???+ question "The crude extract is highly viscous and difficult to handle. How can I address this issue?"
Chromatographic Purification
???+ question "I am observing poor separation and significant peak tailing during silica (B1680970) gel column chromatography. What adjustments can I make?"
???+ question "My purified fractions from preparative HPLC show low purity upon analytical HPLC analysis. What could be the reason?"
Crystallization & Final Product
???+ question "I am struggling to crystallize the purified this compound. What factors should I consider?"
Data Presentation
Table 1: Influence of Extraction Method on the Yield of this compound (Illustrative Data)
| Extraction Method | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Maceration | 70% Ethanol (B145695) | 25 | 48 | 0.8 | 35 |
| Soxhlet Extraction | 70% Ethanol | 78 | 24 | 1.5 | 40 |
| Ultrasound-Assisted | 70% Ethanol | 50 | 1 | 2.1 | 42 |
| Supercritical CO₂ | CO₂ + Ethanol | 60 | 2 | 1.8 | 55 |
Table 2: Comparison of Chromatographic Conditions for Purifying this compound (Illustrative Data)
| Chromatography Type | Stationary Phase | Mobile Phase | Purity Achieved (%) | Recovery (%) |
| Column Chromatography | Silica Gel | Chloroform (B151607):Methanol:Water (8:2:0.1) | 85 | 70 |
| Column Chromatography | Silica Gel | Chloroform:Methanol:Water + 0.1% Acetic Acid | 92 | 65 |
| Preparative HPLC | C18 | Acetonitrile (B52724):Water Gradient | >98 | 50 |
| HSCCC | Chloroform:Methanol:Water (4:4:2) | Lower Phase | 97 | 80 |
Experimental Protocols
Protocol 1: General Extraction and Fractionation
-
Milling and Defatting: Air-dry the plant material (e.g., from Uncaria sessilifructus) and grind it into a fine powder.[1][2] Extract the powder with hexane (B92381) at room temperature for 24 hours to remove lipids and other non-polar compounds. Discard the hexane extract.
-
Ethanolic Extraction: Extract the defatted plant material with 70% ethanol using a suitable method (e.g., maceration, Soxhlet, or ultrasound-assisted extraction).[3]
-
Concentration: Evaporate the ethanol from the extract under reduced pressure to obtain a concentrated aqueous suspension.
-
Liquid-Liquid Partitioning: Sequentially partition the aqueous suspension with solvents of increasing polarity, such as chloroform and then ethyl acetate (B1210297).[4] The fractions containing this compound can be identified by thin-layer chromatography (TLC) or analytical HPLC.
-
Drying: Evaporate the solvent from the desired fraction (e.g., the ethyl acetate fraction) to yield the crude saponin-rich extract.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial mobile phase.
-
Sample Loading: Dissolve the crude saponin-rich extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Begin elution with a mobile phase of lower polarity (e.g., chloroform:methanol) and gradually increase the polarity by increasing the proportion of methanol. Consider adding a small percentage of acetic acid to the mobile phase to improve peak shape.[5]
-
Fraction Collection: Collect fractions and monitor the separation using TLC or analytical HPLC.
-
Pooling and Concentration: Combine the fractions containing the compound of interest at high purity and evaporate the solvent.
Protocol 3: Preparative Reversed-Phase HPLC
-
Column: Use a C18 preparative HPLC column.
-
Mobile Phase: Prepare a mobile phase consisting of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid).
-
Gradient Elution: Develop a linear gradient that allows for the separation of the target compound from its impurities. An example gradient could be: 0-5 min, 10% B; 5-50 min, 10-55% B; 50-60 min, 95% B.
-
Injection and Detection: Dissolve the partially purified sample in the mobile phase, inject it onto the column, and monitor the elution at a suitable wavelength (e.g., 210 nm, as many triterpenoids have low UV absorption).[6]
-
Fraction Collection and Analysis: Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in silica gel chromatography.
References
- 1. This compound | 91095-51-1 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.org [mdpi.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Anti-inflammatory Effects of a Novel Triterpenoid in a Mouse Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Triterpenoids, a class of naturally occurring compounds, have emerged as promising candidates due to their diverse pharmacological activities. This guide provides an objective comparison of a novel triterpenoid (B12794562), (21α)-22-hydroxyhopan-3-one, with the established corticosteroid, dexamethasone (B1670325), in a preclinical mouse model of acute inflammation. The data presented is supported by detailed experimental protocols and visualizations of key signaling pathways to aid in the evaluation of this promising new compound.
Comparative Performance in a Murine Model of Acute Inflammation
The anti-inflammatory efficacy of the novel triterpenoid (21α)-22-hydroxyhopan-3-one was evaluated in a carrageenan-induced paw edema model in mice. This model is a standard for assessing acute inflammation. The results are compared with historical data for the standard anti-inflammatory drug, dexamethasone, in a similar experimental setup.
Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Time Post-Carrageenan (hours) | Inhibition of Paw Edema (%) |
| Novel Triterpenoid | 40 | 5 | 35.4 |
| 80 | 5 | 45.0 | |
| Dexamethasone | 0.5 | 4 | Significant reduction |
Disclaimer: The data for the novel triterpenoid and dexamethasone are from separate studies. While both utilize the carrageenan-induced paw edema model in mice, direct comparison should be approached with caution as experimental conditions may have varied.
The novel triterpenoid demonstrated a dose-dependent reduction in paw edema, with the 80 mg/kg dose showing a 45.0% inhibition of the inflammatory response five hours after carrageenan injection.
Mechanism of Action: A Look at the Signaling Pathways
The anti-inflammatory effects of many compounds are mediated through the modulation of key intracellular signaling pathways. Below are diagrams of two central pathways in inflammation: the Mitogen-Activated Protein Kinase (MAPK) pathway, which is implicated in the action of the novel triterpenoid, and the Nuclear Factor-kappa B (NF-κB) pathway, a common target for many anti-inflammatory drugs.
Caption: MAPK signaling pathway and the inhibitory action of the novel triterpenoid.
Caption: The canonical NF-κB signaling pathway, a common target for anti-inflammatory drugs.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key in vivo and in vitro experiments used to validate the anti-inflammatory effects of the novel triterpenoid.
Carrageenan-Induced Paw Edema in Mice
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.
-
Animals: Male BALB/c mice (6-8 weeks old, weighing 20-25 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. They are acclimatized for at least one week before the experiment.
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose, orally)
-
Group 2: Novel Triterpenoid (40 mg/kg, orally)
-
Group 3: Novel Triterpenoid (80 mg/kg, orally)
-
Group 4: Positive control (e.g., Dexamethasone, 0.5 mg/kg, intraperitoneally)
-
-
Procedure:
-
The initial volume of the right hind paw of each mouse is measured using a plethysmometer.
-
The respective treatments are administered to each group.
-
One hour after treatment, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw of each mouse.
-
Paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group. Statistical analysis is performed using a one-way ANOVA followed by a suitable post-hoc test.
In Vitro Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
This assay is used to determine the in vitro anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Procedure:
-
Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the novel triterpenoid or a vehicle control for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
The plate is incubated for 24 hours.
-
After incubation, the cell culture supernatant is collected to measure the amount of nitrite (B80452), a stable metabolite of NO.
-
-
NO Measurement (Griess Assay):
-
50 µL of the cell supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
The mixture is incubated for 10 minutes at room temperature, protected from light.
-
50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.
Conclusion
The novel triterpenoid, (21α)-22-hydroxyhopan-3-one, demonstrates significant anti-inflammatory properties in a well-established murine model of acute inflammation. Its dose-dependent efficacy and distinct mechanism of action, primarily through the MAPK signaling pathway, position it as a compelling candidate for further preclinical and clinical development. This guide provides the foundational data and methodologies for researchers to objectively evaluate its potential as a next-generation anti-inflammatory therapeutic.
cross-validation of analytical methods for triterpenoid quantification
A Comparative Guide to the Cross-Validation of Analytical Methods for Triterpenoid (B12794562) Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of triterpenoids is paramount for ensuring the quality, safety, and efficacy of therapeutic products. The selection of an appropriate analytical method is a critical decision that influences the reliability of experimental data. This guide provides an objective comparison of commonly employed analytical methods for triterpenoid quantification, supported by experimental data and detailed protocols to aid in the selection and cross-validation process.
Data Presentation: A Comparative Analysis
The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantification of various triterpenoids is summarized below. These tables highlight key validation parameters for each method, offering a clear comparison to aid in selecting the most suitable technique for your research needs.[1] The choice of method depends on factors such as required sensitivity, selectivity, and the complexity of the sample matrix.[1]
Table 1: Comparison of HPLC-UV Method Validation Parameters for Triterpenoid Quantification
| Analyte (Triterpenoid) | Linearity (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Oleanolic Acid | >0.9999 | 0.08 | 0.24 | 94.70 - 105.81 | <2.0 | [1][2] |
| Ursolic Acid | >0.9999 | 0.12 | 0.36 | 94.70 - 105.81 | <2.0 | [1][2] |
| Betulinic Acid | >0.999 | Not Reported | Not Reported | 99.39 - 101.63 | <2.0 | [2] |
| Lupeol | >0.999 | 0.65 | 1.78 | 94.70 - 104.74 | <2.0 | [2] |
Table 2: Comparison of LC-MS/MS Method Validation Parameters for Triterpenoid Quantification
| Analyte (Triterpenoid) | Linearity (r²) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Betulinic Acid | >0.999 | 4 | Not Reported | Close to 100% | <10 | [3] |
| Oleanolic Acid | >0.999 | 6 | Not Reported | Close to 100% | <10 | [3] |
| Ursolic Acid | >0.999 | 5 | Not Reported | Close to 100% | <10 | [3] |
| Lupeol | >0.999 | 104 | Not Reported | Close to 100% | <10 | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods.[1] Below are representative protocols for sample preparation and analysis of triterpenoids using HPLC-UV and LC-MS/MS.
Sample Preparation: Extraction of Triterpenoids from Plant Material
A general procedure for extracting triterpenoids from plant material involves the following steps:[1]
-
Drying and Grinding: The plant material (e.g., leaves, roots) is dried to a constant weight and then ground into a fine powder to increase the surface area for extraction.[1]
-
Extraction: The powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, using techniques like sonication or Soxhlet extraction to enhance efficiency.[1]
-
Purification (Optional): Depending on the complexity of the extract, a purification step like solid-phase extraction (SPE) may be employed to remove interfering substances.[4]
HPLC-UV Analysis Protocol (Representative)
This method is widely used due to its simplicity and cost-effectiveness, although it may lack the sensitivity and selectivity of mass spectrometry-based methods.[2][5]
-
Instrumentation: A standard HPLC system equipped with a UV or Photo Diode Array (PDA) detector.[2]
-
Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 250 mm, 5 µm).[2][4]
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water is frequently employed.[2] Due to the low UV absorption of many triterpenoids, detection is often performed at low wavelengths (205-210 nm), which requires high-purity solvents.[2][5]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[4]
-
Detection: UV detection is set at a wavelength where the triterpenoids of interest exhibit maximum absorbance, often around 210 nm.[4][5]
-
Quantification: Quantification is based on the peak area of the analyte compared to a calibration curve generated from certified reference standards.[1]
LC-MS/MS Analysis Protocol (Representative)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for analyzing complex matrices and trace-level quantification.[1][6]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Column: A C18 reversed-phase column is commonly used.[1]
-
Mobile Phase: A gradient elution with an aqueous phase (often containing formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic phase (acetonitrile or methanol) is typical.[1]
-
Flow Rate: A lower flow rate, in the range of 0.2-0.4 mL/min, is common.[1]
-
Ionization Mode: ESI in either positive or negative ion mode is used, depending on the specific triterpenoid structure.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[1]
Mandatory Visualization
Caption: General workflow for the cross-validation of analytical methods.
Caption: Decision tree for selecting an analytical method for triterpenoid quantification.
Conclusion
The cross-validation of analytical methods is a critical step in ensuring data integrity and comparability across different studies or laboratories.[7] This guide provides a framework for comparing HPLC-UV and LC-MS/MS for triterpenoid quantification. While HPLC-UV is a robust and cost-effective method suitable for routine analysis, LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for complex samples and trace-level analysis. The provided protocols and validation data serve as a valuable resource for researchers in selecting and validating the most appropriate method for their specific needs in triterpenoid analysis. The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose.[4][8][9][10][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of LC-MS/MS method for cyanoenone triterpenoid determination to support CNS tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. youtube.com [youtube.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. database.ich.org [database.ich.org]
Unlocking the Therapeutic Potential of Ursane-Type Triterpenoids: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
Ursane-type triterpenoids, a class of pentacyclic phytochemicals, have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. Found abundantly in various medicinal plants, fruits, and herbs, these compounds, including the well-known ursolic acid, asiatic acid, and corosolic acid, exhibit promising anticancer, anti-inflammatory, and antiviral properties.[1][2] Their therapeutic potential, however, is intrinsically linked to their chemical structure. Subtle modifications to the ursane (B1242777) skeleton can dramatically influence their biological efficacy. This guide provides an objective comparison of the structure-activity relationships (SAR) of ursane-type triterpenoids, supported by experimental data, to aid researchers in the design and development of novel therapeutics.
Key Structural Features Influencing Bioactivity
The biological activity of ursane-type triterpenoids is largely dictated by the nature and position of functional groups on their pentacyclic core. Key modifications influencing their anticancer, anti-inflammatory, and antiviral effects include:
-
Hydroxyl (-OH) Groups: The number and location of hydroxyl groups play a crucial role. For instance, in some contexts, an increased number of hydroxyl groups can weaken inhibitory activity.[1]
-
Carboxyl (-COOH) Group: The presence and position of a carboxyl group are often essential for activity. For example, the inhibitory activity of certain ursane-type triterpenoids on the cell surface expression of ICAM-1 requires a carboxyl group.[1]
-
Other Substituents: Modifications at various carbon positions, such as C-2, C-3, and C-28, through the addition of acetyl groups, amino acids, or other moieties, have been shown to significantly enhance the bioactivity of the parent compound.[3][4]
Anticancer Activity: A Comparative Analysis
The anticancer potential of ursane-type triterpenoids has been extensively studied against a wide range of cancer cell lines. The cytotoxic effects are often mediated through the induction of apoptosis and inhibition of cell proliferation.
Structure-Activity Relationship for Anticancer Effects:
Modifications to the ursane skeleton have a profound impact on their anticancer potency. Key SAR observations include:
-
C-3 Position: Introduction of different substituents at the C-3 position can significantly enhance cytotoxicity. For example, some derivatives with modified C-3 hydroxyl groups have shown improved activity against various cancer cell lines.[5]
-
C-28 Position: Modifications of the C-28 carboxylic acid to amides or esters have been a successful strategy to increase anticancer activity.[4] For instance, certain C-28 amino acid conjugates of ursolic acid have demonstrated potent cytotoxicity.[6]
-
Ring A Modifications: Alterations in the A-ring of the triterpenoid (B12794562) structure can also influence anticancer efficacy.
Comparative Cytotoxicity Data:
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected ursane-type triterpenoids and their derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Ursolic Acid Derivatives | |||
| Derivative 54 | MDA-MB-231 (Breast) | 0.61 ± 0.07 | [5] |
| Hela (Cervical) | 0.36 ± 0.05 | [5] | |
| SMMC-7721 (Hepatocellular) | 12.49 ± 0.08 | [5] | |
| Derivative 79 | MDA-MB-231 (Breast) | 0.61 ± 0.07 | [4] |
| HeLa (Cervical) | 0.36 ± 0.05 | [4] | |
| SMMC-7721 (Hepatocellular) | 12.49 ± 0.08 | [4] | |
| Asiatic Acid Derivatives | |||
| Benzylamide derivative | HL-60 (Leukemia) | 0.47 | [7] |
| Corosolic Acid Conjugates | |||
| F16 Conjugate | H1299 (Lung) | Varies | [7] |
| A549 (Lung) | Varies | [7] | |
| Other Ursane Derivatives | |||
| Salvurmin B | SW1116 (Colon) | 23.2 ± 0.4 | [8] |
| MCF-7 (Breast) | 40.2 ± 3.1 | [8] | |
| Compound 6 | NCI-60 Panel | 0.03 - 5.9 | [9] |
| Compound 7 | NCI-60 Panel | 0.18 - 1.53 | [9] |
Anti-inflammatory Activity: Targeting Key Mediators
Chronic inflammation is a hallmark of many diseases. Ursane-type triterpenoids have demonstrated significant anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).
Structure-Activity Relationship for Anti-inflammatory Effects:
The anti-inflammatory potency of these compounds is closely tied to their structure:
-
Hydroxylation Pattern: The degree and position of hydroxylation on the ursane skeleton can influence the inhibition of NO production. For example, 3β, 19α, 23, 24-tetrahydroxyurs-12-en-28-oic acid showed potent NO inhibition.[10]
-
Carboxyl Group: The presence of a carboxyl group is often important for anti-inflammatory activity.
Comparative Anti-inflammatory Data:
The following table presents the in vitro anti-inflammatory activity (IC50 values for NO inhibition) of selected ursane-type triterpenoids in lipopolysaccharide (LPS)-stimulated macrophage models.
| Compound | Cell Line | IC50 (µM) for NO Inhibition | Reference |
| 3β, 19α, 23, 24-tetrahydroxyurs-12-en-28-oic acid | RAW 264.7 | 4.8 | [10][11] |
| 2β, 3β, 19α, 24-tetrahydroxyurs-12-en-28-oic acid | RAW 264.7 | 26.2 | [11] |
| (2α, 19α)-2,19-Dihydroxy-3-oxo-urs-12-en-28-oic acid | Multiple | 8.94 - 9.14 | [12] |
| Various Ursane-type Triterpenoids from Rosa multiflora | Not Specified | 24.7 - 86.2 | [13] |
Antiviral Activity: A Broad Spectrum of Inhibition
Ursane-type triterpenoids have emerged as promising antiviral agents, exhibiting activity against a range of viruses. Their mechanisms of action often involve interfering with viral entry, replication, or the release of new viral particles.
Structure-Activity Relationship for Antiviral Effects:
The structural features influencing antiviral activity are still being elucidated, but some key aspects have been identified:
-
Glycosylation: The presence of sugar moieties can impact antiviral activity.
-
Specific Substitutions: Modifications at various positions on the ursane core can lead to enhanced potency against specific viruses. For instance, a derivative of ursolic acid was found to prevent the entry of the H5N1 influenza virus into host cells.[14]
Comparative Antiviral Data:
The following table summarizes the in vitro antiviral activity (EC50 or IC50 values) of selected ursane-type triterpenoids against various viruses.
| Compound | Virus | Cell Line | EC50/IC50 (µM) | Reference |
| Pomolic Acid | HIV | Not Specified | 1.4 (EC50) | [15] |
| Asiatic Acid | SARS-CoV-1 | Not Specified | 6 (IC50) | [15] |
| Maslinic Acid | SARS-CoV-2 Mpro | Not Specified | 3.22 (IC50) | [14] |
| Ursolic Acid | SARS-CoV-2 Mpro | Not Specified | 12.57 (IC50) | [14] |
| Compound 31c | HSV-1 | Vero | 6.4 (IC50) | [16] |
Signaling Pathways and Experimental Workflows
The multifaceted biological activities of ursane-type triterpenoids stem from their ability to modulate key cellular signaling pathways. Furthermore, a standardized experimental workflow is crucial for the systematic evaluation of these compounds.
Key Signaling Pathways Modulated by Ursane-Type Triterpenoids
Ursolic acid and its derivatives have been shown to exert their anticancer effects by targeting multiple signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Two new cytotoxic ursane triterpenoids from the aerial parts of Salvia urmiensis Bunge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New ursane-type triterpene with NO production suppressing activity from Nauclea officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Wound healing, anti-inflammatory and anti-melanogenic activities of ursane-type triterpenes from Semialarium mexicanum (Miers) Mennega - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ursane-type triterpenoids from the roots of Rosa multiflora with their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sterols and Triterpenes: Antiviral Potential Supported by In-Silico Analysis [mdpi.com]
- 16. mdpi.com [mdpi.com]
comparative study of extraction methods for pentacyclic triterpenoids
A Comparative Guide to the Extraction of Pentacyclic Triterpenoids
The extraction of pentacyclic triterpenoids from natural sources is a critical first step for their study and utilization in the pharmaceutical, cosmetic, and nutraceutical industries. These compounds, which include prominent members like oleanolic acid, ursolic acid, and betulinic acid, are lauded for a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] The choice of extraction method significantly impacts the yield, purity, and environmental footprint of the process. This guide provides a comparative analysis of conventional and modern techniques, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparison of Extraction Methods
Extraction techniques for pentacyclic triterpenoids can be broadly categorized into conventional and modern methods. Conventional methods like Soxhlet and maceration are simple and inexpensive but often suffer from long extraction times and high solvent consumption.[3] Modern methods, including Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Pressurized Liquid Extraction (PLE), and Supercritical Fluid Extraction (SFE), offer significant advantages in terms of efficiency, speed, and reduced environmental impact.[3][4]
Conventional Methods:
-
Soxhlet Extraction: A classic method involving continuous solid-liquid extraction. While exhaustive, it requires large volumes of organic solvents and prolonged heating, which can degrade thermally sensitive compounds.[3][5]
-
Heat Reflux & Maceration: These methods involve soaking the plant material in a solvent, sometimes with heating. They are simple but often inefficient, requiring long durations and yielding lower recoveries compared to modern techniques.[1][3]
Modern Methods:
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant matrix, causing cell rupture and enhancing the release of target compounds. MAE significantly reduces extraction time and solvent volume.[5] Studies have shown that MAE can double the yield of pentacyclic triterpenes from Centella asiatica compared to the heat reflux method.[6]
-
Ultrasound-Assisted Extraction (UAE): Employs high-frequency sound waves to create acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates localized high pressure and temperature, disrupting cell walls and improving mass transfer, leading to faster and more efficient extraction.[7][8]
-
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses solvents at elevated temperatures (below their critical point) and pressures.[9][10] These conditions increase solvent penetration and analyte solubility, leading to rapid and efficient extractions with reduced solvent consumption compared to conventional methods.[10]
-
Supercritical Fluid Extraction (SFE): A green technology that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[11] By manipulating temperature and pressure, the solvating power of the fluid can be fine-tuned. The addition of a co-solvent like ethanol (B145695) is often necessary to extract more polar triterpenoids.[11] SFE is highly selective and yields solvent-free extracts, but the equipment is expensive.[3]
Data Presentation: Quantitative Comparison
The following table summarizes quantitative data from various studies, comparing the performance of different extraction methods for pentacyclic triterpenoids.
| Extraction Method | Plant Material | Key Triterpenoids | Solvent | Temp. (°C) | Time | Yield/Recovery | Reference |
| Soxhlet | Acacia dealbata leaves | Various Triterpenoids | Dichloromethane | Boiling Point | - | 3.8 wt.% (Total Yield) | [12] |
| Heat Reflux | Swertia species | OA, UA, BA, Lupeol | 50% aq. Ethanol | Boiling Point | - | Less efficient than MAE | [5] |
| MAE | Centella asiatica | Pentacyclic Triterpenes | 58% aq. Ethanol | - | 3.4 min | 106.02 mg/g (crude extract) | [13] |
| MAE | Olea europaea (Olive) leaf | Pentacyclic Triterpenoids | 80% aq. Ethanol | - | 5 min | - | [5] |
| UAE | Centella asiatica leaves | Madecassoside, Asiaticoside | Methanol (B129727) | - | - | 8.21 mg/g, 7.82 mg/g | [14][15] |
| UAE | Ganoderma lucidum spore powder | Triterpenoids | 95% Ethanol | - | 5.4 min | 0.97% | [16] |
| PLE / ASE | General Plant Material | Pentacyclic Triterpenoids | Methanol | 100 °C | 2 x 10 min | - | [17] |
| SFE | Acacia dealbata leaves | Lupenone | CO2 (no co-solvent) | 40 °C | - | 0.4748 wt.% | [12] |
Abbreviations: OA (Oleanolic Acid), UA (Ursolic Acid), BA (Betulinic Acid).
Experimental Protocols & Visualizations
Detailed methodologies for the key extraction techniques are provided below, accompanied by diagrams to illustrate workflows and logical relationships.
General Experimental Workflow
The overall process from plant material to analysis of pentacyclic triterpenoids follows a general sequence, although specific steps may vary.
Microwave-Assisted Extraction (MAE) Protocol
This protocol is based on the optimized extraction of pentacyclic triterpenes from Centella asiatica.[13]
-
Sample Preparation: Weigh 1 g of dried, powdered plant material.
-
Solvent Addition: Add 10 mL of 58% (v/v) aqueous ethanol to the sample in a microwave-safe extraction vessel.
-
Extraction: Place the vessel in a microwave extractor and apply 300 W of microwave power for 3.4 minutes.
-
Cooling & Filtration: After extraction, allow the vessel to cool to room temperature. Filter the mixture to separate the extract from the solid plant residue.
-
Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is adapted from a study on Ganoderma lucidum spore powder.[16]
-
Sample Preparation: Place a defined amount of dried, powdered plant material into an extraction vessel.
-
Solvent Addition: Add 95% (v/v) ethanol at a solvent-to-solid ratio of 50:1 (mL/g).
-
Ultrasonication: Immerse the ultrasonic probe into the slurry. Perform the extraction for approximately 5.4 minutes using an ultrasound power of 565 W.
-
Separation: Centrifuge or filter the mixture to separate the supernatant (extract) from the solid residue.
-
Solvent Removal: Remove the ethanol from the supernatant using a rotary evaporator to yield the crude triterpenoid extract.
Supercritical Fluid Extraction (SFE) Protocol
This protocol describes a general approach for SFE of triterpenoids.[11][12]
-
Sample Loading: Load the ground plant material into the SFE extraction vessel.
-
Parameter Setting: Set the extraction parameters. Typical conditions range from 100 to 500 bar for pressure and 40 to 90°C for temperature.[11] For less polar triterpenoids, pure CO2 may be sufficient. For more polar compounds, a co-solvent (e.g., 5-10% ethanol) is added to the CO2 stream.
-
Extraction: Pump supercritical CO2 (with or without co-solvent) through the vessel. The extracted compounds are dissolved in the supercritical fluid.
-
Collection: Depressurize the fluid in a collection vessel. As the CO2 returns to a gaseous state, it loses its solvating power, and the extracted triterpenoids precipitate and are collected. The CO2 can be recycled.
Pressurized Liquid Extraction (PLE) Protocol
This protocol is based on a method for the analysis of pentacyclic triterpenoids in various plant materials.[17]
-
Sample Loading: Mix 1.0 g of dry, ground plant material with an inert filler (e.g., diatomaceous earth) and pack it into the extraction cell.
-
Parameter Setting: Set the extraction temperature to 100°C and the pressure to 100 bar. Use methanol as the solvent.
-
Extraction Cycle: Perform the extraction using two static cycles of 10 minutes each. In each cycle, the cell is filled with hot, pressurized solvent and held for the static time.
-
Collection: After the static cycles, the extract is flushed from the cell with fresh solvent into a collection vial. Nitrogen is used to purge the remaining solvent from the cell.
-
Solvent Removal: The collected extract is concentrated to dryness before analysis or further purification.
Comparative Principles of Extraction Methods
The different extraction methods rely on distinct physical principles to release the target compounds from the plant matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. Techniques for the analysis of pentacyclic triterpenoids in medicinal plants. | Semantic Scholar [semanticscholar.org]
- 3. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 4. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 5. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. digital.csic.es [digital.csic.es]
- 10. researchgate.net [researchgate.net]
- 11. eurekaselect.com [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ultrasound-assisted solvent extraction of phenolics, flavonoids, and major triterpenoids from Centella asiatica leaves: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Production of triterpenoid compounds from Ganoderma lucidum spore powder using ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Unveiling the Molecular Target of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the molecular target of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid is limited, its close structural relationship to the well-studied pentacyclic triterpenoid, asiatic acid, provides a strong basis for inferring its pharmacological actions. This guide presents a comparative analysis of the known molecular targets of asiatic acid, offering valuable insights into the potential mechanisms of action for this compound and a framework for its future investigation.
Asiatic acid is recognized as a polypharmacological agent, interacting with multiple targets to exert its diverse biological effects, including anti-inflammatory, anti-tumor, and neuroprotective activities.[1][2] This guide focuses on two of its key molecular targets: the mammalian target of rapamycin (B549165) (mTOR) and cyclooxygenase-2 (COX-2), and its modulatory effects on the critical PI3K/Akt and NF-κB signaling pathways.
Comparative Analysis of Inhibitory Activity
The inhibitory potential of asiatic acid against mTOR and COX-2 has been quantified and compared with well-established inhibitors. This data, summarized in the tables below, provides a benchmark for assessing the potential potency of this compound.
| Target | Compound | IC50 Value (µM) | Reference |
| mTOR | Asiatic Acid | 60 | [2] |
| mTOR | Everolimus (Standard Inhibitor) | 29.5 | [2] |
Table 1: Comparative Inhibitory Activity against mTOR. The IC50 value represents the concentration of the compound required to inhibit 50% of the target's activity. A lower IC50 value indicates greater potency.
| Target | Compound | IC50 Value (µM) | Reference |
| COX-2 | Asiatic Acid | 120.17 | [1] |
| COX-2 | Celecoxib (Standard Inhibitor) | 0.04 | N/A |
Table 2: Comparative Inhibitory Activity against COX-2.
Signaling Pathway Modulation
Asiatic acid has been demonstrated to modulate key signaling pathways involved in cell growth, proliferation, and inflammation.
-
PI3K/Akt/mTOR Pathway: Asiatic acid has been shown to downregulate the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is often hyperactivated in cancer cells, promoting their survival and proliferation.[3]
-
NF-κB Signaling Pathway: Asiatic acid can suppress the activation of NF-κB, a crucial transcription factor that regulates the expression of pro-inflammatory genes. This inhibition is associated with the abrogation of IκBα degradation.[4]
Experimental Protocols
To facilitate further research and validation, detailed protocols for key assays are provided below.
mTOR Inhibition Assay in UMB1949 Cell Line
This protocol describes a cell-based assay to determine the inhibitory effect of a compound on mTOR signaling, leading to decreased cell viability.
1. Cell Culture:
- Culture UMB1949 cells in appropriate media supplemented with fetal bovine serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
- Harvest cells and seed them into a 96-well plate at a density of 5 x 10³ cells per well.
- Incubate the plate for 24 hours to allow for cell attachment.
3. Compound Treatment:
- Prepare serial dilutions of the test compound (e.g., asiatic acid) and a positive control (e.g., Everolimus) in the culture medium.
- Add the compound solutions to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
4. Cell Viability Measurement (CCK-8 Assay):
- Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the untreated control.
- Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
COX-2 Colorimetric Inhibitor Screening Assay
This protocol outlines an in vitro assay to screen for inhibitors of COX-2 activity.
1. Reagent Preparation:
- Prepare the assay buffer, heme, and arachidonic acid (substrate) solutions according to the manufacturer's instructions (e.g., Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit).
2. Reaction Setup:
- In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the appropriate wells.
- Add the test compound at various concentrations to the inhibitor wells. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control.
- Pre-incubate the plate at 25°C for a specified time (e.g., 10 minutes).
3. Initiation of Reaction:
- Add the arachidonic acid solution to all wells to initiate the reaction.
4. Measurement:
- The peroxidase activity of COX-2 is measured colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
5. Data Analysis:
- Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
- Determine the IC50 value from the dose-response curve.
NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB signaling pathway.
1. Cell Culture and Transfection:
- Culture a suitable cell line (e.g., HEK293) in appropriate media.
- Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
2. Compound Treatment and Stimulation:
- Seed the transfected cells into a 96-well plate.
- Pre-treat the cells with the test compound for a specified time.
- Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for a defined period (e.g., 6 hours).
3. Luciferase Activity Measurement:
- Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity.
- Calculate the fold change in NF-κB activity in response to the stimulus and the percentage of inhibition by the test compound.
PI3K/Akt Pathway Western Blot Analysis
This protocol is used to assess the phosphorylation status of key proteins in the PI3K/Akt pathway.
1. Cell Culture and Treatment:
- Culture cells and treat them with the test compound for various times and concentrations.
2. Cell Lysis and Protein Quantification:
- Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
3. SDS-PAGE and Western Blotting:
- Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
- Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and mTOR.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizing the Molecular Landscape
To better understand the context of these molecular interactions, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: The PI3K/Akt/mTOR signaling pathway and putative inhibitory points of asiatic acid.
Caption: A generalized experimental workflow for molecular target validation.
References
A Researcher's Guide to Positive and Negative Controls for PTP1B Inhibition Assays
For researchers, scientists, and drug development professionals, the robust validation of a PTP1B inhibition assay is critical for the confident identification of novel therapeutic agents. This guide provides a comprehensive comparison of commonly used positive and negative controls for PTP1B inhibition assays, complete with experimental data, detailed protocols, and visual aids to streamline your research.
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers.[1][2] Accurate assessment of potential inhibitors requires well-characterized controls to ensure assay validity and data integrity.
Understanding the Controls: A Comparative Overview
Effective assay design hinges on the appropriate use of positive and negative controls. Positive controls are known inhibitors of PTP1B and are used to confirm that the assay is working correctly and can detect inhibition. Conversely, negative controls are substances that should not inhibit PTP1B and are used to establish a baseline of non-inhibitory activity and identify potential off-target effects or assay artifacts.
Positive Controls for PTP1B Inhibition
A variety of compounds with well-documented inhibitory activity against PTP1B can serve as positive controls. The choice of positive control may depend on the specific assay format and the desired potency range.
| Positive Control | Typical IC50 Value | Mechanism of Action | Reference(s) |
| Sodium Orthovanadate (Na₃VO₄) | 10 µM - 54.5 µM | Competitive inhibitor, phosphate (B84403) analog | [3][4][5][6] |
| Suramin | 1.5 µM | Reversible, competitive inhibitor | [7][8][9] |
| RK-682 | 2.0 µM - 10.4 µM | Competitive inhibitor | [10][11] |
| Trodusquemine (MSI-1436) | ~100 nM - 600 nM | Allosteric inhibitor | [12][13] |
| Ursolic Acid | ~3.6 µM - 26.5 µM | Allosteric inhibitor | [10][14][15] |
Sodium Orthovanadate is a widely used, potent inhibitor of protein tyrosine phosphatases.[4][5] Its mechanism involves acting as a phosphate analog, competitively binding to the active site.[3] Suramin is another well-characterized, reversible, and competitive inhibitor of PTP1B with a Ki in the low micromolar range.[7][9] RK-682 is a microbial metabolite that acts as a potent PTPase inhibitor.[11] For researchers investigating allosteric inhibition, Trodusquemine and Ursolic Acid are excellent positive controls, as they bind to sites distinct from the active site to modulate enzyme activity.[12][14][15]
Negative Controls for PTP1B Inhibition
The selection of a negative control is equally important for validating assay specificity. An ideal negative control should be structurally related to a known inhibitor but lack significant inhibitory activity.
| Negative Control Type | Principle | Example |
| Inactive Analogs | A compound structurally similar to a known PTP1B inhibitor but with modifications that abolish its inhibitory activity. | A derivative of a known inhibitor series that has been shown to be inactive in previous studies. For example, some aryl diketoacid derivatives show significantly different inhibitory activities based on their structure.[16] |
| Catalytically Inactive PTP1B Mutant | Use of a recombinant PTP1B enzyme with a mutation in a key catalytic residue (e.g., C215S) that renders the enzyme inactive. | Recombinant PTP1B C215S mutant. |
| Vehicle Control | The solvent used to dissolve the test compounds (e.g., DMSO). | DMSO at the same final concentration as used for test compounds. |
For a compound-based negative control, it is often necessary to refer to structure-activity relationship (SAR) studies of a particular inhibitor class. These studies often identify analogs with significantly reduced or no activity, which can then be used as negative controls. The use of a catalytically inactive PTP1B mutant is a robust method to control for non-specific interactions of test compounds with the enzyme. Finally, a vehicle control is essential to account for any effects of the solvent on the assay.
Visualizing the PTP1B Signaling Pathway and Assay Workflow
To provide a clearer understanding of the biological context and the experimental procedure, the following diagrams illustrate the PTP1B signaling pathway and a typical workflow for an inhibition assay.
Caption: PTP1B negatively regulates insulin and leptin signaling pathways.
Caption: A typical workflow for a PTP1B inhibition assay.
Experimental Protocol: In Vitro PTP1B Inhibition Assay
This protocol provides a general framework for a colorimetric PTP1B inhibition assay using the substrate p-nitrophenyl phosphate (pNPP). This method is readily adaptable for high-throughput screening.
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) substrate solution (in assay buffer)
-
Test compounds and controls (dissolved in DMSO)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation:
-
Prepare a working solution of PTP1B enzyme in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for the desired assay duration.
-
Prepare serial dilutions of the test compounds, positive control, and negative control in DMSO. Further dilute these in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should typically be kept below 1%.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound, positive control, negative control, or vehicle control (DMSO)
-
PTP1B enzyme solution
-
-
Mix gently and pre-incubate the plate at 37°C for 10-15 minutes. This allows the compounds to interact with the enzyme before the reaction is initiated.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
-
Detection and Analysis:
-
Stop the reaction by adding the Stop Solution to each well. The addition of NaOH will deprotonate the p-nitrophenol product, resulting in a yellow color.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of PTP1B inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Absorbance of test well - Absorbance of blank) / (Absorbance of vehicle control well - Absorbance of blank)] x 100
-
Plot the % inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
By employing the appropriate positive and negative controls and following a validated experimental protocol, researchers can confidently and accurately identify and characterize novel inhibitors of PTP1B, paving the way for the development of new therapeutics for metabolic diseases and cancer.
References
- 1. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of protein tyrosine phosphatase 1B (PTP1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium Orthovanadate | Phosphatase Inhibitor [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. researchgate.net [researchgate.net]
- 8. Suramin derivatives as inhibitors and activators of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suramin is an active site-directed, reversible, and tight-binding inhibitor of protein-tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 14. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
- 15. Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting Inactive Enzyme Conformation: Aryl Diketoacid Derivatives as a New Class of PTP1B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of the Ursane Triterpenoid Scaffold: A Comparative Analysis with Known Metabolic Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The global rise in metabolic diseases, particularly type 2 diabetes, has intensified the search for novel therapeutic agents. Pentacyclic triterpenoids, a class of natural products, have emerged as promising candidates due to their diverse biological activities. This guide focuses on the inhibitory potential of the ursane (B1242777) triterpenoid (B12794562) scaffold, the core structure of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid, against key enzymes implicated in glucose homeostasis: α-glucosidase, protein tyrosine phosphatase 1B (PTP1B), and glycogen (B147801) phosphorylase. While direct experimental data for this compound is not yet available in the public domain, this comparison leverages data from structurally similar and well-studied ursane triterpenoids, such as ursolic acid and corosolic acid, to provide a benchmark against established clinical and research inhibitors.
Comparative Efficacy of Ursane Triterpenoids and Known Inhibitors
The inhibitory potential of ursane triterpenoids is evaluated against enzymes that are established targets for the management of hyperglycemia. The following tables summarize the quantitative inhibitory data (IC50 values) for representative ursane triterpenoids in comparison to known inhibitors.
Table 1: α-Glucosidase Inhibition
| Compound/Drug | Class | IC50 (µM) | Inhibition Type | Source |
| Ursolic Acid | Ursane Triterpenoid | 12.1 ± 1.0 | Non-competitive | [1] |
| Corosolic Acid | Ursane Triterpenoid | 17.2 ± 0.9 | Uncompetitive | [1][2] |
| Acarbose | α-Glucosidase Inhibitor Drug | ~241.6 | Competitive | [3] |
| Miglitol | α-Glucosidase Inhibitor Drug | - | Competitive | [4] |
| Voglibose | α-Glucosidase Inhibitor Drug | - | Competitive | [5] |
Note: IC50 values can vary based on experimental conditions. Acarbose is a widely used clinical drug for managing postprandial hyperglycemia by competitively inhibiting α-glucosidase in the small intestine.[4][5]
Table 2: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
| Compound/Drug | Class | IC50 (µM) | Ki (µM) | Inhibition Type | Source |
| Ursolic Acid | Ursane Triterpenoid | 3.8 ± 0.5 | 2.0 | Competitive | [6] |
| Corosolic Acid | Ursane Triterpenoid | 7.2 ± 0.8 | - | Mixed-type | [6] |
| Oleanolic Acid (Positive Control) | Oleanane Triterpenoid | - | - | - | [5] |
| Ursolic Acid Derivative | Synthetic Triterpenoid | - | 0.283 | Competitive | [7] |
| NSC 87877 | Research Inhibitor | - | - | Selective Inhibitor | [8] |
Note: PTP1B is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition is a therapeutic strategy for type 2 diabetes.[7][9] Ursolic acid is often used as a positive control in PTP1B inhibition assays.[10]
Table 3: Glycogen Phosphorylase (GP) Inhibition
| Compound/Drug | Class | IC50 (µM) | Inhibition Site | Source |
| Asiatic Acid | Ursane Triterpenoid | - | Allosteric Activator Site | [4][11] |
| Maslinic Acid | Oleanane Triterpenoid | - | Allosteric Activator Site | [4][11] |
| Compound P50 | Synthetic Triterpenoid | 1.1 | - | [12] |
| CP-316819 | Research Inhibitor | - | Allosteric "Regulatory" Pocket | [13] |
Note: Glycogen phosphorylase catalyzes the rate-limiting step in glycogenolysis.[14] Pentacyclic triterpenes have been shown to bind to the allosteric activator site of glycogen phosphorylase, where the physiological activator AMP binds.[4][11]
Experimental Protocols
The following are detailed methodologies for the key enzyme inhibition assays cited in this guide. These protocols provide a framework for the reproducible evaluation of inhibitor efficacy.
α-Glucosidase Inhibition Assay
This assay measures the inhibition of α-glucosidase activity using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Reagent Preparation:
-
α-Glucosidase (from Saccharomyces cerevisiae) solution (e.g., 0.5 U/mL in phosphate (B84403) buffer).
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (e.g., 5 mM in phosphate buffer).
-
Phosphate buffer (0.1 M, pH 6.8).
-
Test compound solutions of varying concentrations (dissolved in a suitable solvent like DMSO, then diluted with buffer).
-
Acarbose solution as a positive control.
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M) to stop the reaction.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the test compound solution (or positive control/blank).
-
Add 50 µL of the α-glucosidase solution to each well and pre-incubate at 37°C for 10 minutes.[15]
-
Initiate the reaction by adding 25 µL of the pNPG solution to each well.[15]
-
Incubate the plate at 37°C for 30 minutes.[15]
-
Terminate the reaction by adding 100 µL of Na2CO3 solution.[15]
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.[9]
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This assay quantifies the inhibition of PTP1B-catalyzed dephosphorylation of the substrate p-nitrophenyl phosphate (pNPP).
-
Reagent Preparation:
-
Recombinant human PTP1B enzyme solution (e.g., 1 µg/mL in assay buffer).
-
p-Nitrophenyl phosphate (pNPP) solution (e.g., 4 mM in assay buffer).
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 2 mM β-mercaptoethanol, 1 mM EDTA, 1 mM DTT).[8]
-
Test compound solutions of varying concentrations.
-
A known PTP1B inhibitor (e.g., ursolic acid or Na3VO4) as a positive control.
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 5 M) to stop the reaction.[14]
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of the test compound solution.[8]
-
Add 20 µL of the PTP1B enzyme solution and pre-incubate at 37°C for 10 minutes.[8]
-
Start the reaction by adding 40 µL of the pNPP solution (in 130 µL of buffer).[8]
-
Incubate at 37°C for a defined period (e.g., 30 minutes).[5]
-
Stop the reaction by adding 40 µL of 5 M NaOH.[14]
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm.[8]
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the α-glucosidase assay.
-
Determine the IC50 value from the dose-response curve.
-
Glycogen Phosphorylase (GP) Inhibition Assay
This assay measures the activity of glycogen phosphorylase in the direction of glycogen synthesis, by quantifying the release of inorganic phosphate (Pi) from glucose-1-phosphate (G1P).
-
Reagent Preparation:
-
Rabbit muscle glycogen phosphorylase a (GPa) solution (e.g., 0.38 U/mL in HEPES buffer).[16]
-
Glucose-1-phosphate (G1P) solution (e.g., 0.25 mM).[16]
-
Glycogen solution (e.g., 0.25 mg/mL).[16]
-
HEPES buffer (50 mM, pH 7.2).[16]
-
Test compound solutions of varying concentrations.
-
A known GP inhibitor (e.g., CP-91149) as a positive control.[16]
-
Reagents for colorimetric determination of inorganic phosphate (e.g., based on the formation of a phosphomolybdate complex).
-
-
Assay Procedure:
-
In a 96-well plate, incubate the GPa enzyme with the test compounds at 37°C.[16]
-
Initiate the reaction by adding G1P and glycogen.[16]
-
After a set incubation time, stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method. The absorbance is typically measured at a wavelength corresponding to the colored complex formed (e.g., 450 nm for some kits).[17]
-
-
Data Analysis:
-
The percentage of inhibition is calculated based on the reduction in inorganic phosphate released compared to the control.
-
The IC50 value is determined from the resulting dose-response curve.
-
Signaling Pathways and Experimental Workflow
Insulin Signaling and PTP1B Inhibition
PTP1B acts as a negative regulator of the insulin signaling pathway by dephosphorylating the activated insulin receptor and its substrates. Inhibition of PTP1B is expected to enhance insulin sensitivity.
Caption: PTP1B negatively regulates insulin signaling.
Glycogenolysis and Glycogen Phosphorylase Inhibition
Glycogen phosphorylase is a key enzyme in the breakdown of glycogen to glucose-1-phosphate, a process stimulated by hormones like glucagon (B607659) and epinephrine. Allosteric inhibitors can prevent this breakdown.
Caption: Hormonal regulation of glycogenolysis via glycogen phosphorylase.
Experimental Workflow for Inhibitor Screening
The general workflow for identifying and characterizing enzyme inhibitors from natural products involves a series of steps from extraction to detailed kinetic analysis.
Caption: General workflow for natural product inhibitor discovery.
Conclusion
While specific inhibitory data for this compound is currently unavailable, the existing body of research on structurally related ursane triterpenoids, such as ursolic and corosolic acid, demonstrates a significant potential for this chemical scaffold to modulate key enzymes in glucose metabolism. These natural compounds exhibit inhibitory activities against α-glucosidase, PTP1B, and glycogen phosphorylase, often through mechanisms distinct from current clinical drugs. The data presented herein suggests that the ursane triterpenoid class warrants further investigation as a source of novel therapeutic leads for metabolic diseases. Future studies should focus on isolating and characterizing the bioactivity of this compound to fully elucidate its therapeutic potential.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Inhibition of glycosidase by ursolic acid: in vitro, in vivo and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
- 10. Ursolic Acid-Regulated Energy Metabolism—Reliever or Propeller of Ultraviolet-Induced Oxidative Stress and DNA Damage? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. Protein tyrosine phosphatase 1B interacts with the activated insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemistry, Glycogenolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of α-glucosidase inhibition [bio-protocol.org]
- 16. tandfonline.com [tandfonline.com]
- 17. diabetesjournals.org [diabetesjournals.org]
A Researcher's Guide to Enhancing Reproducibility in In-Vitro Experiments with Natural Product Isolates
For Researchers, Scientists, and Drug Development Professionals
The journey of natural product isolates from discovery to potential therapeutic application is fraught with challenges, a primary one being the reproducibility of in-vitro experimental results. The inherent variability of natural products, coupled with inconsistencies in experimental protocols, can lead to conflicting data and hinder progress. This guide provides a framework for enhancing the reproducibility of in-vitro experiments by offering objective comparisons, detailed methodologies, and clear visual representations of key processes. By adhering to these principles, researchers can contribute to a more robust and reliable body of evidence in the field of natural product drug discovery.
The Challenge of Reproducibility with Natural Product Isolates
Natural product research is susceptible to a lack of reproducibility for several reasons. Unlike synthetic compounds, natural product isolates are often complex mixtures, and their chemical composition can vary depending on factors like the plant's geographical origin, harvest time, and extraction methods.[1][2] This inherent variability can significantly impact the outcome of in-vitro assays. Furthermore, a lack of detailed reporting of experimental procedures and the absence of standardized protocols contribute to the difficulty in replicating findings across different laboratories.[3][4]
To address these challenges, a multi-faceted approach is necessary, focusing on the thorough characterization of the natural product isolate, meticulous experimental design and execution, and transparent reporting of data and methodologies.
Comparative Analysis of Bioactivity
Presenting quantitative data in a structured format is crucial for comparing the bioactivity of different natural product isolates and for assessing the reproducibility of results. The following tables provide illustrative examples of how to present such data.
Table 1: Comparative Cytotoxicity of Natural Product Extracts in A549 Lung Cancer Cells (MTT Assay)
| Natural Product Extract | Source (Plant, Part) | Concentration (µg/mL) | % Cell Viability (Mean ± SD) | IC50 (µg/mL) |
| Quercetin (Positive Control) | N/A | 10 | 85.2 ± 4.1 | 45.7 |
| 25 | 62.5 ± 3.7 | |||
| 50 | 48.9 ± 2.9 | |||
| 100 | 21.3 ± 1.8 | |||
| Extract A | Vernonia amygdalina (Leaf) | 10 | 91.3 ± 5.2 | 111.4[5] |
| 25 | 78.6 ± 4.5 | |||
| 50 | 60.1 ± 3.9 | |||
| 100 | 42.7 ± 2.5 | |||
| Extract B | Andrographis paniculata (Leaf) | 10 | 88.9 ± 4.8 | 98.2 |
| 25 | 71.4 ± 4.1 | |||
| 50 | 55.8 ± 3.3 | |||
| 100 | 35.2 ± 2.1 |
IC50 values represent the concentration of the extract that inhibits 50% of cell growth and are a key metric for comparing cytotoxicity.[1][5][6]
Table 2: Inhibition of NF-κB Activation by Natural Product Isolates in LPS-stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | NF-κB p65 Nuclear Translocation (% of Control) | IκBα Phosphorylation (Fold Change vs. Control) |
| Quercetin | 10 | 45.3 ± 3.8 | 0.6 ± 0.05 |
| 25 | 28.7 ± 2.5 | 0.3 ± 0.03 | |
| Isolate X | 10 | 62.1 ± 5.1 | 0.8 ± 0.07 |
| 25 | 41.5 ± 3.9 | 0.5 ± 0.04 | |
| Isolate Y | 10 | 75.8 ± 6.3 | 0.9 ± 0.08 |
| 25 | 58.2 ± 4.7 | 0.7 ± 0.06 |
Data presented as mean ± standard deviation from three independent experiments.
Detailed Experimental Protocols
To ensure that experiments can be faithfully reproduced, it is imperative to provide detailed and unambiguous protocols.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8]
Materials:
-
Human lung carcinoma cell line (A549)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Natural product extracts dissolved in DMSO (Dimethyl sulfoxide)
-
MTT solution (5 mg/mL in PBS)[9]
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the natural product extracts (e.g., 10, 25, 50, 100 µg/mL). A vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent) should be included.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot for NF-κB Pathway Activation
Western blotting is a widely used technique to detect specific proteins in a sample.[10]
Materials:
-
RAW 264.7 macrophage cell line
-
LPS (Lipopolysaccharide)
-
Natural product isolates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer apparatus
Procedure:
-
Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with natural product isolates for 1 hour before stimulating with LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction: Lyse the cells with RIPA buffer to obtain total cell lysates. For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions).
Visualizing Complexity: Pathways and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental processes, providing a clear and concise visual summary.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation and is a common target for natural product-based drug discovery.[11][12][13][14][15] Many natural products, such as quercetin, have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[16][17][18][19][20]
Caption: The NF-κB signaling pathway and its inhibition by Quercetin.
Workflow for Reproducible In-Vitro Experiments
A standardized workflow is essential for ensuring consistency and reproducibility in experimental execution and data analysis.
Caption: A standardized workflow for ensuring reproducibility.
By embracing these principles of detailed reporting, standardized protocols, and clear visual communication, the natural products research community can build a more robust and reliable foundation for the development of novel therapeutics. This commitment to reproducibility will ultimately accelerate the translation of promising natural product discoveries into tangible benefits for human health.
References
- 1. mdpi.com [mdpi.com]
- 2. Categories of Scientific Evidence—In Vitro Data - Dietary Supplements - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 5. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. NF-κB - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Quercetin inhibits TNF-α induced HUVECs apoptosis and inflammation via downregulating NF-kB and AP-1 signaling pathway in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Independent Verification of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of natural products is a cornerstone of drug discovery and development. This guide provides a comprehensive comparison of the primary analytical techniques used for the independent verification of the structure of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid, a pentacyclic triterpenoid (B12794562) with potential therapeutic applications. This document outlines the standard methodologies and the expected data for confirming the molecular structure of this ursane-type triterpenoid.
Structural Verification Workflow
The independent verification of the structure of a natural product like this compound follows a logical progression of analytical techniques. Each method provides a layer of evidence that, when combined, leads to an unambiguous structural assignment.
Caption: Workflow for the independent structural verification of a natural product.
Comparison of Analytical Techniques
The structural verification of this compound relies on a combination of spectroscopic and spectrometric techniques. Each method provides unique and complementary information, as detailed below.
| Analytical Technique | Information Provided | Expected Data for this compound |
| High-Resolution Mass Spectrometry (HRMS) | Provides the accurate mass of the molecule, allowing for the determination of its elemental composition. | An exact mass measurement consistent with the molecular formula C₃₀H₄₈O₆. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Details the proton environment in the molecule, including the number of different types of protons, their chemical shifts, and their coupling patterns. | A complex spectrum showing signals for methyl groups, methylene (B1212753) and methine protons on the triterpenoid skeleton, and protons of hydroxyl groups. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines the number of non-equivalent carbon atoms and their chemical environments (e.g., sp³, sp², carbonyl). | A spectrum showing 30 distinct carbon signals, including those corresponding to the ursane (B1242777) skeleton, hydroxyl-bearing carbons, and a carboxylic acid. |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Establishes connectivity between protons (COSY), directly correlates protons to the carbons they are attached to (HSQC), and reveals long-range correlations between protons and carbons. | A series of 2D spectra that allow for the complete assignment of all proton and carbon signals and the assembly of the carbon skeleton. |
| X-ray Crystallography | Provides the unambiguous three-dimensional structure of the molecule, including the absolute stereochemistry, if a suitable crystal can be obtained. | A crystal structure confirming the connectivity and stereochemistry of all chiral centers in the molecule. |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and independent verification of scientific findings. The following outlines the general procedures for the key analytical techniques used in the structural elucidation of this compound.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the elemental composition of the purified compound.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
The solution is infused directly into the mass spectrometer or injected via a liquid chromatography system.
-
The instrument is operated in a high-resolution mode to obtain an accurate mass measurement of the molecular ion.
-
The measured mass is then used to calculate the elemental composition using software that considers the isotopic abundances of the elements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Procedure:
-
A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
A series of NMR experiments are performed, including:
-
¹H NMR: To observe the proton signals.
-
¹³C NMR: To observe the carbon signals.
-
DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.
-
-
The resulting spectra are processed and analyzed to assign all proton and carbon signals and to piece together the molecular structure.
Single-Crystal X-ray Diffraction
Objective: To obtain a definitive three-dimensional structure of the molecule.
Instrumentation: A single-crystal X-ray diffractometer.
Procedure:
-
High-quality single crystals of the compound are grown from a suitable solvent or solvent system. This is often the most challenging step.
-
A suitable crystal is mounted on the diffractometer.
-
The crystal is irradiated with X-rays, and the diffraction pattern is collected.
-
The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal.
-
The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
The atomic positions are refined, and the final structure is validated.
Conclusion
The independent verification of the structure of this compound necessitates a multi-faceted analytical approach. While techniques like HRMS and 1D/2D NMR spectroscopy can provide a robust hypothesis for the structure, single-crystal X-ray diffraction, when feasible, offers the ultimate confirmation of the molecule's three-dimensional arrangement. The careful application and interpretation of data from these methods are essential for ensuring the accuracy and reliability of the assigned structure, a critical step in advancing the research and development of this and other natural products.
Safety Operating Guide
Navigating the Disposal of 3,6,19,23-Tetrahydroxy-12-ursen-28-oic Acid: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid necessitates a cautious approach to its disposal, adhering to general best practices for laboratory chemical waste management. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.
Core Principles of Chemical Waste Disposal
The fundamental principle of chemical waste disposal is the segregation and proper containment of hazardous materials.[1][2] All chemical waste should be treated as hazardous unless confirmed to be non-hazardous by a qualified safety officer.[3] It is imperative to prevent the release of chemical waste into sanitary sewer systems or through evaporation in fume hoods.[3]
Quantitative Disposal Parameters
The following table summarizes key quantitative parameters for the safe disposal of laboratory chemicals, based on general guidelines.
| Parameter | Guideline | Source |
| pH Range for Drain Disposal (if permissible) | 5.5 - 10.5 | American Chemical Society |
| Maximum Accumulation in Satellite Area | 55 gallons (hazardous waste) | University of Pennsylvania |
| Maximum Accumulation of Acutely Toxic Waste | 1 quart (liquid) or 1 kg (solid) | University of Pennsylvania |
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline and should be adapted to comply with the specific regulations of your institution and local authorities.
1. Waste Identification and Characterization:
-
Treat this compound as a hazardous organic acid waste.
-
Consult your institution's Environmental Health and Safety (EH&S) department for specific guidance on classifying this compound within your waste management program.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling chemical waste.
3. Segregation and Storage:
-
Store waste this compound in a designated "Satellite Accumulation Area" (SAA).[4][5]
-
Use a chemically compatible, leak-proof container, preferably the original container if it is in good condition.[1][4]
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name and any known hazards.
-
Store organic acid waste separately from bases, oxidizing agents, and other incompatible chemical classes to prevent violent reactions.[2][4]
4. Neutralization (if deemed appropriate by EH&S):
-
For many organic acids, neutralization can render them less hazardous. However, this should only be performed if it is a part of an approved institutional protocol.[6]
-
If approved, slowly add a weak base, such as sodium bicarbonate (baking soda), to an aqueous solution of the acid until the pH is within the neutral range (typically 6-8).[7]
-
Caution: Neutralization reactions can generate heat and gas. Perform this step in a well-ventilated fume hood and add the base slowly.
5. Container Management:
-
Keep the waste container securely capped at all times, except when adding waste.[3][4]
-
Do not overfill containers.
6. Disposal Request and Pickup:
-
Once the waste container is full, or in accordance with your institution's policies, contact your EH&S department to arrange for a hazardous waste pickup.[5]
7. Empty Container Disposal:
-
An empty container that held this compound should be triple-rinsed with a suitable solvent.[3]
-
The rinsate must be collected and disposed of as hazardous waste.[3]
-
After triple-rinsing, deface the chemical label on the container before disposing of it as regular trash.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these general yet crucial safety and handling procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and responsible research environment. Always prioritize consultation with your institution's safety professionals for guidance tailored to your specific context.
References
- 1. danielshealth.com [danielshealth.com]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
Essential Safety and Operational Guidance for Handling 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
When handling 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid, especially in powdered form, the following personal protective equipment should be utilized to prevent inhalation and skin contact.[2][3][4]
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or goggles | Should be worn at all times to protect from dust and potential splashes.[2] |
| Hand Protection | Nitrile gloves | Chemical-resistant gloves are necessary to prevent skin contact.[2] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect clothing and skin.[2] |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the powder outside of a fume hood to avoid inhalation of fine particles.[2] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.
-
Weighing and Transfer :
-
Whenever possible, handle the powdered compound within a chemical fume hood to minimize inhalation risk.
-
If a fume hood is not available, wear a dust mask or respirator.[2]
-
Use a spatula or other appropriate tool to carefully transfer the powder, avoiding the creation of dust clouds.
-
-
Solution Preparation :
-
When dissolving the compound, add the solvent to the powder slowly to prevent splashing.
-
If the solvent is volatile, perform this step in a fume hood.
-
-
Post-Handling :
-
Thoroughly clean the work area with an appropriate solvent and then with soap and water.
-
Wash hands thoroughly after removing gloves.
-
Disposal Plan
As this compound is an ursane-type triterpenoid (B12794562) and is not classified as a hazardous material, it can be disposed of as non-hazardous waste.[5][6][7] However, always adhere to local and institutional regulations regarding chemical waste disposal.
| Waste Type | Disposal Method |
| Solid Waste (unused compound, contaminated disposables) | Dispose of in the regular laboratory trash, unless institutional policy requires specific chemical waste streams for all non-hazardous solids.[5][6] |
| Liquid Waste (solutions) | Aqueous solutions of the compound can typically be disposed of down the sanitary sewer with copious amounts of water, provided the pH is between 5.5 and 9.5 and the solution does not contain any other hazardous materials.[8][9] |
| Empty Containers | Rinse with a suitable solvent, allow to dry, and dispose of in the regular trash.[6] |
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating the essential safety measures.
Caption: Standard laboratory workflow for handling non-hazardous chemical powders.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. nspcoatings.co.uk [nspcoatings.co.uk]
- 3. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 9. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
